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2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride Documentation Hub

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  • Product: 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride
  • CAS: 1269053-67-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of Phthalazinone Derivatives: A Technical Guide

Executive Summary Phthalazinone derivatives represent a cornerstone class of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably exemplified by Olaparib . While originally characterized as catalytic inhibitors c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phthalazinone derivatives represent a cornerstone class of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably exemplified by Olaparib . While originally characterized as catalytic inhibitors competing with NAD+, their clinical efficacy in BRCA-mutated cancers is primarily driven by PARP trapping —the stabilization of PARP-DNA complexes at sites of single-strand breaks (SSBs). This guide dissects the dual mechanism of action (catalytic inhibition vs. trapping), elucidates the structural basis of the phthalazinone pharmacophore, and provides validated protocols for assessing trapping potency in drug discovery workflows.

Molecular Mechanism of Action[1]

The therapeutic index of phthalazinone derivatives relies on exploiting specific DNA repair defects (Homologous Recombination Deficiency, HRD) through synthetic lethality.

Catalytic Inhibition (The "Classic" Mechanism)

PARP1 and PARP2 enzymes detect DNA SSBs. Upon binding DNA, they utilize NAD+ to synthesize poly(ADP-ribose) (PAR) chains on themselves (auto-PARylation) and target proteins.[1]

  • Mechanism: Phthalazinone derivatives act as NAD+ mimetics . They bind to the catalytic domain of PARP, blocking the binding of NAD+.

  • Consequence: This prevents PAR chain formation. Without PARylation, the recruitment of downstream repair factors (like XRCC1) is impaired. However, catalytic inhibition alone does not fully account for the cytotoxicity observed in clinical settings.

PARP Trapping (The "Cytotoxic" Driver)

This is the distinguishing feature of potent phthalazinones.

  • Mechanism: Normally, auto-PARylation adds a massive negative charge to PARP, causing electrostatic repulsion that forces the enzyme to dissociate from DNA.[2] By blocking this auto-PARylation while maintaining high affinity for the DNA-bound conformation, phthalazinones "lock" or "trap" PARP onto the DNA.

  • Consequence: The trapped PARP-DNA complex acts as a physical roadblock to the replication fork. When the replication fork collides with this complex, the SSB is converted into a Double-Strand Break (DSB). In BRCA-deficient cells (which cannot repair DSBs via Homologous Recombination), this leads to genomic instability and cell death.

Visualization: Catalytic Inhibition vs. PARP Trapping[3]

PARP_Mechanism DNA_Damage Single Strand Break (SSB) PARP_Bind PARP1 Binds DNA DNA_Damage->PARP_Bind NAD NAD+ Entry PARP_Bind->NAD Normal Physiology Inhibitor Phthalazinone (Inhibitor) PARP_Bind->Inhibitor Drug Treatment AutoPAR Auto-PARylation NAD->AutoPAR Block Catalytic Blockade Inhibitor->Block Competes with NAD+ Release PARP Release (Repair Proceeds) AutoPAR->Release Electrostatic Repulsion Trap PARP Trapped on DNA (Replication Roadblock) Block->Trap Prevents Auto-PARylation Collapse Replication Fork Collapse (DSB Formation) Trap->Collapse Collision with Replication Fork

Caption: Figure 1.[3] Mechanism divergence: Normal repair involves auto-PARylation and release. Phthalazinones prevent release, creating a cytotoxic DNA lesion.

Structural Chemical Biology

The efficacy of the phthalazinone scaffold is not accidental; it is a result of precise molecular mimicry.

The Phthalazinone Pharmacophore

The 4-(4-hydroxyphenyl)phthalazin-1(2H)-one core mimics the nicotinamide moiety of NAD+.

  • H-Bond Donor: The lactam NH of the phthalazinone acts as a hydrogen bond donor.

  • H-Bond Acceptor: The carbonyl oxygen acts as a hydrogen bond acceptor.

Key Binding Interactions (Human PARP1)

Based on high-resolution crystal structures (e.g., PDB: 7AAD , 4JLM ), the binding mode of Olaparib involves a network of conserved interactions within the catalytic pocket:

Residue (PARP1)Interaction TypeStructural Role
Gly863 Hydrogen BondAnchors the amide-mimic of the phthalazinone core.
Ser904 Hydrogen BondCritical for orienting the inhibitor deep in the pocket.
Tyr907 Pi-StackingStacks against the phthalazinone aromatic ring, providing stability.
His862 Hydrophobic/PiContributes to the shape complementarity of the pocket.

Scientific Insight: The "Trapping Potency" of a PARP inhibitor is not strictly correlated with its catalytic IC50. For example, Talazoparib is a significantly more potent trapper (~100x) than Olaparib, despite a similar catalytic inhibitory profile. This is attributed to Talazoparib's unique ability to rigidify the PARP-DNA complex via additional interactions in the helical domain (HD), effectively "freezing" the protein on DNA.

Experimental Protocols: Validating the Mechanism

To confirm the mechanism of action of a new phthalazinone derivative, one must distinguish between simple catalytic inhibition and physical trapping. The Chromatin Fractionation Assay is the gold standard.

Protocol: Chromatin Fractionation Trapping Assay

Objective: Quantify the amount of PARP1 protein physically bound to chromatin after drug treatment.

Reagents:

  • Lysis Buffer A (Cytosolic): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, Protease Inhibitors.

  • Lysis Buffer B (Nuclear Soluble): 3 mM EDTA, 0.2 mM EGTA, Protease Inhibitors.

  • Lysis Buffer C (Chromatin Bound): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, Benzonase (nuclease).

Workflow:

  • Treatment: Treat cells (e.g., HeLa or MDA-MB-231) with the phthalazinone derivative (0.1 - 10 µM) for 4 hours. Note: Optional co-treatment with MMS (0.01%) enhances the signal by creating SSBs.

  • Harvest: Wash cells with ice-cold PBS. Scrape and pellet.

  • Cytosolic Extraction: Resuspend in Buffer A . Incubate on ice (5 min). Centrifuge (1,300 x g, 5 min). Supernatant = Cytosolic Fraction.

  • Nuclear Soluble Extraction: Resuspend nuclei pellet in Buffer B . Incubate on ice (10 min). Centrifuge (1,700 x g, 5 min). Supernatant = Soluble Nuclear Fraction.

  • Chromatin Extraction: Resuspend the final pellet in Buffer C . Incubate (10 min) and sonicate briefly or add Benzonase to digest DNA and release proteins. Centrifuge (10,000 x g, 10 min). Supernatant = Chromatin-Bound Fraction.

  • Analysis: Perform Western Blot on the Chromatin Fraction.

    • Target: Anti-PARP1.

    • Loading Control: Anti-Histone H3 (Crucial for normalization).

Visualization: Trapping Assay Workflow

Trapping_Protocol Cells Treated Cells (+/- Alkylating Agent) LysisA Lysis Buffer A (Low Salt/Detergent) Cells->LysisA Spin1 Centrifuge 1,300 x g LysisA->Spin1 Cyto Supernatant: Cytosolic Fraction Spin1->Cyto Pellet1 Nuclei Pellet Spin1->Pellet1 LysisB Lysis Buffer B (EDTA/EGTA) Pellet1->LysisB Spin2 Centrifuge 1,700 x g LysisB->Spin2 NucSol Supernatant: Soluble Nuclear PARP Spin2->NucSol Pellet2 Chromatin Pellet Spin2->Pellet2 LysisC Lysis Buffer C (High Salt + Nuclease) Pellet2->LysisC WB Western Blot Analysis (PARP1 / Histone H3) LysisC->WB Quantify Trapping

Caption: Figure 2. Step-by-step fractionation to isolate chromatin-bound PARP. High signal in the final fraction indicates potent trapping.

Comparative Data: Potency & Selectivity[3]

The table below highlights the distinction between enzymatic inhibition (IC50) and trapping efficiency. Note that while IC50 values are comparable, trapping potency varies by orders of magnitude.

CompoundScaffold ClassPARP1 IC50 (Enzymatic)Trapping Potency (Relative)Clinical Status
Talazoparib Phthalazinone-derivative~0.6 nMHigh (++++) Approved
Olaparib Phthalazinone~5.0 nMModerate (++) Approved
Niraparib Indazole carboxamide~3.8 nMModerate (++) Approved
Veliparib Benzimidazole~5.0 nMLow (+) Discontinued/Trials

Data Source: Synthesized from comparative biochemical profiling (Murai et al., Cancer Res).

Resistance Mechanisms[5][6][7]

Understanding the mechanism of action also requires understanding how it fails. Resistance to phthalazinone derivatives typically occurs via:

  • Reversion Mutations: Secondary mutations in BRCA1/2 that restore the Open Reading Frame (ORF), allowing functional Homologous Recombination repair.

  • Pump Overexpression: Upregulation of P-glycoprotein (MDR1) efflux pumps that actively transport the phthalazinone out of the cell.

  • Loss of PARP1: Paradoxically, the complete loss of PARP1 protein prevents the formation of the toxic trapped complex, rendering the cell resistant to the trapping mechanism.

References

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.

  • Pommier, Y., et al. (2016). "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action."[4][5] Science Translational Medicine.

  • Thorsell, A.G., et al. (2017). "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. (2021). "Crystal structure of the catalytic domain of human PARP1 in complex with olaparib (PDB: 7AAD)."

  • Lord, C.J. & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.

Sources

Exploratory

Comprehensive Spectroscopic Characterization: 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride

This guide provides an in-depth technical analysis of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride , a critical intermediate and impurity associated with the synthesis of the antihistamine Azelastine . The content...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride , a critical intermediate and impurity associated with the synthesis of the antihistamine Azelastine .

The content is structured for researchers and drug development professionals, focusing on spectroscopic characterization, synthesis pathways, and quality control parameters.

Compound Identity & Significance

  • Chemical Name: 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride[1]

  • CAS Number: 1269053-67-9 (HCl salt); 53242-88-9 (Free base related)

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 225.67 g/mol (HCl salt); 189.21 g/mol (Free base)

  • Role in Drug Development:

    • Key Intermediate: Used in the alkylation step of Azelastine synthesis.

    • Critical Impurity: Often designated as Azelastine Impurity 4 or similar in pharmacopeial contexts. Its presence must be monitored to strictly low levels (typically <0.15%) in API batches according to ICH Q3A/B guidelines.

Spectroscopic Data Analysis[4][5]

The following data aggregates experimental findings from high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Note that while literature often reports the free base in methanol-d4 (


), the hydrochloride salt will exhibit distinct shifts, particularly in the aliphatic region adjacent to the ammonium group.
A. Mass Spectrometry (MS)[6][7]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    )
    
  • Key Molecular Ion:

    • 
       m/z (Corresponds to the protonated free base cation 
      
      
      
      )
    • Interpretation: The chloride counterion (

      
      ) is not observed in positive ESI but is inferred from the salt form.
      
  • Fragmentation Pattern (MS/MS):

    • m/z 173: Loss of

      
       (characteristic of primary amines).
      
    • m/z 160: Cleavage of the ethyl chain (

      
      ), leaving the protonated phthalazinone core.
      
    • m/z 146: Rearrangement to the stable phthalazinone cation.

B. Nuclear Magnetic Resonance (NMR)[3][4][8][9]

H NMR (Proton)

Solvent: DMSO-d6 or CD


OD (Data standardized to CD

OD for clarity)
Position

(ppm)
MultiplicityIntegrationAssignmentStructural Insight
H-4 8.37Singlet (s)1HAzomethine CHCharacteristic of phthalazinone core; highly deshielded.
H-8 8.33Doublet (d)1HAromaticPeri-position to Carbonyl; deshielded by anisotropy.
H-5,6,7 7.93 – 7.83Multiplet (m)3HAromaticRemaining benzenoid protons.
H-1' 4.38Triplet (t)2H

Adjacent to lactam nitrogen; significantly deshielded.
H-2' 3.20 – 3.35*Multiplet (m)2H

Shift Alert: In the HCl salt, this signal shifts downfield (higher ppm) compared to the free base (~3.15 ppm) due to the electron-withdrawing effect of the ammonium cation.

C NMR (Carbon)

Solvent: CD


OD
Position

(ppm)
AssignmentStructural Insight
C-1 161.6

Lactam carbonyl.
C-4 140.5

Imine carbon of the heterocycle.
C-4a 134.8Quaternary ArBridgehead carbon.
C-6 133.2Aromatic CH
C-7 131.2Aromatic CH
C-8 128.7Aromatic CH
C-5 127.9Aromatic CH
C-8a 127.1Quaternary ArBridgehead carbon.
C-1' 52.6

Alkyl chain attached to lactam.
C-2' 40.7

Aliphatic carbon next to amine.
C. Infrared Spectroscopy (IR)[4][5][8][10]
  • 3300 – 2800 cm

    
    :  Broad, strong absorption. Characteristic of 
    
    
    
    stretching in the ammonium salt (
    
    
    ).
  • 1630 – 1660 cm

    
    :  Strong 
    
    
    
    stretch (Lactam). This is the diagnostic band for the phthalazinone core.
  • 1580, 1480 cm

    
    :  Aromatic 
    
    
    
    skeletal vibrations.

Experimental Protocols

A. Synthesis Pathway (Gabriel Synthesis Route)

The most robust synthesis avoids direct alkylation with chloroethylamine (which can lead to bis-alkylation) and instead uses the Gabriel synthesis method.

Synthesis Start Phthalazin-1(2H)-one Inter Intermediate: 2-[2-(1,3-Dioxoisoindolin-2-yl)ethyl]phthalazin-1(2H)-one Start->Inter Alkylation (60°C) Reagent1 N-(2-Bromoethyl)phthalimide + K2CO3 / DMF Reagent1->Inter Product Product (Free Base): 2-(2-Aminoethyl)-1(2H)-phthalazinone Inter->Product Reflux (EtOH) Reagent2 Hydrazine Hydrate (Deprotection) Reagent2->Product Final Final Salt: 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl Product->Final Salt Formation SaltStep HCl / Ethanol SaltStep->Final

Figure 1: Step-wise synthesis via the Gabriel method to ensure primary amine purity.

B. Analytical Workflow for Impurity Profiling

When analyzing Azelastine API for this impurity, the following workflow ensures detection at trace levels (LOQ < 0.05%).

Workflow Sample API Sample (Azelastine) Prep Sample Prep: Dissolve in MeOH/Water (50:50) Sample->Prep HPLC HPLC-UV / LC-MS Column: C18 (Reverse Phase) Mobile Phase: Phosphate Buffer pH 3.0 / ACN Prep->HPLC Detection Detection: UV @ 210 nm (General) SIM @ m/z 190 (Specific) HPLC->Detection Data Quantification vs. Standard Detection->Data

Figure 2: Analytical workflow for isolating and quantifying the impurity in drug substances.

Quality Control & Stability

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at room temperature.

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Low: Dichloromethane, Hexanes.

  • Stability: Stable in acidic and neutral aqueous solutions. The free base is prone to oxidation or carbamate formation if exposed to atmospheric

    
     over prolonged periods; the HCl salt mitigates this risk.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11658429, 2-(2-Aminoethyl)phthalazin-1-one. Retrieved from [Link]

  • Molina, P., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8196. Retrieved from [Link]

  • SynZeal Research Chemicals. Azelastine Impurity Reference Standards. Retrieved from [Link]

Sources

Foundational

Solubility and stability of 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl

Technical Guide: Solubility and Stability Profiling of 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl Executive Summary & Compound Identity 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride (CAS: 1269053-67-9 for HCl salt; 55...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility and Stability Profiling of 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl

Executive Summary & Compound Identity

2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride (CAS: 1269053-67-9 for HCl salt; 55307-85-0 for free base) is a critical bicyclic heterocyclic intermediate. It serves as a primary building block in the synthesis of Azelastine (an antihistamine) and is structurally relevant to the development of PARP inhibitors (e.g., Olaparib analogs).

This guide provides a comprehensive technical analysis of its physicochemical behavior. Unlike simple reagents, the presence of a robust phthalazinone core fused with a reactive primary amine side chain creates a unique solubility and stability profile that requires specific handling protocols to prevent dimerization, oxidation, or salt disproportionation.

Property Data
Chemical Formula C₁₀H₁₁N₃O · HCl
Molecular Weight 225.67 g/mol (HCl salt)
Core Scaffold Phthalazin-1(2H)-one (Benzo[d]pyridazin-1-one)
Functional Groups Lactam (cyclic amide), Primary Amine (protonated in HCl salt)
pKa (Predicted) ~9.2 (Primary Amine), ~ -1.5 (Phthalazinone N3)

Physicochemical & Solubility Profile

The solubility of 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl is governed by the ionization state of the ethylamine side chain. As a hydrochloride salt, it exhibits high aqueous solubility, but this is strictly pH-dependent.

pH-Dependent Solubility Behavior

The compound exists as a cationic species in acidic and neutral media. Upon basification (pH > 9.0), the terminal amine deprotonates, significantly reducing aqueous solubility and increasing lipophilicity.

Solvent / Medium Solubility Rating Mechanism / Observation
Water (pH < 7) High (> 50 mg/mL) Ionic solvation of the ammonium chloride salt.
0.1 N HCl Very High Fully protonated; stable solution.
Phosphate Buffer (pH 7.4) Moderate to High Remains largely ionized (pKa ~9.2).
Carbonate Buffer (pH 10) Low / Precipitates Free base formation; risk of oiling out or precipitation.
Methanol / Ethanol Soluble Good solubility for both salt and free base forms.
DMSO High (> 100 mg/mL) Excellent solvent for stock solutions; minimal interactions.
Dichloromethane (DCM) Insoluble (Salt) The HCl salt is insoluble; Free base is soluble.
Protocol: Solubility Determination Workflow

To validate solubility for formulation or process development, follow this kinetic solubility workflow.

SolubilityWorkflow Start Solid Sample (HCl Salt) SolventSelect Solvent Selection (pH 1.2, 4.5, 6.8, Water) Start->SolventSelect Shake Shake Flask (24h @ 25°C & 37°C) SolventSelect->Shake Filter Filtration (0.22 µm PVDF) Shake->Filter Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantitation (Ref. Standard) Dilute->HPLC Data Solubility Curve (mg/mL vs pH) HPLC->Data

Figure 1: Kinetic solubility profiling workflow ensuring equilibrium saturation.

Stability Profile & Degradation Pathways

The phthalazinone ring is chemically robust, resisting hydrolysis under mild conditions. However, the aminoethyl side chain is the "soft spot" for degradation.

Intrinsic Stability Factors
  • Thermal Stability: High. The HCl salt typically melts/decomposes >200°C.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Moisture uptake can lead to hydrolysis or physical caking.

  • Photostability: The conjugated phthalazinone system absorbs UV light. Prolonged exposure can lead to photo-oxidation.

Forced Degradation (Stress Testing) Results
Stress Condition Stability Degradation Pathway / Product
Acid (1N HCl, 80°C) Stable The protonated amine repels electrophiles; ring is stable.
Base (1N NaOH, 80°C) Degrades Free base formation followed by oxidative deamination or dimerization.
Oxidation (3% H₂O₂) Labile Major Pathway. Oxidation of primary amine to N-oxide or hydroxylamine.
Thermal (Solid, 60°C) Stable Stable if kept dry.
Photolytic (UV) Sensitive Radical formation at the benzylic-like position (N-CH₂).
Mechanistic Degradation Pathways

The following diagram illustrates the causality of degradation, specifically focusing on the oxidative vulnerability of the primary amine.

DegradationPathways Parent 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl (Parent) NOxide N-Oxide / Hydroxylamine (Impurity A) Parent->NOxide Oxidation (N-hydroxylation) Dimer Dimerization (Schiff Base formation if aldehydes present) Parent->Dimer Base catalyzed condensation Deamination Oxidative Deamination -> Acetaldehyde deriv. Parent->Deamination Radical Attack (alpha-C) Oxidation Oxidative Stress (H2O2 / Air) BaseStress Base Stress (pH > 10)

Figure 2: Primary degradation pathways. Oxidative N-hydroxylation is the dominant risk factor.

Analytical Methodologies

To accurately monitor stability, a reverse-phase HPLC method with ion-pairing or high-pH compatibility is required to retain the polar amine.

Recommended HPLC Conditions:

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% TFA (pH 2.0). Note: High pH is preferred to suppress amine ionization for better retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 225 nm (Phthalazinone absorption max).

  • Flow Rate: 1.0 mL/min.

Handling and Storage Recommendations

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

  • Solution Handling:

    • Prepare stock solutions in DMSO or Methanol.

    • Aqueous solutions should be used within 24 hours or frozen at -20°C.

    • Avoid using aldehydes (e.g., formaldehyde) in the workspace, as the primary amine will rapidly form Schiff bases.

  • Safety: Standard PPE. The compound is an amine hydrochloride; treat as a potential irritant to mucous membranes.

References

  • European Chemicals Agency (ECHA). Hydralazine and Phthalazinone Derivatives: Registration Dossier. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15946896 (Phthalazinone derivatives). Retrieved from [Link]

  • Vertex AI Search.Synthesis and Impurity Profiling of Azelastine Hydrochloride.
  • MDPI Molecules. Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents. Retrieved from [Link]

Exploratory

Technical Guide: 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride (CAS 1269053-67-9)

The following technical guide details the properties, synthesis, and applications of 2-(2-aminoethyl)-1(2H)-phthalazinone hydrochloride (CAS 1269053-67-9). This document is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-(2-aminoethyl)-1(2H)-phthalazinone hydrochloride (CAS 1269053-67-9). This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and as a linker-functionalized heterocycle for targeted degradation (PROTACs).

[1][2][3][4]

Executive Summary

CAS Number: 1269053-67-9 Chemical Name: 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride Synonyms: 2-(2-Aminoethyl)phthalazin-1-one HCl; 2-(2-Aminoethyl)-2,3-dihydrophthalazin-1-one hydrochloride. Role: High-value heterocyclic building block; PARP-1/2 pharmacophore precursor; Primary amine linker for PROTAC synthesis.

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride is a specialized intermediate containing the privileged phthalazinone core. This bicyclic scaffold is the structural anchor for several FDA-approved drugs, most notably PARP inhibitors (e.g., Olaparib, Talazoparib) used in oncology. Unlike the bare phthalazinone core, this derivative features a 2-aminoethyl tail , providing a "ready-to-couple" primary amine handle. This structural feature allows medicinal chemists to rapidly derivatize the N2-position, facilitating the synthesis of novel bioactive molecules or chemical probes without requiring complex de novo ring formation.

Chemical Identity & Physicochemical Properties[5]

The compound exists as a hydrochloride salt, ensuring improved stability and water solubility compared to its free base.

Table 1: Physicochemical Profile
PropertyDataNotes
Molecular Formula C₁₀H₁₁N₃O · HClStoichiometry typically 1:1
Molecular Weight 225.67 g/mol Free base: 189.21 g/mol
Appearance White to off-white solidHygroscopic; store with desiccant
Solubility Water (>20 mg/mL), DMSOHigh polarity due to ionic salt form
pKa (Calculated) ~8.9 (Primary amine), ~1.2 (Phthalazinone N)Amine is protonated at physiological pH
H-Bond Donors 2 (Amine NH₃⁺)Critical for solubility
H-Bond Acceptors 3 (Carbonyl O, Ring N, Free Amine N)Interaction points for target binding
Melting Point >200°C (Decomposition)Typical for heterocyclic amine salts

Structural Analysis & Synthetic Logic

The Phthalazinone Pharmacophore

The 1(2H)-phthalazinone core is a bioisostere of the amide moiety found in nicotinamide. In the context of PARP inhibition , this core binds to the catalytic domain of the PARP enzyme, mimicking NAD+ and blocking DNA repair mechanisms in cancer cells.

  • Core Function: Binds to the "nicotinamide pocket" of PARP.

  • N2-Substitution: The ethylamine chain extends towards the solvent-exposed region or a secondary binding pocket, serving as a vector for optimizing pharmacokinetic properties (solubility, permeability) or linking to other ligands.

Synthesis Pathway

The synthesis of CAS 1269053-67-9 typically follows a condensation strategy between a phthalaldehyde derivative and a substituted hydrazine. The choice of 2-carboxybenzaldehyde (phthalaldehydic acid) is critical to ensure the formation of the phthalazin-1-one (monocarbonyl) rather than the phthalazinedione (dicarbonyl) which would result from using phthalic anhydride.

Figure 1: Synthetic Route & Mechanism

The following diagram illustrates the condensation mechanism and the critical role of the hydrazine substituent.

Synthesispathway Start 2-Carboxybenzaldehyde (Phthalaldehydic Acid) Inter Intermediate: Hydrazone Formation Start->Inter Condensation Reagent 2-Hydroxyethylhydrazine (or Boc-aminoethylhydrazine) Reagent->Inter Cyclization Cyclization: Dehydration (-H2O) Inter->Cyclization Acid Catalysis Product 2-(2-Aminoethyl)-1(2H)- phthalazinone HCl (CAS 1269053-67-9) Cyclization->Product Deprotection/Salt Formation

Caption: Synthesis of CAS 1269053-67-9 via condensation of 2-carboxybenzaldehyde with a substituted hydrazine, followed by cyclization.[1]

Applications in Drug Discovery[7][8]

PARP Inhibitor Design (Scaffold Hopping)

Researchers utilize CAS 1269053-67-9 to synthesize novel PARP inhibitors. By reacting the primary amine with various acyl chlorides, sulfonyl chlorides, or aldehydes, chemists can rapidly generate libraries of N2-substituted phthalazinones to probe structure-activity relationships (SAR).

  • Mechanism: The phthalazinone carbonyl forms hydrogen bonds with Gly863 and Ser904 (in PARP-1), while the phenyl ring engages in

    
    -stacking with Tyr907 .
    
  • Utility: The ethylamine linker allows the attachment of "tail" groups that can reach the adenosine-binding pocket, improving potency.

PROTAC Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), a warhead (binding the target protein) is linked to an E3 ligase ligand.

  • Role: CAS 1269053-67-9 acts as a Warhead-Linker precursor .

  • Workflow: The phthalazinone binds the target (e.g., PARP), and the free amine is coupled to a PEG or alkyl chain connected to an E3 ligand (e.g., Thalidomide or VHL ligand). This enables the degradation of the target protein rather than simple inhibition.

Fluorescent Probes

The primary amine allows for the conjugation of fluorophores (e.g., FITC, BODIPY-NHS ester).

  • Application: Creating fluorescent PARP probes for cellular imaging to visualize DNA damage response (DDR) foci in real-time.

Experimental Protocols

Protocol A: Amide Coupling (Derivatization)

Objective: To couple CAS 1269053-67-9 with a carboxylic acid (R-COOH) to form a functionalized drug candidate.

Reagents:

  • CAS 1269053-67-9 (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (5 mL/mmol) under nitrogen.

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature for 15 minutes to activate the acid.

  • Addition: Add CAS 1269053-67-9 (1.0 equiv) followed by the remaining DIPEA (1.5 equiv). Note: The extra base is required to neutralize the HCl salt.

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = MW of Acid + 225 - 18).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (typically DCM/MeOH gradient).

Protocol B: Solubility & Handling

Storage: Store at -20°C. The salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent water uptake. Solubility Check:

  • Weigh 5 mg of CAS 1269053-67-9.

  • Add 250 µL of DMSO. Vortex for 30 seconds.

  • Result: Clear solution indicates >20 mg/mL solubility, suitable for biological stock solutions (typically 10 mM).

Biological Mechanism & Signaling Pathway

The following diagram details the downstream effects of a ligand derived from this scaffold binding to PARP-1.

Figure 2: PARP Inhibition & Synthetic Lethality Pathway

PARP_Pathway cluster_BRCA BRCA Deficient Cells SSBs Single-Strand DNA Breaks (SSBs) PARP PARP-1 Enzyme (Sensor) SSBs->PARP Recruits Inhibitor Phthalazinone Inhibitor (Derived from CAS 1269053-67-9) PARP->Inhibitor Binds Trapping PARP-DNA Trapping (Complex Stalled) Inhibitor->Trapping Prevents Release Replication Replication Fork Collapse Trapping->Replication Stalls Fork DSBs Double-Strand Breaks (DSBs) Replication->DSBs Generates HR Homologous Recombination (BRCA1/2 Pathway) DSBs->HR Repair (Normal Cells) NHEJ NHEJ (Error Prone) DSBs->NHEJ Repair (BRCA- Cells) Death Cell Death (Synthetic Lethality) HR->Death Survival NHEJ->Death Genomic Instability

Caption: Mechanism of Action for Phthalazinone-based PARP inhibitors, leading to synthetic lethality in BRCA-deficient cells.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.

  • Ferrara, M., et al. (2018). Synthesis of Phthalazin-1(2H)-one Derivatives as Potential PARP-1 Inhibitors. European Journal of Medicinal Chemistry.

  • PubChem Database. (n.d.). Compound Summary for Phthalazinone Derivatives. National Library of Medicine.

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Future Perspectives. Frontiers in Cell and Developmental Biology.

  • BLD Pharm. (2024). 2-(2-Aminoethyl)phthalazin-1(2H)-one hydrochloride Product Page.[2][3][4][5][6]

Sources

Foundational

Phthalazin-1(2H)-one Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Topic: Literature Review on Phthalazin-1(2H)-one Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The phthalazin-1(2H)-one scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on Phthalazin-1(2H)-one Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phthalazin-1(2H)-one scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for the "parib" class of Poly (ADP-ribose) polymerase (PARP) inhibitors. Beyond oncology, this diazaheterobicycle exhibits versatility in targeting VEGFR-2, PDE4, and various microbial pathogens. This guide provides a rigorous technical analysis of the scaffold, moving from fundamental tautomeric chemistry to advanced catalytic synthesis and detailed Structure-Activity Relationships (SAR).

Chemical Foundation & Tautomerism

The core structure, phthalazin-1(2H)-one, exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).

  • Lactam Form (Dominant): In polar solvents and the solid state, the 2H-tautomer (amide-like) predominates. This is critical for drug design as the NH group serves as a key hydrogen bond donor in the active sites of enzymes like PARP.

  • Lactim Form: The 1-hydroxyphthalazine tautomer is less stable but accessible for O-alkylation under specific conditions (e.g., using silver salts).

Implication for Synthesis: Most alkylation protocols using alkali metal carbonates (e.g.,


) favor N-alkylation at the N-2 position due to the higher nucleophilicity of the nitrogen in the conjugate base.

Synthetic Strategies

Retrospective: Evolution of Synthesis

The synthesis of this core has evolved from stoichiometric condensation to catalytic C-H activation.

SynthesisEvolution Start Precursors (Phthalic Anhydride / 2-Formylbenzoic Acid) Classic Classic Condensation (Hydrazine Hydrate, reflux) Start->Classic  Traditional Route Modern Modern C-H Activation (Cu/Pd Catalysis) Start->Modern  Atom Economy Product Phthalazin-1(2H)-one Scaffold Classic->Product Modern->Product

Caption: Evolution from classical hydrazine condensation to transition-metal catalyzed C-H activation.

Protocol A: Classical Cyclocondensation (General)

This method is robust for generating the core scaffold but limited by the availability of 2-acylbenzoic acid precursors.

Reagents: 2-Carboxybenzaldehyde (or phthalic anhydride), Hydrazine hydrate (65-80%), Ethanol. Mechanism: Nucleophilic attack of hydrazine on the carbonyl carbon followed by intramolecular cyclization.

  • Dissolution: Dissolve 10 mmol of 2-carboxybenzaldehyde in 20 mL of ethanol.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (EtOAc:Hexane 1:1).
    
  • Isolation: Cool to

    
    . The product precipitates as white needles. Filter and wash with cold ethanol.[1]
    
  • Yield: Typically 85–95%.[2]

Protocol B: High-Value Target Synthesis (Olaparib Intermediate)

This protocol describes the synthesis of the critical intermediate 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one , a direct precursor to Olaparib.

Step 1: Phosphonate Synthesis

  • Reactants: 2-Carboxybenzaldehyde + Dimethyl phosphite.

  • Conditions: Sodium methoxide, MeOH,

    
     to RT.
    
  • Product: Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate.[3]

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

  • Reactants: Phosphonate (from Step 1) + 2-Fluoro-5-formylbenzonitrile.

  • Conditions:

    
    , THF, 
    
    
    
    .
  • Outcome: Formation of the phthalide intermediate with the 4-fluoro-benzylidene tail.[4]

Step 3: Hydrazine Cyclization (The "Switch")

  • Reactants: Phthalide intermediate + Hydrazine hydrate.[1]

  • Conditions: Ethanol, Reflux, 18h.

  • Mechanism: The hydrazine opens the lactone ring and recyclizes to form the thermodynamically stable phthalazinone core.

  • Yield: ~75-85% over 3 steps.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Map

The pharmacological activity, particularly for PARP inhibition, is tightly governed by three regions.

SAR_Map Core Phthalazin-1(2H)-one Core N2 N-2 Position (H-Bond Donor) Core->N2 Essential for Ser904 Binding C4 C-4 Position (Linker Attachment) Core->C4 Vector for Solubility/Potency Note1 N-Alkylation here abolishes PARP activity N2->Note1 Phenyl C-4 Phenyl Ring (Pi-Stacking) C4->Phenyl Required for Hydrophobic Pocket Note2 Meta-substitution (F, Cl) enhances metabolic stability Phenyl->Note2

Caption: SAR map highlighting critical interaction points for PARP inhibition.

Comparative Data: PARP Inhibitors

The following table summarizes the potency of key phthalazinone-based drugs and analogues.

CompoundTarget

(Cell-free)
PARP Trapping PotencyKey Structural Feature
Olaparib PARP1/25 nM / 1 nMHighCyclopropanecarbonyl-piperazine tail for solubility.
Talazoparib PARP1/20.57 nM / 1.1 nMVery High (~100x Olaparib)Rigid triazole-fused scaffold (phthalazinone bioisostere).
AZD2461 PARP1/25 nMHighStructural analogue designed to overcome P-gp resistance.
Compound 12c VEGFR-230.38 nMN/AQuinazolinone bioisostere modification.

Data Source: Compiled from Menear et al. (2008) and recent comparative studies (2024).

Mechanism of Action: PARP Trapping

While catalytic inhibition (


) is important, the clinical efficacy of phthalazinones (like Olaparib) is driven by PARP Trapping .
  • Binding: The inhibitor binds to the NAD+ pocket of PARP1.

  • Trapping: The inhibitor-PARP complex becomes "stuck" on single-strand DNA breaks.

  • Collapse: When the replication fork encounters this trapped complex, it collapses, leading to double-strand breaks (DSBs).

  • Lethality: In BRCA-deficient cells (which cannot repair DSBs via Homologous Recombination), this leads to synthetic lethality.

PARP_Trapping Step1 DNA Single-Strand Break (SSB) Step2 PARP1 Enzyme Binds DNA Step1->Step2 Step3 Phthalazinone Inhibitor Binds PARP1 (Competes with NAD+) Step2->Step3 Step4 PARP-DNA Complex Trapped (Cannot Dissociate) Step3->Step4 Step5 Replication Fork Collapse (Double-Strand Break) Step4->Step5 Step6 Synthetic Lethality (In BRCA-/- Cells) Step5->Step6

Caption: The "Trapping" mechanism distinguishing clinical efficacy from simple enzymatic inhibition.

Experimental Protocol: N-Alkylation (Derivatization)

For researchers developing novel derivatives, N-alkylation is the primary modification route.

Objective: Synthesize N-substituted phthalazinones (e.g., esters or alkyl linkers).

  • Setup: Charge a round-bottom flask with Phthalazin-1(2H)-one (1.0 eq) and anhydrous

    
     (3.0 eq) in dry DMF or Acetone.
    
  • Activation: Stir at room temperature for 30 minutes to generate the nitrogen anion.

  • Alkylation: Add the alkyl halide (e.g., Ethyl bromoacetate, 1.2 eq) dropwise.

  • Reaction:

    • Acetone: Reflux (

      
      ) for 6–12 hours.
      
    • DMF: Heat at

      
       for 2–4 hours.
      
  • Workup: Pour the mixture into ice-cold water. The solid product usually precipitates.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water. If oil forms, extract with EtOAc and purify via silica gel chromatography (Hexane/EtOAc gradient).

Critical Note: If O-alkylation is observed (rare with


), switch solvent to CH3CN or use NaH as the base to favor the N-anion.

References

  • Menear, K. A., et al. (2008).[5] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[5] Journal of Medicinal Chemistry. Link

  • Loh, V. M., et al. (2005). Phthalazinones.[1][2][3][5][6][7][8][9][10][11] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters. Link

  • Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. Link

  • Patent CN105985294B. (2016). Preparation method of olaparib. Google Patents. Link

  • BenchChem Technical Guide. (2025). Synthesis and Derivatives of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. Link

  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. Link

Sources

Exploratory

Comprehensive Technical Profile: 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride

This guide provides an in-depth technical profile of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride , a critical bicyclic heterocycle used primarily as a building block in medicinal chemistry and as a reference stand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical profile of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride , a critical bicyclic heterocycle used primarily as a building block in medicinal chemistry and as a reference standard for phthalazinone-class pharmaceutical impurities (e.g., related to Azelastine).

Physicochemical Identity

This compound represents a primary amine-functionalized phthalazinone scaffold. Its hydrochloride salt form is preferred in research and development due to enhanced stability and water solubility compared to the hygroscopic free base oil.

Core Data Table
PropertySpecification
Chemical Name 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride
Common Synonyms 2-(2-Aminoethyl)phthalazin-1-one HCl; 1(2H)-Phthalazinone, 2-(2-aminoethyl)-, hydrochloride
CAS Registry Number 1269053-67-9 (HCl Salt) 110406-94-5 (Free Base)
Molecular Formula C₁₀H₁₁N₃O[1][2][3] · HCl (Salt) C₁₀H₁₁N₃O (Free Base)
Molecular Weight 225.67 g/mol (Salt) 189.22 g/mol (Free Base)
Physical State White to off-white crystalline solid (Salt) Yellowish viscous oil (Free Base)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether
Melting Point >200°C (Decomposes)

Synthetic Pathways & Manufacturing Logic

The synthesis of this compound requires overcoming the "N vs. O" alkylation selectivity challenge inherent to the lactam-lactim tautomerism of the phthalazinone core.[4]

Pathway A: The "Gabriel-Phthalazinone" Protocol (High Purity)

This is the preferred route for generating analytical standards as it avoids the formation of secondary amine byproducts common in direct alkylation.

  • N-Alkylation: The starting material, 1(2H)-phthalazinone, is reacted with 1,2-dibromoethane in the presence of a base (

    
     or NaH) in DMF. This yields the 2-(2-bromoethyl)phthalazin-1(2H)-one  intermediate.
    
    • Critical Control: Excess dibromoethane is used to prevent dimerization (formation of bis-phthalazinone).

  • Nucleophilic Substitution (Gabriel): The bromo-intermediate is treated with potassium phthalimide to install the protected nitrogen.

  • Deprotection: Hydrazinolysis (using hydrazine hydrate in ethanol) cleaves the phthalimide group, releasing the primary amine.

  • Salt Formation: The free amine oil is dissolved in ethanol/diethyl ether and treated with anhydrous HCl gas or 4M HCl in dioxane to precipitate the hydrochloride salt.

Pathway B: Direct Alkylation (Industrial/Lower Cost)

Direct reaction of 1(2H)-phthalazinone with 2-chloroethylamine hydrochloride.

  • Drawback: Significant formation of O-alkylated byproducts (phthalazin-1-yl ethers) and bis-alkylated impurities, requiring difficult chromatographic purification.

Synthesis Workflow Diagram

SynthesisPath Start 1(2H)-Phthalazinone (Core Scaffold) Step1 N-Alkylation (1,2-Dibromoethane, K2CO3) Start->Step1 Inter1 2-(2-Bromoethyl) phthalazinone Step1->Inter1 SN2 Reaction Step2 Gabriel Synthesis (K-Phthalimide) Inter1->Step2 Inter2 Phthalimide Protected Amine Step2->Inter2 Nucleophilic Subst. Step3 Deprotection (N2H4·H2O) Inter2->Step3 Product 2-(2-Aminoethyl) phthalazinone (Free Base) Step3->Product Hydrazinolysis SaltStep HCl/Dioxane Product->SaltStep Final Target HCl Salt (C10H11N3O·HCl) SaltStep->Final Precipitation

Caption: Step-wise synthetic route emphasizing the Gabriel synthesis method to ensure regio-selectivity at the N2 position.

Analytical Profiling & Characterization

For researchers validating this compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

Data corresponds to the free base in


. The HCl salt will show a downfield shift for the methylene protons adjacent to the nitrogen due to protonation.
  • ¹H NMR (400 MHz, CD₃OD):

    • δ 8.35 (d, 1H): H-8 of phthalazinone (deshielded by carbonyl).

    • δ 7.90 – 7.75 (m, 3H): Remaining aromatic protons (H-5, H-6, H-7).

    • δ 4.32 (t, J=6.2 Hz, 2H):

      
       (Diagnostic triplet, N-linked to lactam).
      
    • δ 3.15 (t, J=6.2 Hz, 2H):

      
       (Methylene adjacent to primary amine).
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: m/z 190.10 (Calculated for

    
    ).
    
  • Fragmentation Pattern: Loss of

    
     (17 Da) or cleavage of the ethyl chain is common at high collision energies.
    

Pharmaceutical Relevance

This compound serves two primary roles in drug development:

  • Impurity Reference Standard: It is a potential degradation product or process impurity for drugs containing the phthalazinone core, such as Azelastine (Antihistamine) or Olaparib (PARP inhibitor), specifically where the side chain is cleaved or incomplete.

  • Fragment-Based Drug Design (FBDD): The primary amine acts as a versatile "handle." Researchers use this scaffold to synthesize novel PARP inhibitors by reacting the amine with various acid chlorides or isocyanates to extend the chain, probing the binding pocket of the PARP enzyme.

References

  • Hit2Lead. (2025). 2-(2-aminoethyl)-1(2H)-phthalazinone hydrochloride Compound Profile. ChemBridge Corporation. Link

  • Malinowski, Z., et al. (2014). Synthesis of N-(2-(Methylamino)ethyl) Derivatives of 2H-Phthalazin-1-ones. Synthetic Communications, 44(24), 3572–3581. Link

  • Sousa, J.L., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules (MDPI), 27(23), 8123. Link

  • PubChem. (2025).[2] 1(2H)-Phthalazinone Compound Summary (CID 8394).[2] National Center for Biotechnology Information. Link

Sources

Foundational

Safety and Handling of 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride: A Technical Guide for Preclinical Drug Development

Executive Summary In the landscape of modern oncology and targeted therapeutics, the phthalazinone scaffold has emerged as a privileged pharmacophore. Specifically, 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology and targeted therapeutics, the phthalazinone scaffold has emerged as a privileged pharmacophore. Specifically, 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride (CAS: 1269053-67-9) serves as a critical synthetic intermediate in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and dual PARP/Topoisomerase inhibitors[1].

This whitepaper provides an in-depth, authoritative guide on the safe handling, physicochemical properties, and experimental workflows associated with this compound. Designed for medicinal chemists and application scientists, the protocols detailed herein are engineered to ensure both personnel safety and the preservation of chemical integrity during drug discovery workflows.

Chemical Identity & Physicochemical Profile

Understanding the physical properties of an intermediate is the first step in designing safe and effective laboratory protocols. The hydrochloride salt form is specifically utilized to enhance the compound's stability against atmospheric oxidation and to improve its handling characteristics as a solid powder.

ParameterSpecification
Chemical Name 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride
CAS Registry Number 1269053-67-9
Molecular Formula C10H11N3O · HCl
Molecular Weight 225.68 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Profile Soluble in DMSO, DMF, Methanol; Moderately soluble in H2O
Storage Conditions Cool, dry place (2-8°C recommended for long-term stability)
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Mechanistic Context: The Phthalazinone Pharmacophore

To understand why this specific intermediate is handled with such precision, one must understand its biological trajectory. The phthalazinone core acts as a highly effective nicotinamide bioisostere[2]. In the context of3, the lactam motif of the phthalazinone ring forms a critical bidentate hydrogen-bonding network with the Gly863 and Ser904 residues within the enzyme's catalytic domain[3].

By occupying this NAD+-binding pocket, phthalazinone derivatives competitively inhibit PARP-1, effectively halting the Base-Excision Repair (BER) pathway[1]. For tumors harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations), this dual loss of DNA repair mechanisms induces synthetic lethality, driving tumor cell apoptosis[2]. The 2-aminoethyl chain serves as a highly versatile synthetic vector, allowing researchers to conjugate bulky, solvent-exposed moieties to optimize pharmacokinetic properties and target selectivity[1].

G A 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl (Key Intermediate) B Amide Coupling / Substitution (Synthetic Workflow) A->B C Phthalazinone-based PARP Inhibitor (Active Pharmacophore) B->C D PARP-1 Enzyme Binding (Nicotinamide Mimicry) C->D E Inhibition of Base-Excision Repair (BER Pathway Blockade) D->E F Synthetic Lethality (BRCA-deficient Cells) E->F

Figure 1: Synthetic workflow and mechanistic pathway of phthalazinone-derived PARP inhibitors.

Laboratory Safety & Hazard Mitigation

As a biologically active precursor, 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride requires stringent safety protocols. While not acutely toxic, it is classified under standard GHS guidelines as a skin/eye irritant (H315, H319) and a respiratory tract irritant (H335)[4].

Mandatory PPE & Engineering Controls:

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) must be worn. The compound's moderate lipophilicity means it can penetrate compromised skin barriers if dissolved in organic solvents.

  • Ocular Protection: Snug-fitting chemical safety goggles.

  • Ventilation: All weighing and transfer operations involving the dry powder must be conducted within a certified chemical fume hood or exhausted enclosure to mitigate inhalation risks of fine particulates.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure experimental integrity.

Protocol A: Preparation of a 10 mM in vitro Assay Stock Solution

Objective: Generate a stable, moisture-free stock solution for downstream biochemical assays.

  • Thermal Equilibration: Remove the vial of 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl from cold storage (2-8°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which causes the hygroscopic hydrochloride salt to clump, throwing off molarity calculations and accelerating degradation.

  • Weighing: Weigh exactly 2.26 mg of the compound using an analytical microbalance. Use an anti-static gun if the powder exhibits static cling.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to achieve a 10 mM concentration. Vortex for 30 seconds.

    • Causality: DMSO is the industry standard for biological assays as it efficiently disrupts the crystal lattice of the polar hydrochloride salt while remaining miscible in aqueous assay buffers.

  • Self-Validation (Quality Control): Visually inspect the solution against a strong light source. It must be completely optically clear. If microscopic particulate matter remains, sonicate in a water bath for 1 minute.

  • Storage: Aliquot into 50 µL single-use volumes and store at -20°C.

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which can precipitate the compound or introduce condensation, ensuring highly reproducible assay results.

Protocol B: Amide Coupling via Free-Basing of the Hydrochloride Salt

Objective: Conjugate the primary amine of the intermediate to a carboxylic acid scaffold to generate a novel PARP inhibitor analog.

  • Reagent Preparation: Weigh 1.0 eq of the target carboxylic acid and 1.2 eq of HATU. Dissolve in anhydrous DMF (0.2 M).

    • Causality: Anhydrous DMF is critical; trace moisture will hydrolyze the activated ester intermediate, drastically reducing the final yield.

  • Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir at room temperature for 15 minutes.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to facilitate the formation of the active ester without competing with the amine nucleophile.

  • Free-Basing the Intermediate: In a separate vial, dissolve 1.1 eq of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride in DMF. Add 1.1 eq of DIPEA to this solution.

    • Causality: The HCl salt must be neutralized to liberate the primary amine. If left protonated, the amine is non-nucleophilic, and the coupling reaction will fail.

  • Conjugation: Dropwise add the free-based phthalazinone solution to the activated acid. Stir for 2-4 hours at room temperature.

  • Self-Validation (Reaction Monitoring): Spot the reaction mixture on a silica TLC plate alongside the starting materials. Elute with 5-10% MeOH in DCM. Alternatively, use LC-MS. The complete disappearance of the phthalazinone peak (m/z 190 [M+H]+ for the free base) confirms total consumption and reaction success.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc).

    • Causality: The mild basic quench neutralizes residual acid and effectively partitions the DMF and HATU byproducts into the aqueous layer, leaving the purified conjugated product in the organic layer.

References

  • Title: 1-(2h)-phthalazinone | Sigma-Aldrich Source: sigmaaldrich.com URL: Link

  • Title: Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors Source: PubMed (NIH) URL: 2

  • Title: Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents Source: rhhz.net URL: 1

  • Title: Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer Source: Taylor & Francis URL: 3

  • Title: 1-oxo-1,2-dihydrophthalazin-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione | BLD Pharm Source: bldpharm.com URL: 4

Sources

Protocols & Analytical Methods

Method

Using 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride in cell culture

An Application Guide for the Use of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride in Cell Culture Abstract The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ph...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Use of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride in Cell Culture

Abstract

The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, most notably potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1] This guide focuses on 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride as a representative compound from this class to explore its application in cell culture. We will delve into the mechanistic underpinnings of PARP inhibition, the principle of synthetic lethality, and provide detailed, field-tested protocols for assessing its biological effects, including cytotoxicity and the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA repair studies.

Introduction: The Significance of the Phthalazinone Scaffold

Phthalazinone and its derivatives are a versatile class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects. In modern oncology, this scaffold has gained significant attention as the foundational structure for several clinical PARP inhibitors.[1] PARP enzymes, particularly PARP1, are central to the cellular response to DNA damage, primarily by orchestrating the repair of DNA single-strand breaks (SSBs).[2][3] By inhibiting this process, phthalazinone-based compounds can induce catastrophic DNA damage in cancer cells, particularly those with pre-existing defects in other DNA repair pathways.

This guide provides the foundational knowledge and practical protocols for utilizing 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride in a cell culture setting to probe these critical cellular mechanisms.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for this class of compounds is the inhibition of PARP enzymes. This inhibition has a dual effect: it prevents the enzymatic synthesis of poly(ADP-ribose) chains that signal for and recruit DNA repair machinery, and critically, it "traps" the PARP enzyme on the DNA at the site of a single-strand break.[3][4]

When a cell replicates its DNA, the replication fork encounters these trapped PARP-SSB complexes, leading to the collapse of the fork and the generation of a much more lethal DNA double-strand break (DSB).[5][6]

Healthy cells can efficiently repair these DSBs using the high-fidelity Homologous Recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 tumor suppressor genes, have a deficient HR pathway.[2][5] In these HR-deficient cells, the accumulation of DSBs cannot be repaired, leading to genomic instability and, ultimately, cell death. This concept, where a defect in either of two genes (or pathways) is viable but simultaneous defects are lethal, is known as synthetic lethality .[6][7] It is the cornerstone of PARP inhibitor therapy, providing a targeted approach to kill cancer cells while sparing normal, healthy cells.[2][4]

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair (Base Excision Repair) cluster_1 Effect of PARP Inhibitor cluster_2 Cellular Fate cluster_HR_proficient HR-Proficient Cell (Normal) cluster_HR_deficient HR-Deficient Cell (e.g., BRCA-mutant) SSB Single-Strand Break (SSB) PARP PARP1 Enzyme SSB->PARP binds to damage PARP_Trapped PARP Trapped on DNA SSB->PARP_Trapped PARP binds but is trapped Repair DNA Repair Proteins (XRCC1, etc.) PARP->Repair recruits SSB_Repaired SSB Repaired Repair->SSB_Repaired repairs SSB Phthalazinone 2-(2-Aminoethyl)-1(2H)- phthalazinone HCl Phthalazinone->PARP Replication DNA Replication DSB Double-Strand Break (DSB) Replication->DSB fork collapses HR_Repair Homologous Recombination (BRCA1/2, RAD51) DSB->HR_Repair repaired HR_Deficient Defective HR Pathway DSB->HR_Deficient unrepaired Survival Cell Survival & Genomic Stability HR_Repair->Survival Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Protocols for Cell-Based Assays

This section provides detailed protocols for preparing the compound and evaluating its activity in cell culture. It is crucial to first establish the optimal cell seeding density and treatment duration for your specific cell line.

Reagent Preparation and Storage

Proper handling and storage of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride are critical for reproducible results.

Table 1: Compound Properties

Property Value
Chemical Name 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride
CAS Number 1269053-67-9[8]
Molecular Formula C₁₀H₁₂ClN₃O
Molecular Weight 225.68 g/mol
Appearance Solid

| Solvent | DMSO (Dimethyl sulfoxide) |

Protocol Steps:

  • Stock Solution Preparation (10 mM):

    • Calculate the mass of the compound required to make a 10 mM stock solution in your desired volume. For example, to make 1 mL of a 10 mM stock, weigh out 2.26 mg of the compound.

    • Aseptically dissolve the compound in high-purity, sterile DMSO.

    • Vortex gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles, as this can degrade the compound.[9]

  • Working Solution Preparation:

    • Immediately before use, thaw a single aliquot of the 10 mM stock solution.

    • Prepare serial dilutions from this stock in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Scientist's Note: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]

Cell Viability and IC₅₀ Determination (MTT Assay)

Cell viability assays are fundamental for quantifying the cytotoxic or cytostatic effects of a compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., BRCA-mutant and BRCA-wildtype cell lines for comparison)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (typically 24 hours) at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the phthalazinone compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or the vehicle control (medium with 0.1% DMSO). Incubate for the desired treatment period (e.g., 72 hours).[10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "media only" blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Detection of Apoptosis via PARP Cleavage (Western Blot)

A hallmark of apoptosis is the cleavage of PARP1 by activated caspase-3.[11] This event inactivates PARP1, preventing it from performing DNA repair and ensuring the cell commits to the apoptotic pathway. Western blotting can distinguish between the full-length PARP1 (116 kDa) and its large cleaved fragment (89 kDa).[12]

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-PARP (recognizes both full-length and cleaved forms)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol Steps:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with the phthalazinone compound at relevant concentrations (e.g., 1x and 2x the IC₅₀) for a specified time (e.g., 24-48 hours). Include a positive control for apoptosis if available (e.g., staurosporine).

  • Harvest cells and lyse them on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Interpretation: An increase in the intensity of the 89 kDa band, often accompanied by a decrease in the 116 kDa full-length band, indicates apoptosis induction.[14] Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Experimental Workflow and Data Visualization

A typical workflow for evaluating a novel compound like 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride involves a tiered approach, moving from broad screening to more detailed mechanistic studies.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: DNA Damage Confirmation (Optional) P1_Start Prepare 10 mM Stock in DMSO P1_Viability Cell Viability Assay (MTT) - Determine IC50 in multiple cell lines (e.g., BRCA-proficient vs. deficient) P1_Start->P1_Viability P2_Apoptosis Western Blot for PARP Cleavage - Treat cells at IC50 and 2x IC50 - Look for 89 kDa fragment P1_Viability->P2_Apoptosis Select concentrations based on IC50 P2_Flow Annexin V / PI Staining - Quantify early/late apoptotic cells via Flow Cytometry P3_IF Immunofluorescence - Stain for γH2AX foci (marker for DSBs) P2_Apoptosis->P3_IF Confirm DSB formation Data_Analysis Data Analysis & Interpretation P2_Flow->Data_Analysis P3_IF->Data_Analysis

Caption: General experimental workflow for compound evaluation.

References

  • Frontiers in Oncology. (n.d.). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Retrieved from [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. Retrieved from [Link]

  • Annals of Urologic Oncology. (2025, July 23). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Retrieved from [Link]

  • Journal of Clinical Investigation. (2024, July 15). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Retrieved from [Link]

  • Clinical Cancer Research. (2017, February 14). Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Retrieved from [Link]

  • Lacerda, L., et al. (2012). Role of PARP Inhibitors in Cancer Biology and Therapy. Current Drug Targets, 13(12), 1579-1589. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Dziadkowiec, K. N., et al. (2012). PARP inhibitors: its role in treatment of cancer. Frontiers in Bioscience (Landmark Edition), 17, 1915-1927. Retrieved from [Link]

  • Molecular Cancer Therapeutics. (2014, June 4). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Retrieved from [Link]

  • National Cancer Institute. (2016, October 31). Study Identifies Potential Marker of PARP Inhibitor Resistance. Retrieved from [Link]

  • G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • STAR Protocols - Cell Press. (2021, February 18). PASTA: PARP activity screening and inhibitor testing assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (2026, January 28). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage of PARP detected by western blot. HT-29 cells were treated.... Retrieved from [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(1), 104106. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

  • Molecules. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]

  • Mansour, O. A. (n.d.). Phthalazinone. Retrieved from [Link]

  • Antiviral Research. (2024, April 15). Mechanism of action of phthalazinone derivatives against rabies virus. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, February 25). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

  • Der Pharma Chemica. (2017, June 15). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2024, April 15). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 2-(2-Hydroxyethyl)phthalazin-1(2H)-one. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

Sources

Application

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride for PARP inhibition assays

Application Note: Evaluation of 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride in PARP1/2 Inhibition Assays Introduction & Mechanism of Action Poly(ADP-ribose) polymerases (PARP1 and PARP2) are critical enzymes in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride in PARP1/2 Inhibition Assays

Introduction & Mechanism of Action

Poly(ADP-ribose) polymerases (PARP1 and PARP2) are critical enzymes in the base excision repair (BER) pathway of DNA damage response. Inhibitors of PARP (PARPi) have emerged as transformative therapies for cancers harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations) via the mechanism of synthetic lethality.[1][2][3]

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride represents a functionalized phthalazinone scaffold. While clinically approved PARP inhibitors like Olaparib and Talazoparib utilize the phthalazin-1(2H)-one core to mimic the nicotinamide moiety of NAD+, they typically require an unsubstituted lactam nitrogen (N-2) to form a critical hydrogen bond with Gly863 in the PARP1 catalytic pocket.

This specific compound, featuring an aminoethyl tail at the N-2 position, serves two primary research functions:

  • Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight fragment to probe the tolerance of the PARP solvent-exposed domain.

  • Linker-Functionalized Precursor: The primary amine allows conjugation to E3 ligase ligands (for PROTAC development) or fluorophores, enabling the creation of bivalent probes, albeit often with modulated binding affinity compared to the N-unsubstituted parent.

This application note details the protocols for solubilizing, handling, and evaluating the inhibitory potency of this compound in both cell-free and cell-based assays.

Material Preparation & Handling

Compound Properties:

  • Chemical Formula: C₁₀H₁₁N₃O · HCl

  • Molecular Weight: 225.67 g/mol

  • Appearance: White to off-white solid

  • Solubility: Soluble in water (due to HCl salt) and DMSO.

Stock Solution Protocol:

  • Solvent Choice: For enzymatic assays, DMSO is preferred to ensure compatibility with hydrophobic pockets, though the HCl salt allows aqueous stock preparation.

    • Recommendation: Prepare a 100 mM stock in anhydrous DMSO.

  • Preparation Steps:

    • Weigh 22.57 mg of compound.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into 50 µL vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Stability Note: The phthalazinone core is stable, but the primary amine is susceptible to oxidation or carbamylation if exposed to CO₂ in air over long periods. Keep containers tightly sealed.

Protocol A: In Vitro Chemiluminescent PARP1 Inhibition Assay

This assay measures the ability of the test compound to prevent the formation of poly(ADP-ribose) (PAR) chains on histone substrates.

Assay Principle: A histone-coated microplate captures PARP1 enzyme. Biotinylated NAD+ is added. Active PARP1 catalyzes the transfer of biotin-ADP-ribose to histones. Detection is achieved via Streptavidin-HRP and a chemiluminescent substrate.

Materials Required:

  • Recombinant Human PARP1 Enzyme (0.5 U/well)

  • Substrate: Histone mixture (coated on plate)

  • Cofactor: Biotinylated NAD+ (25 µM final)

  • Test Compound: 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl[4][5][6][7]

  • Positive Control: Olaparib (1 µM)

  • Detection: Streptavidin-HRP + ECL Substrate

Step-by-Step Procedure:

  • Plate Preparation: Coat a 96-well high-binding white plate with Histones (50 µL/well, 10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the test compound in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Range: 100 µM down to 0.1 nM (8 points).

  • Enzyme Addition:

    • Add 25 µL of diluted PARP1 enzyme (0.5 U) to each well.

    • Add 5 µL of the diluted test compound.

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of PARP Cocktail (1.25 µM activated DNA + 25 µM Biotin-NAD+).

    • Incubate for 60 minutes at RT.

  • Termination & Detection:

    • Wash plate 3x with PBST.

    • Add 50 µL Streptavidin-HRP (1:1000 in blocking buffer). Incubate 30 min.

    • Wash 3x with PBST.

    • Add 100 µL ECL Chemiluminescent Substrate.

    • Read Luminescence immediately on a plate reader (e.g., EnVision or GloMax).

Data Analysis:

  • Normalize RLU (Relative Light Units) to the "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).

  • Fit data to a 4-parameter logistic (4PL) curve to determine IC₅₀.

Protocol B: Cell-Based PARylation Assay (Western Blot)

To verify if the compound enters the cell and inhibits PARP in a physiological context, we measure H₂O₂-induced PARylation.

Cell Line: HeLa or MDA-MB-436 (BRCA1 mutant).

Procedure:

  • Seeding: Seed cells at 5 x 10⁵ cells/well in a 6-well plate. Incubate overnight.

  • Treatment:

    • Treat cells with the test compound (10 µM, 50 µM) for 2 hours.

    • Include Olaparib (10 µM) as a positive control.

  • Induction:

    • Add Hydrogen Peroxide (H₂O₂) to a final concentration of 1 mM for 10 minutes to induce DNA damage and PARP activation.

  • Lysis:

    • Aspirate media, wash with ice-cold PBS.

    • Lyse directly in boiling SDS-PAGE loading buffer (containing protease/phosphatase inhibitors).

  • Western Blotting:

    • Run samples on a 4-12% Bis-Tris gel.

    • Transfer to Nitrocellulose membrane.

    • Primary Antibody: Anti-PAR (Poly-ADP-ribose) mouse mAb (1:1000).

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Result Interpretation:

    • H₂O₂ Only: Strong smear of PAR chains (100-250 kDa).

    • Inhibitor + H₂O₂: Reduction or disappearance of the PAR smear.

Visualization of Experimental Logic

Figure 1: PARP Inhibition Assay Workflow This diagram illustrates the logical flow of the chemiluminescent assay used to validate the compound.

PARP_Assay_Workflow Start Compound Prep (DMSO Stock) Incubation Enzyme-Inhibitor Binding (15 min) Start->Incubation Dilution Reaction Add Biotin-NAD+ & DNA (60 min) Incubation->Reaction Initiation Detection Streptavidin-HRP Binding Reaction->Detection Wash & Probe Readout Luminescence Measurement Detection->Readout ECL Substrate Analysis IC50 Calculation (4PL Curve) Readout->Analysis Data Export

Caption: Step-by-step workflow for the In Vitro Chemiluminescent PARP Inhibition Assay.

Figure 2: Mechanism of Action & SAR Context This diagram explains the structural role of the phthalazinone core and the specific modification in the test compound.

PARP_SAR_Mechanism cluster_Inhibitors Phthalazinone Scaffolds Target PARP1 Active Site (Nicotinamide Pocket) Outcome1 High Potency (nM IC50) Target->Outcome1 Outcome2 Reduced Potency / Fragment (µM IC50) Target->Outcome2 Olaparib Standard Inhibitor (Olaparib) Unsubstituted Lactam NH (H-bond Donor to Gly863) Olaparib->Target Strong Binding Olaparib->Outcome1 TestCompound Test Compound 2-(2-Aminoethyl)-Substituted (Loss of H-bond Donor) TestCompound->Target Weak/Altered Binding TestCompound->Outcome2 Application Use as PROTAC Linker or Negative Control Outcome2->Application

Caption: Structural comparison showing how N-substitution in the test compound affects PARP binding modes compared to standard inhibitors.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Signal Incomplete washing of Streptavidin-HRP.Increase wash steps to 5x with PBST (0.1% Tween-20).
Low Signal (Max) Inactive PARP enzyme or degraded NAD+.Use fresh Biotin-NAD+; avoid freeze-thaw of enzyme. Ensure DNA activation is present.
No Inhibition (Flat Curve) Compound precipitation or loss of potency.Check solubility in assay buffer (turbidity). Ensure DMSO < 1%.
"Bell-Shaped" Curve Compound aggregation or fluorescence interference.Add 0.01% Triton X-100 to buffer. Use non-fluorescent detection if compound is fluorescent.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[2] Journal of Medicinal Chemistry, 51(20), 6581-6591.

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride.[4][5][6][7]

  • BPS Bioscience. (2024). PARP1 Chemiluminescent Assay Kit Protocol.

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262-1271.

  • Pottiez, G., et al. (2009). Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors: a review of current and future applications. Current Medicinal Chemistry, 16(24).

Sources

Method

Advanced Protocol for the Regioselective N-Alkylation of Phthalazin-1(2H)-one Derivatives

Executive Summary & Strategic Importance Phthalazin-1(2H)-one is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for FDA-approved PARP inhibitors such as Olaparib (Lynparza) . The critical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Phthalazin-1(2H)-one is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for FDA-approved PARP inhibitors such as Olaparib (Lynparza) . The critical synthetic challenge in derivatizing this scaffold is controlling regioselectivity .

The phthalazinone core contains an ambident nucleophile motif (lactam-lactim tautomerism). Alkylation can occur at the Nitrogen (N-2) or the Oxygen (O-alkylation) . For biological activity—specifically PARP inhibition—the N-2 alkylated lactam is almost exclusively the required bioactive conformer.

This guide provides a field-proven, self-validating protocol to maximize N-alkylation yields while suppressing O-alkylation by leveraging Hard-Soft Acid-Base (HSAB) theory and thermodynamic control.

Mechanistic Insight & Regiocontrol

To guarantee reproducibility, one must understand the causality of the reaction. The deprotonated phthalazinone anion resonates between the nitrogen and oxygen atoms.

  • N-Alkylation (Thermodynamic Control): The N-alkylated product (cyclic amide/lactam) retains the aromaticity of the fused benzene ring and the stability of the carbonyl bond (

    
     bond energy ~745 kJ/mol vs 
    
    
    
    ~615 kJ/mol). This is generally the major product under thermodynamic conditions.
  • O-Alkylation (Kinetic Control): The oxygen atom carries higher negative charge density (harder nucleophile). Under rapid, irreversible conditions or with "hard" electrophiles (e.g., sulfonate esters), O-alkylation can compete.

Decision Matrix: Method Selection
ParameterMethod A: Base-Mediated (Standard) Method B: Mitsunobu (Specialized)
Electrophile Alkyl Halides (Br, I, Cl)Primary/Secondary Alcohols
Mechanism

Substitution
Redox-Condensation (

inversion)
Base Strength Weak (

) to Strong (

)
None (Zwitterionic intermediate)
Primary Use Scale-up, Robust substratesSterically hindered or labile substrates

Visualization: Reaction Pathway & Logic

Phthalazinone_Alkylation Start Phthalazin-1(2H)-one Substrate Deprotonation Deprotonation (Ambident Anion) Start->Deprotonation Base (e.g., Cs2CO3) Path_N N-Attack (Soft-Soft) Thermodynamic Deprotonation->Path_N High Temp / Polar Aprotic Path_O O-Attack (Hard-Hard) Kinetic Deprotonation->Path_O Low Temp / Hard Electrophile Prod_N N-Alkyl Product (Lactam - Bioactive) Path_N->Prod_N Prod_O O-Alkyl Product (Lactim Ether - Impurity) Path_O->Prod_O Check QC: 1H NMR / HPLC Prod_N->Check Prod_O->Check

Figure 1: Mechanistic divergence in phthalazinone alkylation. Green path indicates the desired thermodynamic N-alkylation route.

Protocol A: Direct N-Alkylation (Standard)

This is the workhorse method for synthesizing Olaparib intermediates. We utilize Cesium Carbonate (


)  or Potassium Carbonate (

)
in DMF. Cesium is preferred for difficult substrates due to the "Cesium Effect" (increased solubility and "naked" anion reactivity).
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 4-substituted-phthalazin-1(2H)-one (1.0 equiv)

  • Alkylating Agent: Alkyl bromide or iodide (1.2 – 1.5 equiv)

  • Base: Anhydrous

    
     (1.5 – 2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Note: DMF must be dry to prevent hydrolysis of the alkyl halide.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the phthalazinone derivative (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.

  • Deprotonation: Add the base (

    
     or 
    
    
    
    ) in a single portion.
    • Observation: The suspension may change color (often yellow/orange) indicating anion formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C .

    • Expert Tip: Do not exceed 100°C unless necessary, as this promotes degradation. For highly reactive halides (e.g., benzyl bromide), RT is often sufficient.

  • Monitoring (Self-Validation):

    • Check TLC every hour.

    • Endpoint: Disappearance of the starting material spot (usually lower

      
       due to H-bonding capability of NH).
      
  • Workup:

    • Cool to RT.

    • Precipitation: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The N-alkylated product is typically hydrophobic and will precipitate as a solid.

    • Filter the solid and wash with copious water to remove residual DMF and inorganic salts.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (x3), wash with LiCl solution (to remove DMF), dry over

      
      , and concentrate.
      

Protocol B: Mitsunobu Reaction

Use this when the alkyl group is available as an alcohol, or if the alkyl halide is unstable. This method is stereospecific (inversion of configuration at the alcohol carbon).

Reagents
  • Substrate: Phthalazinone (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Setup: Charge a dry flask with Phthalazinone, Alcohol, and

    
     in anhydrous THF under 
    
    
    
    .
  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add DIAD dropwise over 10–20 minutes.

    • Control: Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Remove ice bath and stir at RT for 12–24 hours.

  • Workup: Concentrate solvent. Triturate with Ether/Hexane to precipitate Triphenylphosphine oxide (

    
    ) byproduct.[2] Filter and purify the supernatant via column chromatography.
    

Characterization & Troubleshooting

Distinguishing N-alkylation from O-alkylation is the most critical quality control step.

Quantitative Distinction (NMR)
FeatureN-Alkyl Product (Target) O-Alkyl Product (Impurity)
13C Carbonyl (

)
Present (~158-160 ppm)Absent (Shifted upfield to ~150-155 ppm, C-O character)
1H N-CH2 vs O-CH2 Typically

3.8 – 4.5 ppm
Typically

4.5 – 5.5 ppm
(Deshielded by Oxygen)
IR Spectrum Strong

stretch (~1650

)
Weak/No

; C=N stretch dominates
HMBC Correlation

correlates to


correlates to

(C-1)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch from

to

or

. Ensure DMF is dry.
O-Alkylation Observed "Hard" conditionsSwitch solvent to Toluene/THF (less polar). Use softer leaving group (Iodide vs Tosylate).
Bis-alkylation N/APhthalazinones generally mono-alkylate at N-2. If N-3 alkylation occurs (rare), check steric bulk of C-4 substituent.
Product Oiling Out Residual DMFWash organic layer with 5% LiCl solution during extraction.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[3] Journal of Medicinal Chemistry, 51(20), 6581-6591.[3] (Seminal paper on Olaparib synthesis).

  • Luo, G., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Retrieved from [Link]

  • El Sayed, D., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]

Sources

Application

Application Note: Phthalazinone Scaffolds in Drug Discovery

Abstract The phthalazin-1(2H)-one (phthalazinone) scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophore anchor for Poly(ADP-ribose) polymerase (PARP) inhibitors li...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phthalazin-1(2H)-one (phthalazinone) scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophore anchor for Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib (Lynparza®). Its capacity to mimic the nicotinamide moiety of NAD+ allows it to form critical hydrogen bonds within the catalytic domains of various enzymes. This Application Note provides a comprehensive technical guide for researchers, detailing the rational design, step-by-step chemical synthesis, and biological validation of phthalazinone-based candidates.

Introduction: The Phthalazinone Advantage

In drug discovery, the value of a scaffold is determined by its ability to present functional groups in specific vectors while maintaining favorable physicochemical properties. The phthalazinone core (Figure 1) excels in this regard due to three factors:

  • H-Bonding Donor/Acceptor Systems: The lactam motif (NH-CO) serves as a robust hydrogen bond donor/acceptor pair, essential for binding in the ATP or NAD+ pockets of kinases and polymerases.

  • Rigidity: The fused bicyclic system reduces the entropic penalty upon binding.

  • Metabolic Stability: The core is generally resistant to rapid oxidative metabolism compared to non-fused analogs.

Primary Application: PARP Inhibition. The scaffold anchors the drug in the PARP active site, blocking DNA repair in BRCA-deficient cancer cells (Synthetic Lethality).[1] Secondary Application: PDE4 Inhibition. Phthalazinones have shown efficacy as phosphodiesterase inhibitors for anti-inflammatory indications.

Chemical Space & Structure-Activity Relationship (SAR)

Successful optimization of phthalazinone leads requires adherence to specific SAR rules established over two decades of research.

RegionStructural ModificationBiological Impact (PARP Context)
N-2 Position Unsubstituted (-H)Critical. Required for H-bond donation to Gly863 (PARP1). Alkylation abolishes activity.
C-1 Carbonyl C=OCritical. H-bond acceptor for Ser904.
C-4 Position Aromatic/Benzyl LinkersVariable. The "exit vector." Large groups (e.g., piperazine-carbonyl) here extend into the solvent-exposed region to improve solubility and pharmacokinetic (PK) properties.
Benzene Ring Fluorine SubstitutionEnhancement. Fluorination (e.g., at C-5 or C-6) often improves metabolic stability and potency.

Experimental Protocol: Synthesis of the Phthalazinone Core

This protocol details the synthesis of a key intermediate, 4-(3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one , a close analog of the Olaparib core. This route utilizes a Horner-Wadsworth-Emmons (HWE) strategy for high stereocontrol, followed by hydrazine cyclization.

Workflow Visualization

SynthesisRoute Figure 1: Synthetic pathway for the phthalazinone core via HWE reaction. Start 2-Formylbenzoic Acid Inter1 Dimethyl Phosphonate Intermediate Start->Inter1 Dimethyl phosphite, NaOMe, 0°C Inter2 Styryl Benzoic Acid (HWE Product) Inter1->Inter2 3-cyanobenzaldehyde, TEA, THF Cyclization Hydrazine Cyclization Inter2->Cyclization NaOH (aq), then NH2NH2·H2O, 70°C Product Phthalazinone Core Cyclization->Product Workup & Cryst.

Step-by-Step Methodology

Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Work in a fume hood.

Stage 1: Phosphonate Formation
  • Reagents: 2-Carboxybenzaldehyde (10.0 g, 66.6 mmol), Dimethyl phosphite (8.8 g, 80 mmol), Sodium methoxide (25% in MeOH, 35 mL).

  • Procedure:

    • Dissolve 2-carboxybenzaldehyde in anhydrous MeOH (100 mL) under N₂.

    • Cool to 0°C. Add Dimethyl phosphite dropwise.[2]

    • Slowly add Sodium methoxide solution, maintaining temp < 5°C.

    • Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

    • Quench: Add Methanesulfonic acid (5 mL) to neutralize. Concentrate in vacuo.

    • Isolation: Partition between water/DCM. Dry organic layer (MgSO₄) and concentrate to yield dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate as a white solid.

Stage 2: HWE Olefination & Cyclization (One-Pot)
  • Reagents: Phosphonate (from Stage 1), 3-formylbenzonitrile (1.0 eq), Triethylamine (TEA), Hydrazine hydrate.

  • Procedure:

    • Dissolve Phosphonate (5.0 g) and 3-formylbenzonitrile (2.5 g) in THF (50 mL).

    • Add TEA (3.0 eq) and stir at RT for 4 hours. (Monitor TLC for disappearance of aldehyde).

    • Evaporate THF. Redissolve residue in Ethanol (40 mL).

    • Add Hydrazine hydrate (5.0 eq, 64% solution).

    • Reflux at 80°C for 6 hours. The reaction undergoes nitrile hydrolysis and ring closure simultaneously.

    • Workup: Cool to RT. The product often precipitates.[3] If not, reduce volume by 50% and add ice water.

    • Filter the white precipitate. Wash with cold Ethanol (2x) and Ether (2x).

    • Yield: Typical yields are 65–75%.

Biological Evaluation Protocols

Once synthesized, the phthalazinone derivatives must be evaluated for potency (IC50) and mechanism of action.

Protocol A: In Vitro PARP1 Enzymatic Inhibition (HTS Compatible)

This assay measures the reduction in NAD+ consumption or the lack of Poly(ADP-ribose) (PAR) chain formation.

  • Platform: Colorimetric or Chemiluminescent ELISA.

  • Reagents: Recombinant Human PARP1 enzyme, Biotinylated NAD+, Histone-coated 96-well plates, Streptavidin-HRP.

Procedure:

  • Preparation: Dilute compounds in DMSO (10 mM stock) to serial concentrations (e.g., 10 µM to 0.1 nM).

  • Incubation: Add 10 µL of compound + 20 µL of PARP1 enzyme (0.5 U/well) in Assay Buffer (50 mM Tris, pH 8.0, 10 mM MgCl₂). Incubate 15 min at RT.

  • Activation: Initiate reaction by adding 20 µL of PARP Cocktail (Biotin-NAD+ and activated DNA).

  • Reaction: Incubate for 60 min at RT.

  • Detection:

    • Add Streptavidin-HRP (1:1000). Incubate 30 min.

    • Wash 3x with PBS-T.

    • Add TMB Substrate. Stop with 1N H₂SO₄ after 10 min.

  • Analysis: Read Absorbance at 450 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cellular Potentiation Assay (Synthetic Lethality)

Phthalazinones should show high potency in BRCA-deficient cells but low toxicity in wild-type cells unless combined with an alkylating agent (e.g., MMS or Temozolomide).

  • Cell Lines:

    • Test: Capan-1 (BRCA2 deficient) or MX-1 (BRCA1 deficient).

    • Control: MRC-5 (Normal fibroblasts).

Procedure:

  • Seeding: Seed 2,000 cells/well in 96-well plates. Allow attachment (24 h).

  • Treatment:

    • Single Agent: Treat with serial dilutions of Phthalazinone (0–10 µM).

    • Combination: Treat with fixed concentration of Alkylating Agent (e.g., 0.2 mM MMS) + serial dilutions of Phthalazinone.

  • Incubation: 5 days at 37°C, 5% CO₂.

  • Readout: SRB (Sulforhodamine B) or MTT assay.

  • Calculation: Determine the Potentiation Factor (PF50) :

    
    
    Target PF50 > 2.0 indicates significant sensitization.
    

Mechanism of Action & Data Interpretation[4]

The efficacy of phthalazinone drugs relies on "PARP Trapping." The drug binds to the NAD+ site, locking the enzyme onto DNA damage sites, which prevents repair and stalls replication forks.

Signaling Pathway Visualization

PARP_Mechanism Figure 2: Mechanism of Phthalazinone-induced Synthetic Lethality. cluster_Inhibition Phthalazinone Action DNA_Damage SSB (Single Strand Break) PARP_Bind PARP1 Recruited to DNA DNA_Damage->PARP_Bind Trapping PARP-DNA Complex Trapped (Insoluble) PARP_Bind->Trapping Stabilizes Complex Repair DNA Repair (BER) PARP_Bind->Repair Normal Physiology (Uses NAD+) NAD NAD+ NAD->Repair Drug Phthalazinone Inhibitor (Olaparib-like) Drug->PARP_Bind Competes with NAD+ Collapse Replication Fork Collapse (DSB Formation) Trapping->Collapse Death Cell Death (Synthetic Lethality in BRCA-/-) Collapse->Death If HR Repair (BRCA) is defective

Representative Data
CompoundStructure NotePARP1 IC50 (nM)Cellular PF50 (MMS)Status
Olaparib Phthalazinone + Piperazine5.0> 3.0FDA Approved
Analog A N-Methylated Lactam> 10,0001.0Inactive (Loss of H-bond)
Analog B C4-Phenyl only1501.2Moderate Potency, Poor Solubility

Interpretation: The loss of activity in Analog A confirms the necessity of the lactam NH for hydrogen bonding with Gly863. Analog B shows that while the core binds, the piperazine tail (present in Olaparib) is crucial for high potency and cellular uptake.

References

  • Menear, K. A., et al. (2008).[4] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[4] Journal of Medicinal Chemistry.[5][6] Link

  • Lohse, A., et al. (2011). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[1] Organic Process Research & Development. Link

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry.[7] Current Medicinal Chemistry.[8] Link

  • Napolitano, J. G., et al. (2013). Phthalazinones as potent, selective, and orally active inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Journal of Medicinal Chemistry.[5][6] Link

  • FDA Label. (2014). Lynparza (olaparib) capsules, for oral use. U.S. Food and Drug Administration.[1][9] Link

Sources

Method

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride as an intermediate in synthesis

Application Note: 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride Role: Synthetic Intermediate & Linker Scaffold CAS: 1269053-67-9 (HCl salt) / 53006-81-0 (Free base) Executive Summary 2-(2-Aminoethyl)-1(2H)-phthalazi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride Role: Synthetic Intermediate & Linker Scaffold CAS: 1269053-67-9 (HCl salt) / 53006-81-0 (Free base)

Executive Summary

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride is a critical "linker-equipped" heterocyclic building block. While structurally homologous to the antihistamine Azelastine (which features a cyclic azepane moiety), this linear primary amine variant serves a distinct role in medicinal chemistry. It functions as a bifunctional scaffold : the phthalazinone core provides the pharmacophore essential for PARP inhibition and histamine antagonism, while the ethylamine side chain acts as a nucleophilic "handle" for diversifying libraries via amide coupling, reductive amination, or sulfonylation.

This guide details the regioselective synthesis of this intermediate (avoiding the common O-alkylation pitfall) and provides a validated protocol for its downstream application in generating N-substituted phthalazinone libraries.

Chemical Context & Mechanism

The Regioselectivity Challenge: Lactam vs. Lactim

The core 1(2H)-phthalazinone moiety exhibits lactam-lactim tautomerism.[1] A common synthetic failure mode is the competitive O-alkylation (forming a phthalazine ether) versus the desired N-alkylation.

  • Thermodynamic Control: Under basic conditions (e.g., K₂CO₃/Acetone), the N-anion is the softer nucleophile, but the O-anion is often more accessible sterically.

  • Strategic Solution: To ensure exclusive N-alkylation and prevent poly-alkylation of the primary amine, this protocol utilizes a Gabriel Synthesis approach (using N-(2-bromoethyl)phthalimide) or a Boc-protected linker . This guide focuses on the Gabriel method as it is more scalable and cost-effective for this specific hydrochloride salt.

DOT Diagram: Synthesis Pathway & Regiocontrol

SynthesisPathway Start 1(2H)-Phthalazinone (Core Scaffold) Intermediate Bis-Phthalimide Intermediate (Protected) Start->Intermediate K2CO3, DMF, 90°C (N-Alkylation favored) SideProduct O-Alkylated Byproduct (Avoided via Solvent/Base) Start->SideProduct Ag2CO3 or non-polar conditions (Avoid) Reagent N-(2-Bromoethyl)phthalimide (Protected Linker) Reagent->Intermediate Deprotection Hydrazinolysis / HCl Intermediate->Deprotection N2H4·H2O, EtOH Product 2-(2-Aminoethyl)-1(2H)- phthalazinone HCl Deprotection->Product HCl/Dioxane workup

Figure 1: Synthetic route highlighting the critical N-alkylation step using a protected phthalimide linker to ensure regioselectivity.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl

Rationale: Direct alkylation with 2-chloroethylamine often leads to dimerization. Using a phthalimide-protected ethyl bromide ensures 1:1 stoichiometry and exclusive N-alkylation.

Materials:

  • 1(2H)-Phthalazinone (CAS 119-39-1)[2]

  • N-(2-Bromoethyl)phthalimide

  • Potassium Carbonate (anhydrous)[3]

  • DMF (Anhydrous)

  • Hydrazine Hydrate[1][3][4][5]

  • Hydrochloric acid (4M in dioxane)

Step-by-Step Methodology:

  • N-Alkylation (The Protected Intermediate):

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1(2H)-phthalazinone (10.0 mmol, 1.46 g) in anhydrous DMF (30 mL).

    • Add K₂CO₃ (15.0 mmol, 2.07 g). Stir at room temperature for 30 minutes to generate the lactam anion.

    • Add N-(2-Bromoethyl)phthalimide (11.0 mmol, 2.80 g) portion-wise.

    • Heat the mixture to 90°C for 12 hours. Note: Monitoring by TLC (Hexane:EtOAc 1:1) should show the disappearance of the starting phthalazinone (Rf ~0.2).

    • Workup: Pour the reaction mixture into ice water (150 mL). The bis-phthalimide intermediate will precipitate as a white/off-white solid. Filter, wash with water, and dry under vacuum.[6][7]

  • Deprotection (Gabriel Release):

    • Suspend the dried intermediate (approx.[4] 3.0 g) in Ethanol (50 mL).

    • Add Hydrazine Hydrate (30.0 mmol, ~1.5 mL).

    • Reflux for 4 hours. A bulky white precipitate (phthalhydrazide byproduct) will form.

    • Filtration: Cool to room temperature. Filter off the phthalhydrazide solid.[3][4]

    • Concentration: Evaporate the filtrate to dryness to obtain the crude free amine as a yellowish oil.

  • Salt Formation (HCl Stabilization):

    • Dissolve the crude oil in a minimal amount of Ethanol (5 mL) or DCM.

    • Add 4M HCl in Dioxane (5 mL) dropwise at 0°C.

    • A white precipitate forms immediately. Dilute with Diethyl Ether (20 mL) to maximize precipitation.

    • Filter and dry under vacuum.[4]

Expected Yield: 65–75% (over two steps). Characterization (Free Base): ¹H NMR (CD₃OD) δ 8.37 (s, 1H), 8.33 (d, 1H), 7.93–7.83 (m, 3H), 4.25 (t, 2H), 3.10 (t, 2H).

Protocol B: Downstream Application (Library Synthesis)

Rationale: This protocol demonstrates how to use the synthesized intermediate to create "Azelastine-like" analogs by coupling with substituted phenylacetic acids.

Workflow:

  • Activation: Dissolve 4-chlorophenylacetic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Coupling: Add 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl (1.0 eq).

  • Reaction: Stir at RT for 4-16 hours.

  • Purification: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Purify via flash chromatography.

Data Specification & Quality Control

Table 1: Physicochemical Specifications

PropertySpecificationMethod/Notes
Appearance White to Off-white Crystalline SolidHygroscopic (Store with desiccant)
Molecular Weight 225.67 g/mol (HCl Salt)Free base MW: 189.21
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in Hexane, Ether
Purity (HPLC) >98.0%Monitor at 254 nm
¹H NMR Identity Characteristic triplet at ~3.1 ppm (CH₂-NH₂)Confirm absence of O-alkyl shift (~4.6 ppm)
Melting Point 240–245°C (Decomposes)Distinct from free base (~110°C)

Critical Application Notes

  • Storage Stability: The free amine is prone to oxidative degradation and carbonate formation (absorbing CO₂ from air). Always convert to the HCl salt for long-term storage (>1 month) at -20°C.

  • Structural Validation (IR Spectroscopy):

    • Look for the C=O (Lactam) stretch at 1660–1665 cm⁻¹ .

    • Absence of this band and appearance of C=N/C-O bands indicates unwanted O-alkylation.

  • Safety: Hydrazine hydrate is carcinogenic and toxic. Handle in a fume hood. Ensure complete removal of hydrazine before the acidification step to avoid forming hydrazine hydrochloride contaminants.

References

  • National Institutes of Health (PMC). (2017). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (Describes the synthesis of the free base analog via phthalimide method). Retrieved February 27, 2026, from [Link]

Sources

Application

Technical Guide: Experimental Application of Phthalazinone PARP Inhibitors (Olaparib)

Introduction & Mechanism of Action Phthalazinones, most notably Olaparib (AZD2281) , represent a cornerstone class of Poly (ADP-ribose) polymerase (PARP) inhibitors. Unlike earlier generations of PARP inhibitors that fun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Phthalazinones, most notably Olaparib (AZD2281) , represent a cornerstone class of Poly (ADP-ribose) polymerase (PARP) inhibitors. Unlike earlier generations of PARP inhibitors that functioned primarily as catalytic blockers, phthalazinones exhibit a dual mechanism: they competitively inhibit the NAD+ binding pocket and induce PARP trapping —the formation of cytotoxic PARP-DNA complexes.

For researchers, understanding this duality is critical. Experimental designs that only measure catalytic inhibition (e.g., ELISA for PAR levels) may underestimate the compound's potency. To accurately assess phthalazinones, one must evaluate their ability to stall replication forks via the "trapped" PARP-DNA complex, particularly in Homologous Recombination Deficient (HRD) models (e.g., BRCA1/2 mutants).

Mechanism of Action: The Trapping Paradigm[1]

The following diagram illustrates the specific pathway by which phthalazinones induce synthetic lethality, distinguishing between simple repair inhibition and the cytotoxic trapping mechanism.

PARP_Trapping_Mechanism SSB Single Strand Break (SSB) PARP_Recruit PARP1 Recruitment to DNA SSB->PARP_Recruit Auto_PAR Auto-PARylation (Normal Repair) PARP_Recruit->Auto_PAR No Drug Trapped_Complex PARP-DNA Trapped Complex (Chromatin Bound) PARP_Recruit->Trapped_Complex + Phthalazinone Dissociation PARP Dissociation & Repair Complex Recruitment Auto_PAR->Dissociation Drug Phthalazinone (Olaparib) Binding Drug->Trapped_Complex Fork_Collapse Replication Fork Collapse Trapped_Complex->Fork_Collapse Replication Stress DSB Double Strand Break (DSB) Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in HRD) DSB->Cell_Death In BRCA-/- Cells

Figure 1: The Phthalazinone Trapping Mechanism. Unlike simple catalytic inhibition, the drug stabilizes the PARP-DNA complex, creating a physical roadblock to replication forks.

Compound Handling & Formulation

Reproducibility in PARP inhibitor research often fails due to improper solubility management. Phthalazinones are lipophilic and can precipitate in aqueous buffers if not handled correctly.

Storage and Stock Preparation
  • Solid State: Store powder at -20°C. Stable for >2 years if protected from light and moisture.

  • Stock Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.

    • Solubility: ~10 mg/mL (23 mM) in DMSO.

    • Protocol: Dissolve to create a 10 mM or 50 mM stock. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C.

  • Aqueous Stability: Olaparib is sparingly soluble in water/PBS (<0.1 mg/mL). Do not dilute directly into aqueous media for storage. Dilute immediately prior to use.

In Vivo Vehicle Formulation (Mouse Xenografts)

For oral gavage (PO) or intraperitoneal (IP) administration, simple PBS/Saline suspensions are often inadequate and lead to erratic pharmacokinetics.

Recommended Vehicle (Clinical Standard Mimic):

  • 10% DMSO + 10% 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in PBS.

Preparation Protocol:

  • Dissolve Olaparib powder in 100% DMSO to achieve 10x the final desired concentration.

  • Prepare a 11.1% (w/v) solution of HP-

    
    -CD in PBS.
    
  • Slowly add the DMSO-Olaparib solution to the Cyclodextrin solution (1:9 ratio) with constant vortexing.

  • Result: A clear solution or fine suspension suitable for dosing (Standard dose: 50–100 mg/kg daily).

Critical Experimental Protocols

Protocol A: Chromatin Fractionation (The "Trapping" Assay)

Purpose: To distinguish between catalytic inhibition and PARP trapping.[1][2] Standard Western blots of whole-cell lysates often fail to detect trapping because the chromatin-bound fraction is insoluble in mild detergents.

Reagents:

  • Cytoskeleton Buffer (CSK): 10 mM PIPES (pH 6.8), 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100.

  • Nuclear Soluble Buffer: 20 mM HEPES, 3 mM MgCl2, 0.2 mM EGTA.

  • Chromatin Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 1% SDS, Benzonase nuclease.

Step-by-Step Workflow:

  • Treatment: Treat cells with Phthalazinone (e.g., 1-10

    
    M) for 4 hours. Note: Include Methyl Methanesulfonate (MMS) (0.01%) as a DNA damage inducer to maximize trapping signal.
    
  • Harvest: Scrape cells in ice-cold PBS. Spin 500xg, 5 min.

  • Cytosolic Extraction: Resuspend pellet in CSK Buffer (100

    
    L). Incubate on ice 10 min. Spin 1,300xg, 5 min.
    
    • Supernatant = Cytosolic/Soluble Fraction.

  • Nuclear Wash: Wash the pellet gently with CSK buffer (no detergent) to remove cytosolic contaminants.

  • Chromatin Solubilization: Resuspend the remaining pellet in Chromatin Solubilization Buffer containing Benzonase (to digest DNA and release proteins). Incubate 30 min at RT or 4°C with agitation.

  • Clarification: Spin 16,000xg, 10 min.

    • Supernatant = Chromatin-Bound Fraction (Contains Trapped PARP).

  • Analysis: Perform Western Blot.

    • Target: PARP1 (Full length).

    • Loading Control: Histone H3 (Specific to chromatin fraction).[3]

    • Result: You should see increased PARP1 band intensity in the chromatin fraction of drug-treated samples compared to untreated controls.

Protocol B: Clonogenic Survival Assay

Purpose: To assess long-term survival and synthetic lethality. Metabolic assays (MTT/CTG) are often insufficient for PARPi because the mechanism is cytostatic and takes multiple cell cycles to manifest as death.

  • Seeding: Seed cells at low density (200–1000 cells/well) in 6-well plates. Allow attachment (24h).

  • Drug Treatment: Add Olaparib (0.1 nM – 10

    
    M). Include a DMSO control.[3][4][5]
    
    • Validation: Use a BRCA1/2-deficient line (e.g., UWB1.289) vs. a Reconstituted Wild-type line.

  • Incubation: Incubate for 10–14 days. Refresh media + drug every 3-4 days to maintain potency.

  • Staining:

    • Wash with PBS.[3]

    • Fix with Methanol/Acetic Acid (3:1) for 15 min.

    • Stain with 0.5% Crystal Violet for 15 min.

  • Quantification: Count colonies >50 cells. Calculate Surviving Fraction = (Colonies Treated / Colonies Control).

Data Interpretation & Comparative Potency

When selecting a PARP inhibitor for experimental use, it is vital to recognize that catalytic potency (IC50) does not equal trapping potency . Phthalazinones are moderate trappers compared to newer scaffolds.

Table 1: Comparative Profile of Common PARP Inhibitors

CompoundScaffold ClassCatalytic IC50 (Cell-free)Trapping PotencyClinical Utility
Talazoparib Triazole~0.6 nMVery High (+++)Breast (BRCAm)
Olaparib Phthalazinone ~5 nM Moderate (++)Ovarian, Breast, Prostate
Niraparib Indazole~4 nMModerate (++)Ovarian (Maintenance)
Veliparib Benzimidazole~5 nMLow (+)Combination trials

Note: Veliparib is a weak trapper.[1][2] If your experiment requires high trapping cytotoxicity, Olaparib or Talazoparib are superior choices. If you wish to combine with chemotherapy (e.g., Temozolomide) and avoid excessive toxicity, Veliparib may be preferred.

Troubleshooting Guide

Issue: No "Trapping" band observed in Western Blot.

  • Cause: The chromatin pellet was likely discarded during standard lysis, or the lysis buffer contained high salt/SDS initially, solubilizing everything together.

  • Solution: Use the fractionation protocol above. Ensure Benzonase is active (requires Mg2+) to release the protein from DNA.

Issue: Inconsistent In Vivo Tumor Growth Inhibition.

  • Cause: Precipitation of Olaparib in the mouse gut due to poor vehicle formulation.

  • Solution: Switch to the HP-

    
    -CD vehicle. Ensure the drug is fully dissolved in DMSO before adding to the cyclodextrin solution.
    

Issue: High background toxicity in Wild-Type cells.

  • Cause: Off-target effects or excessively high dosage (>10

    
    M).
    
  • Solution: Phthalazinones generally have a wide therapeutic window. Verify the genotype of your cell line. "Wild-type" lines can sometimes harbor other HRD defects (e.g., ATM deficiency) that sensitize them to PARPi.

References

  • Murai, J., et al. (2012).[6][7] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[1] Demonstrates that PARP inhibitors act as poisons by trapping PARP on DNA, with potency differing among drugs.[1][2][6][7][8]

  • Farmer, H., et al. (2005). "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy." Nature. The foundational paper establishing synthetic lethality between PARP inhibition and BRCA mutations.

  • FDA Label (Lynparza/Olaparib). (2020). Official prescribing information including chemical description and clinical pharmacology.

  • Pommier, Y., et al. (2016). "Layman's Guide to PARP Inhibitors." Science Translational Medicine. A comprehensive review of the trapping mechanism versus catalytic inhibition.

  • Hopkins, T.A., et al. (2015). "Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors." Molecular Cancer Research.[1] Provides detailed methods for chromatin fractionation and in vivo vehicle comparisons. [1]

Sources

Method

Application Note: In Vitro Profiling of Phthalazinone-Based PARP Inhibitors

[1] Executive Summary & Scientific Rationale Phthalazinone derivatives (e.g., Olaparib) represent a cornerstone in the field of targeted oncology, functioning primarily as Poly (ADP-ribose) polymerase (PARP) inhibitors.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Rationale

Phthalazinone derivatives (e.g., Olaparib) represent a cornerstone in the field of targeted oncology, functioning primarily as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] Their mechanism of action is dual-layered:

  • Catalytic Inhibition: They compete with NAD+ at the active site of PARP1/2, preventing the formation of poly(ADP-ribose) (PAR) chains required for DNA repair signal transduction.

  • PARP Trapping: They stabilize the PARP-DNA complex at single-strand breaks (SSBs). This "trapped" complex acts as a physical roadblock to replication forks, converting SSBs into lethal double-strand breaks (DSBs).

This protocol provides a self-validating, multi-tiered screening cascade designed to evaluate novel phthalazinone candidates. It moves beyond simple IC50 generation to assess the crucial "Synthetic Lethality" phenotype in BRCA-deficient contexts.

Mechanism of Action & Assay Logic

The following diagram illustrates the critical "PARP Trapping" mechanism which dictates the choice of our downstream cellular assays (specifically the requirement for replication-dependent cytotoxicity).

PARP_Mechanism SSB Single Strand Break (SSB) PARP PARP1 Enzyme Recruited SSB->PARP Phthal Phthalazinone (Inhibitor) Binds PARP->Phthal Competitive Binding Trapping PARP-DNA Trapped Complex (Replication Roadblock) Phthal->Trapping Prevents PARylation Fork Replication Fork Collapse Trapping->Fork S-Phase Dependent DSB Double Strand Break (DSB) Fork->DSB HR_Prof HR Proficient (WT) Efficient Repair DSB->HR_Prof Homologous Recombination HR_Def HR Deficient (BRCA-/-) Synthetic Lethality DSB->HR_Def NHEJ (Error Prone)

Figure 1: Mechanism of Action for Phthalazinone PARP Inhibitors. The pathway highlights why assays must be performed over multiple replication cycles (5-7 days) to observe synthetic lethality.

Protocol A: Biochemical Target Engagement (PARP1 Enzymatic Inhibition)

This assay quantifies the ability of the phthalazinone to compete with NAD+, preventing the PARylation of histone substrates.

Experimental Design
  • Assay Type: Chemiluminescent ELISA.

  • Controls:

    • Positive Control:[3][4] Olaparib (Standard IC50 ~ 5 nM).

    • Max Signal: Enzyme + Substrate + DMSO.[4]

    • Min Signal: Substrate only (No Enzyme).

  • Reagents: Recombinant human PARP1, Biotinylated NAD+, Activated DNA (critical for enzyme activation), Histone-coated strip plates.

Step-by-Step Methodology
  • Plate Preparation:

    • Coat 96-well high-binding microplates with Histone mixture (diluted in PBS) overnight at 4°C.

    • Expert Tip: Wash plates 3x with PBST (PBS + 0.05% Tween-20) and block with 1% BSA for 2 hours to prevent non-specific binding of the sticky PARP enzyme.

  • Compound Dilution:

    • Prepare 3-fold serial dilutions of the phthalazinone test compound in DMSO.

    • Dilute further into PARP Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT) so final DMSO concentration is <1%.

    • Note: Phthalazinones often have poor aqueous solubility; ensure no precipitation occurs upon buffer addition.

  • Enzymatic Reaction:

    • Add 20 ng/well PARP1 enzyme and Activated DNA to the histone-coated wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow enzyme-DNA binding.

    • Add the Test Compound and incubate for 30 minutes.

    • Initiate Reaction: Add Biotinylated-NAD+ cocktail .[5]

    • Incubate for 60 minutes at RT.

  • Detection:

    • Wash plate 3x with PBST.[6]

    • Add Streptavidin-HRP (1:2000 dilution) and incubate for 30 minutes.

    • Wash 3x with PBST.[6]

    • Add ECL Chemiluminescent Substrate .

    • Read immediately on a luminometer.

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic (4PL) model to derive IC50.

Protocol B: Cellular Synthetic Lethality (The "Gold Standard")

The hallmark of a successful phthalazinone drug is Synthetic Lethality : high potency in BRCA-deficient cells vs. low toxicity in Wild-Type (WT) cells.

Experimental Design
  • Cell Models:

    • Target:Capan-1 (BRCA2 deficient) or MDA-MB-436 (BRCA1 deficient).[2]

    • Control:MCF-7 or MDA-MB-231 (BRCA proficient).

  • Assay Duration: 6-7 Days .

    • Why? PARP inhibitors are cytostatic, not acutely cytotoxic. They require multiple rounds of DNA replication to accumulate enough DSBs to kill the cell. Standard 72h assays often yield false negatives.

Step-by-Step Methodology
  • Seeding:

    • Seed cells at low density (e.g., 500–1000 cells/well) in 96-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Add Phthalazinone compounds (0.001 µM to 10 µM).

    • Critical: Refresh media with drug every 3 days to maintain potency, as phthalazinones can be metabolically labile.

  • Readout (CellTiter-Glo / CTG):

    • At Day 7, remove media and add CTG reagent (measures ATP as a proxy for viable cells).

    • Incubate 10 mins to lyse cells and stabilize luminescence.

    • Read on a plate reader.[3][4][7]

  • Interpretation:

    • Calculate the Selectivity Index (SI):

      
      .
      
    • A promising candidate should have an SI > 100.

Protocol C: Mechanism Confirmation (Gamma-H2AX Immunofluorescence)

To prove the drug is working via DNA damage accumulation (DSBs), we visualize the phosphorylation of Histone H2AX (


-H2AX).[8]
Workflow Diagram

H2AX_Workflow Seed Seed Cells (Glass Coverslips) Treat Treat with Phthalazinone (24h) Seed->Treat Fix Fixation (4% PFA) Treat->Fix Stain Primary Ab: Anti-gamma-H2AX Fix->Stain Detect Secondary Ab: AlexaFluor 488 Stain->Detect Image Fluorescence Microscopy Detect->Image

Figure 2: Immunofluorescence workflow for detecting DNA Double-Strand Breaks.

Methodology
  • Treatment: Treat cells with

    
     of the compound for 24 hours.
    
  • Fixation: Fix with 4% Paraformaldehyde for 15 mins. Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Block with 5% Goat Serum.

    • Incubate with Anti-phospho-Histone H2AX (Ser139) antibody (1:500) overnight at 4°C.

    • Wash and incubate with AlexaFluor 488 secondary antibody.

    • Counterstain nuclei with DAPI .

  • Analysis: Count the number of "foci" per nucleus. >10 foci/nucleus indicates significant DSB induction.

Data Summary & Troubleshooting

Expected Results Profile
AssayParameterOlaparib (Control)Novel Phthalazinone Target
Biochemical PARP1 IC50~5 nM< 10 nM
Cellular (BRCA-) Capan-1 IC50~10-50 nM< 50 nM
Cellular (WT) MCF-7 IC50> 5 µM> 5 µM
Biomarker

-H2AX
Distinct FociDistinct Foci
Troubleshooting Guide
IssueProbable CauseSolution
High Background in ELISA Incomplete washing or sticky enzymeIncrease Tween-20 to 0.1% in wash buffer; add BSA to enzyme buffer.
No Cytotoxicity in 72h Assay duration too shortExtend assay to 6-7 days. PARP inhibitors are cytostatic.
Compound Precipitation Phthalazinone insolubilityPre-dilute in DMSO, then slowly add to warm media with vortexing.
Flat Dose-Response High NAD+ concentrationEnsure NAD+ in biochemical assay is at

(approx 20 µM) to allow competition.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[9] Cancer Research.

  • BPS Bioscience. (2023). PARP1 Chemiluminescent Assay Kit Protocol.

  • Redon, C. E., et al. (2010). Histone γH2AX and Poly(ADP-ribose) as Clinical Pharmacodynamic Biomarkers.[8] Clinical Cancer Research.

  • Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.[9] Nature.

Sources

Application

Technical Application Note: Dosage &amp; Handling of 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride

Part 1: Executive Summary & Compound Identity 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride (CAS: 1269053-67-9) is a specialized heterocyclic building block and pharmacophore fragment.[1] It features a phthalazin-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Identity

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride (CAS: 1269053-67-9) is a specialized heterocyclic building block and pharmacophore fragment.[1] It features a phthalazin-1-one core functionalized with an ethylamine side chain.[2][3]

This scaffold is critically important in Drug Discovery for two primary therapeutic classes:

  • PARP Inhibitors: The phthalazinone core mimics the nicotinamide pocket of NAD+, serving as a key anchor for Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs).

  • H1-Antihistamines: Phthalazinone derivatives have historically been explored for histamine receptor modulation (e.g., Azelastine precursors).

Crucial Distinction: This compound is primarily a chemical intermediate or screening fragment . It is not a formulated drug with an established therapeutic index. The "dosage" protocols below focus on stoichiometric equivalents for synthesis and concentration gradients for in vitro fragment screening .

Physicochemical Profile
PropertyValueNotes
Formula

Hydrochloride salt improves water solubility.
Molecular Weight 225.68 g/mol Use this exact value for all molarity calculations.
Appearance White to off-white solidHygroscopic; store in desiccator.
Solubility DMSO (>50 mM), Water (>20 mM)Sonicate if necessary.
Storage -20°C (Long term)Protect from moisture.

Part 2: Stock Solution Preparation Protocol

Objective: Create a stable, verified stock solution for downstream synthesis or biological assays.

Calculation Logic

To ensure reproducibility, gravimetric preparation is superior to volumetric preparation for small masses.

  • Target Concentration (

    
    ):  100 mM (Standard for storage).
    
  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for long-term stability (-20°C). Sterile water is acceptable for immediate use but prone to hydrolysis/oxidation over time.

Preparation Workflow
  • Weighing: Accurately weigh 22.57 mg of the hydrochloride salt.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes.

  • Verification: The solution should be clear and colorless.

Formula for Custom Volumes:



Visualization: Solubilization Workflow

StockPrep Powder Powder (22.57 mg) Vortex Vortex / Sonicate (2 mins) Powder->Vortex Solvent Anhydrous DMSO (1.0 mL) Solvent->Vortex Stock Master Stock (100 mM) Vortex->Stock Aliquot Aliquots (-20°C Storage) Stock->Aliquot Prevent Freeze-Thaw

Figure 1: Critical workflow for preparing a stable 100 mM Master Stock solution.

Part 3: Dosage for Synthesis (Medicinal Chemistry)

Context: Researchers using this compound to synthesize novel PARP inhibitors (e.g., via amide coupling or reductive amination).

Stoichiometric Equivalents

The primary amine on the ethyl chain is the nucleophile.

  • Standard Coupling: Use 1.0 - 1.2 equivalents relative to the carboxylic acid/electrophile.

  • Base Requirement: Since this is an HCl salt, you MUST add an organic base (e.g., DIPEA, TEA) to liberate the free amine.

    • Recommendation: Add 2.5 - 3.0 equivalents of DIPEA. (1 eq neutralizes HCl, 1+ eq drives reaction).

Reaction Protocol Example (Amide Coupling)
  • Dissolve Carboxylic Acid (1.0 eq) in DMF.

  • Add Coupling Agent (e.g., HATU, 1.1 eq) and DIPEA (1.0 eq). Stir for 5 mins.

  • Add 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl (1.1 eq).

  • Add remaining DIPEA (2.0 eq).

  • Monitor by LCMS for product formation (Target Mass = Acid MW + 225.68 - 18.01 - 36.46). Note: The HCl is lost, and water is lost.

Part 4: Dosage for In Vitro Screening (Fragment-Based Drug Discovery)

Context: Screening the fragment for binding affinity to PARP-1/2 or Histamine receptors. Fragments typically have low affinity (


 in 

to

range), requiring high assay concentrations.
Screening Concentrations
Assay TypeRecommended ConcentrationSolvent Limit (DMSO)
SPR (Surface Plasmon Resonance) 100

M – 5 mM
< 2%
NMR (Ligand-Observed) 200

M – 1 mM
< 5% (

/DMSO-

)
Enzymatic Inhibition (IC50) 0.1

M – 100

M
< 1%
Serial Dilution Scheme (10-point Dose Response)

Starting Concentration: 100


M (Top Dose).
Dilution Factor:  3-fold.
  • Tube 1 (Top Dose): 2

    
    L of 10 mM Stock + 198 
    
    
    
    L Assay Buffer = 100
    
    
    M
    .
  • Tube 2: 60

    
    L from Tube 1 + 120 
    
    
    
    L Buffer = 33.3
    
    
    M
    .
  • Tube 3: 60

    
    L from Tube 2 + 120 
    
    
    
    L Buffer = 11.1
    
    
    M
    .
  • Continue for 10 points.

Visualization: Dilution Logic

DilutionScheme Stock 10 mM Stock (DMSO) Step1 Dilution 1:100 (Intermediate) Stock->Step1 2 µL into 198 µL Buffer Well1 Assay Well 1 100 µM Step1->Well1 Transfer Well2 Assay Well 2 33.3 µM Well1->Well2 Serial Dilution (1:3) Well3 Assay Well 3 11.1 µM Well2->Well3 Serial Dilution (1:3)

Figure 2: Serial dilution workflow for IC50 determination, ensuring consistent DMSO concentration.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Identification: As an amine hydrochloride, assume Irritant (Xi) properties.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.

  • Spill Cleanup: Sweep up solid spills; neutralize liquid spills with dilute sodium bicarbonate before disposal.

References

  • PubChem. (2023). Compound Summary: 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride.[1][2] National Library of Medicine.[2] [Link][2]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Demonstrates the phthalazinone scaffold utility). [Link]

Sources

Method

Application Note: Evaluation of Phthalazinone Derivatives as VEGFR2 Inhibitors in HCT-116 Models

[1][2][3][4][5] Executive Summary This application note details the protocol for evaluating phthalazinone-based small molecules as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) using the HCT-116 co...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

This application note details the protocol for evaluating phthalazinone-based small molecules as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) using the HCT-116 colorectal carcinoma cell line.

While phthalazinones (e.g., Olaparib) are classically associated with PARP inhibition, recent medicinal chemistry campaigns have identified specific phthalazinone and phthalazine scaffolds (e.g., N-substituted-4-phenylphthalazin-1-amines) that potently inhibit the VEGFR2 tyrosine kinase domain. This inhibition disrupts angiogenesis and tumor cell proliferation.[1]

Critical Scientific Nuance: HCT-116 cells are widely used in these screens; however, basal expression of VEGFR2 in HCT-116 is low under normoxic conditions. High expression is often induced by hypoxia or associated with vasculogenic mimicry . Therefore, this guide emphasizes validating the mechanism of action (MoA) under appropriate physiological contexts.

Mechanism of Action (MoA)

Phthalazinone derivatives designed as VEGFR2 inhibitors typically function as Type II kinase inhibitors . They bind to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR2, stabilizing the enzyme in its inactive "DFG-out" conformation.

Signaling Pathway Blockade

Upon VEGF binding, VEGFR2 dimerizes and autophosphorylates (e.g., at Tyr1175), triggering downstream cascades. Phthalazinones block this phosphorylation, arresting signaling.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (RTK) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Phosphorylation Phthalazinone Phthalazinone Inhibitor Phthalazinone->VEGFR2 Inhibition (ATP Competition) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Proliferation & Angiogenesis mTOR->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome

Figure 1: Mechanism of Phthalazinone-mediated VEGFR2 inhibition. The compound competes with ATP, preventing autophosphorylation and downstream PI3K/AKT and MAPK signaling.

Experimental Workflow

To ensure data integrity, the evaluation is divided into three phases: Cytotoxicity Screening , Target Validation (Western Blot) , and Functional Analysis (Flow Cytometry) .

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Compound Compound Solubilization (DMSO) MTT MTT/CCK-8 Assay (IC50 Determination) Compound->MTT Culture HCT-116 Culture (Normoxia vs Hypoxia) Culture->MTT WB Western Blot (p-VEGFR2, p-AKT) MTT->WB Select Potent Hits FACS Flow Cytometry (Cell Cycle/Apoptosis) MTT->FACS

Figure 2: Experimental workflow for evaluating phthalazinone derivatives in HCT-116 cells.

Detailed Protocols

Compound Preparation

Most phthalazinone derivatives (e.g., 4-phenylphthalazin-1-amine analogs) are hydrophobic.

  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Cell Culture & Hypoxia Induction

Rationale: HCT-116 cells express low basal VEGFR2. To mimic the tumor microenvironment and upregulate VEGFR2, hypoxia is recommended.

  • Medium: McCoy’s 5A or DMEM + 10% FBS + 1% Pen/Strep.

  • Seeding: Seed HCT-116 cells at

    
     cells/well (96-well for MTT) or 
    
    
    
    cells/well (6-well for Western).
  • Hypoxia Induction (Optional but Recommended): Incubate cells in a hypoxia chamber (

    
    ) for 24 hours prior to treatment to induce VEGFR2 expression.
    
Cytotoxicity Assay (MTT/CCK-8)

Goal: Determine the IC50 (half-maximal inhibitory concentration).

  • Treatment: After 24h adhesion, treat cells with serial dilutions of the phthalazinone (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Include a Sorafenib positive control and a DMSO vehicle control.

  • Incubation: Incubate for 48 hours.

  • Development:

    • Add 10 µL CCK-8 reagent or 20 µL MTT (5 mg/mL) per well.

    • Incubate for 2-4 hours at 37°C.

    • (For MTT) Solubilize formazan crystals with DMSO.

  • Measurement: Read absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Expected Results (Reference Data):

Compound Class Representative IC50 (HCT-116) Reference Standard (Sorafenib)
Phthalazinone (General) 1.0 - 5.0 µM ~ 3.0 - 5.0 µM

| Optimized Derivative (e.g., 12b) | 0.32 µM | ~ 3.2 µM |[2][3]

Western Blot (Mechanistic Validation)

Goal: Confirm that cytotoxicity is driven by VEGFR2 inhibition, not general toxicity.

  • Stimulation: Serum-starve cells for 12 hours, then treat with the inhibitor for 2 hours. Stimulate with VEGF-A (50 ng/mL) for 15 minutes before lysis to activate the receptor.

  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors.

  • Antibodies:

    • Primary: Anti-p-VEGFR2 (Tyr1175), Anti-VEGFR2 (Total), Anti-p-AKT, Anti-p-ERK1/2.

    • Loading Control: Anti-GAPDH or Anti-

      
      -Actin.
      
  • Interpretation: A successful "hit" will show reduced p-VEGFR2 and p-ERK/p-AKT levels compared to the VEGF-only control, without significantly reducing Total VEGFR2 levels (unless degradation occurs).

Flow Cytometry (Apoptosis & Cell Cycle)

Goal: Characterize the mode of cell death.

  • Treatment: Treat HCT-116 cells with the IC50 concentration for 24-48 hours.

  • Apoptosis (Annexin V/PI):

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Result: Phthalazinones typically induce late apoptosis (Annexin V+/PI+).

  • Cell Cycle (PI Staining):

    • Fix cells in 70% ethanol. Stain with PI/RNase.

    • Result: VEGFR2 inhibitors often cause S-phase arrest in HCT-116 cells (blocking DNA replication).

References

  • El-Adl, K., et al. (2021). Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR-2 inhibitors.[4][5] Archiv der Pharmazie.[6]

  • Ibrahim, M. K., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors.[4] ACS Omega.

  • Al-Wahaibi, L. H., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.[2][3][7] RSC Advances.[2][8]

  • Guo, S., et al. (2017). VEGFR2 regulates endothelial differentiation of colon cancer cells. BMC Cancer.

  • Bylsma, L. C., et al. (2015). Morpholino-Mediated Isoform Modulation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) Reduces Colon Cancer Xenograft Growth. Cancers.[5][1][6][8][9][10][11][12]

Disclaimer: This application note is for research purposes only. All chemical compounds should be handled according to MSDS safety guidelines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Protocols for 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl

Executive Summary & Chemical Context[1][3][4][5][6][7] The Problem: Users frequently report that 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl (CAS: 53006-76-7 or related salts) forms a persistent suspension, gel, or cloudy p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][3][4][5][6][7]

The Problem: Users frequently report that 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl (CAS: 53006-76-7 or related salts) forms a persistent suspension, gel, or cloudy precipitate in anhydrous DMSO, failing to reach the desired concentration (often >10 mM) for biological assays or synthesis.[1][2]

The Root Cause: This issue stems from a conflict between Lattice Energy and Solvation Thermodynamics :

  • Ionic Lattice Strength: As a primary amine hydrochloride salt, the compound possesses a high crystal lattice energy due to strong electrostatic interactions (

    
    ) and hydrogen bonding networks.[1][2]
    
  • The "Naked Anion" Effect: DMSO is a dipolar aprotic solvent. While it solvates cations (the ammonium group) effectively, it solvates anions (chloride) very poorly.[1] Without protic donors to stabilize the chloride ion, the solvent cannot overcome the lattice energy of the solid salt.

Immediate Action: Do not simply add more DMSO. This often exacerbates the issue by diluting the sample without aiding dissociation. Follow the protocols below to modify the solvation shell.

Diagnostic Workflow (Decision Tree)

Use this flowchart to identify the correct protocol based on your visual observation of the mixture.

Solubility_Troubleshooting Start Observation: Solid Added to DMSO Cloudy Fine White Suspension (Cloudy) Start->Cloudy Gel Viscous Gel / Clumping Start->Gel Clear Clear Solution Start->Clear Heat Apply Protocol A: Thermal Shock (40°C) Cloudy->Heat Step 1 Cosolvent Apply Protocol B: The 'Protic Spike' (Water/MeOH) Cloudy->Cosolvent Step 2 Gel->Cosolvent Immediate Action Precipitate Precipitates after Standing (Overnight) Clear->Precipitate Time Delay Acidify Check Hygroscopicity & Acidify (Protocol C) Precipitate->Acidify Stabilize Heat->Cloudy Still Cloudy?

Figure 1: Diagnostic logic for solubilizing amine-HCl salts in aprotic solvents.

Validated Solubilization Protocols

Protocol A: Thermal Shift & Sonication (Physical Dissociation)

Use this for concentrations < 10 mM or if the solution is only slightly cloudy.[1]

Mechanism: Increases the kinetic energy of the solvent molecules to disrupt the crystal lattice. Safety Warning: Do not exceed 60°C. DMSO can decompose or react with strong acids/salts at high temperatures (Pummerer-type rearrangements).[1][2]

  • Seal: Ensure the vial is tightly sealed to prevent hygroscopic water absorption from the air (unless intended, see Protocol B).

  • Sonication: Sonicate in a water bath at ambient temperature for 10 minutes.

  • Thermal Shift: If solid remains, warm the bath to 40–45°C . Sonicate for an additional 10 minutes.

  • Visual Check: Hold against a light source. If "schlieren" lines (swirls) are visible, dissolution is occurring.[1] If particles persist, proceed to Protocol B.

Protocol B: The "Protic Spike" (Cosolvent Addition)

Use this for concentrations > 10 mM or stubborn gels. This is the most effective method.

Mechanism: Adding a small amount of a protic solvent (Water or Methanol) solvates the "naked" Chloride anion, drastically reducing the energy required to dissolve the salt.

Target SolventCosolventMax % (v/v)Application
DMSO diH2O 0.5% – 5%Biological Assays (Cell culture often tolerates <0.5% DMSO, so ensure dilution factor is calculated).[1][2]
DMSO Methanol 5% – 10%Chemical Synthesis / HPLC injection.

Step-by-Step:

  • Calculate the volume of DMSO required for your target concentration.

  • Add 95% of that volume as anhydrous DMSO.

  • Add the remaining 5% as Water (or Methanol).

  • Vortex vigorously for 30 seconds.

  • Result: The suspension should clear almost immediately as the lattice energy barrier is lowered.

Protocol C: Free Base Conversion (For High Solubility)

Use this only if the HCl salt is strictly incompatible with your assay.[1]

Theory: The neutral (free base) phthalazinone is significantly more soluble in organic solvents than the salt.[1] Warning: Do not add TEA/DIPEA directly to the DMSO/HCl salt mixture. This forms Triethylamine Hydrochloride, which is insoluble in DMSO and will precipitate, causing false "insolubility" readings.[1]

  • Dissolve the HCl salt in a minimum amount of water.

  • Adjust pH to ~10 using NaOH or Carbonate.

  • Extract with Ethyl Acetate or DCM.

  • Evaporate solvent to yield the Free Base .

  • Dissolve the resulting Free Base solid in pure DMSO.

Technical Data & Specifications

Solubility Profile (Estimated)

Data based on structural analogs and primary amine-HCl behavior in aprotic solvents.

Solvent SystemSolubility EstimateStateNotes
Pure DMSO (Anhydrous) < 2 mg/mLSuspensionChloride ion poorly solvated.[1][2]
DMSO + 5% Water > 20 mg/mLSolutionWater stabilizes the Cl- ion.[2]
Water (pH 7) ~ 5 mg/mLSolutionModerate solubility due to polarity.
Ethanol Slightly SolubleSuspensionBetter than DMSO, worse than Water.
Stability in Solution
  • Storage: -20°C in amber vials.

  • Freeze/Thaw: Avoid repeated cycles. DMSO is hygroscopic; every time you open a cold vial, it absorbs atmospheric water. Over time, this uncontrolled water absorption can cause the compound to precipitate or degrade.[3]

  • Chemical Stability: The phthalazinone core is generally stable, but the primary amine is susceptible to oxidation if left in solution for weeks at room temperature.

Frequently Asked Questions (FAQs)

Q1: I added Triethylamine (TEA) to help dissolve the salt, but the solution turned cloudier. Why? A: This is a classic error. When you add TEA to an HCl salt in DMSO, you perform an acid-base exchange:



While your compound (

) might dissolve, the byproduct (

, Triethylamine Hydrochloride) is insoluble in DMSO and precipitates out as a fine white solid.[1][2] You have effectively traded one precipitate for another.

Q2: Can I inject the DMSO/HCl solution directly into my cell culture media? A: Yes, but be cautious of pH. The HCl salt is acidic. When diluting into media (e.g., 1:1000 dilution), the buffering capacity of the media (HEPES/Bicarbonate) usually neutralizes it.[1] However, check the color of the phenol red indicator. If it turns yellow upon addition, the local acidity is too high and may kill cells regardless of drug activity.

Q3: Why does the solution gel when I try to make a 100 mM stock? A: At high concentrations, the long alkyl chains and the planar phthalazinone core can stack (pi-pi stacking), while the ionic heads form networks.[1] This creates a supramolecular gel. Protocol B (Cosolvent) is the only way to break this gel.

Q4: Is the compound light-sensitive? A: Phthalazinone derivatives can absorb UV light (typically


 ~290 nm).[1][2] While not extremely photo-labile, long-term exposure to ambient light in solution can lead to degradation.[1][2] Store stocks in amber glass or wrapped in foil.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115238, Azelastine HCl Intermediate. Retrieved from [Link]

  • Gaylord Chemical. (2014). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (Authoritative source on DMSO solvation mechanisms and solubility of salts). Retrieved from [Link][1][2]

  • Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2] (Discusses the solubility of amine salts in various vehicles).

  • FDA Access Data. (2000). Optivar (Azelastine HCl) Prescribing Information. (Provides solubility context for the parent molecule Azelastine HCl). Retrieved from [Link][1][2]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Phthalazinone Synthesis

Welcome to the Phthalazinone Synthesis Technical Support Center. As a privileged scaffold in medicinal chemistry—critical for developing anti-inflammatory, anticonvulsant, and anticancer agents—the phthalazin-1(2H)-one c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phthalazinone Synthesis Technical Support Center. As a privileged scaffold in medicinal chemistry—critical for developing anti-inflammatory, anticonvulsant, and anticancer agents—the phthalazin-1(2H)-one core demands rigorous synthetic precision.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and optimized reaction parameters. Rather than just listing steps, we focus on the causality behind experimental choices to help you build self-validating, robust synthetic workflows.

Core Methodologies & Standard Operating Procedures (SOPs)

The synthesis of phthalazinones typically relies on either the classical condensation of 2-acylbenzoic acids with hydrazines or advanced transition-metal-catalyzed multicomponent reactions. Below are two highly optimized, self-validating protocols.

Protocol A: Mild Lewis Acid-Mediated Condensation

Mechanism & Causality: The classical condensation often stalls at the hydrazone intermediate because the subsequent intramolecular cyclization (nucleophilic acyl substitution) is rate-limiting. By introducing Ammonium Chloride (NH₄Cl) as a mild Lewis acid in methanol, the carbonyl oxygen of the carboxylic acid is protonated. This significantly increases its electrophilicity, accelerating ring closure at room temperature without the need for harsh reflux conditions [1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of o-formylbenzoic acid (or 2-acylbenzoic acid) in anhydrous methanol (0.5 M concentration).

  • Catalyst Addition: Add 0.25 equivalents of NH₄Cl. Self-Validation: Ensure complete dissolution; a heterogeneous mixture here can lead to inconsistent reaction kinetics.

  • Reagent Addition: Slowly add 1.05 equivalents of the substituted aryl hydrazine dropwise. Causality: A slight 0.05 eq excess ensures complete consumption of the benzoic acid without promoting azine side-product formation.

  • Reaction & Monitoring: Stir at room temperature for 1–2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde/ketone spot validates the hydrazone formation, while the emergence of a highly UV-active lower-Rf spot indicates successful cyclization.

  • Workup: Quench with water to precipitate the product. Filter, wash with cold ethanol, and dry under a vacuum to yield the pure 2-aryl-phthalazinone.

Protocol B: Palladium-Catalyzed Three-Component Synthesis

Mechanism & Causality: For late-stage functionalization, building the ring from 2-halomethyl benzoates is highly efficient. In this [3+2+1] cycloaddition, paraformaldehyde acts as a cheap one-carbon (CH) source. The Pd(OAc)₂ catalyst facilitates the oxidative addition into the C-X bond, while the depolymerization of paraformaldehyde provides the necessary carbon to bridge the hydrazine and the aryl ring [2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-halomethyl benzoate (1.0 eq), aryl hydrazine (2.0 eq), and paraformaldehyde (2.0 eq).

  • Catalyst & Base: Add Pd(OAc)₂ (5 mol%), an appropriate phosphine ligand (10 mol%), and a mild base (e.g., K₂CO₃, 1.2 eq).

  • Solvent & Heating: Suspend the mixture in anhydrous 1,4-dioxane. Seal the tube and heat to 150 °C for 24 hours. Causality: The sealed environment and high heat are strictly required to depolymerize the paraformaldehyde into active formaldehyde gas in situ.

  • Purification: Cool to room temperature, filter through a Celite pad to remove the Pd catalyst, concentrate the filtrate, and purify via flash column chromatography.

Optimization Data & Reaction Conditions

To facilitate rapid experimental design, the following table summarizes the quantitative parameters and expected outcomes for various phthalazinone synthesis routes.

Synthesis RouteSubstratesCatalyst / PromoterSolventTemp / TimeYield Range
Classical Thermal 2-acylbenzoic acid + HydrazineNone / Acetic AcidEthanol80 °C (Reflux), 2-4h70–85%
Mild Acid-Mediated o-formylbenzoic acid + HydrazineNH₄Cl (0.25 eq)Methanol25 °C (RT), 1-2h80–94%
Pd-Catalyzed [3+2+1] 2-halomethyl benzoate + Hydrazine + (CH₂O)ₙPd(OAc)₂ (5 mol%)Dioxane150 °C, 24h65–88%
Microwave-Assisted Phthalaldehydic acid + HydrazineMontmorillonite K-10Solvent-free130 °C (MW), 15 min85–96%

Mechanistic Workflow & Troubleshooting Logic

Use the following decision tree to diagnose and resolve common bottlenecks during the synthesis and purification phases.

TroubleshootingLogic Start Start Synthesis (2-Acylbenzoic Acid + Hydrazine) Monitor Monitor via TLC/UPLC (Check Intermediate) Start->Monitor Hydrazone Stalled at Hydrazone Intermediate? Monitor->Hydrazone AddAcid Add Lewis Acid (NH4Cl) or Increase Temp Hydrazone->AddAcid Yes SideProd Azine/Side Product Formation? Hydrazone->SideProd No AddAcid->Monitor AdjustStoich Reduce Hydrazine Stoichiometry (1:1.05) SideProd->AdjustStoich Yes Workup Aqueous Workup & Recrystallization SideProd->Workup No AdjustStoich->Start Pure Pure Phthalazinone Isolated Workup->Pure

Figure 1: Diagnostic workflow for optimizing phthalazinone condensation and cyclization.

Troubleshooting FAQs

Q: My condensation reaction is stalling at the hydrazone intermediate without cyclizing. How do I drive it to completion? A: The intramolecular cyclization requires sufficient electrophilicity at the carbonyl carbon. If you are operating under neutral conditions, the carbonyl carbon may not be reactive enough to undergo nucleophilic attack by the adjacent nitrogen. Fix: Switch to a mild Lewis acid catalyst like NH₄Cl in methanol [1], or transition to a refluxing system in ethanol/acetic acid to provide the necessary thermal and protic activation [3].

Q: I am observing a significant formation of azines or N-alkylated side products. How do I prevent this? A: Azines form when an excess of hydrazine reacts with the product or intermediate ketones rather than undergoing the desired 1:1 condensation. Fix: Precise stoichiometry is critical. Never exceed a 1:1.05 molar ratio of substrate to hydrazine hydrate. Furthermore, N-alkylation occurs if electrophilic impurities (e.g., degraded solvents) are present. Always use anhydrous, freshly distilled solvents.

Q: The yield of my Palladium-catalyzed three-component reaction is exceptionally low. What went wrong? A: This reaction relies heavily on the controlled depolymerization of paraformaldehyde. If the reaction vessel is not properly sealed, the generated formaldehyde gas will escape before it can insert into the metallacycle. Fix: Ensure you are using a pressure-rated Schlenk tube with a secure Teflon seal. Additionally, verify that your Pd(OAc)₂ catalyst has not degraded to Pd(0) black prior to the reaction, which would kill the catalytic cycle [2].

Q: Can microwave irradiation be used to accelerate the synthesis for high-throughput screening? A: Yes. Microwave-assisted synthesis using solid-acid catalysts (such as montmorillonite K-10 or silica sulfuric acid) under solvent-free conditions is highly effective. The localized superheating provided by microwave irradiation can reduce reaction times from several hours to just 5–15 minutes, often improving both yield and purity by minimizing the time the reagents spend in the thermal degradation window.

References

  • Patil, A. M., Lagad, P. M., Soge, B., Meshram, R., Lokhande, M. N., & Lokhande, P. D. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkivoc.[Link]

  • Wang, H., Cai, J., Huang, H., & Deng, G.-J. (2014). Palladium-Catalyzed Phthalazinone Synthesis Using Paraformaldehyde as Carbon Source. Organic Letters, 16(20), 5324–5327.[Link]

Troubleshooting

Troubleshooting low yield in 2-(2-Aminoethyl)-1(2H)-phthalazinone synthesis

Case ID: SYN-PHTH-002 Status: Active Topic: Yield Optimization & Impurity Control Applicable For: Azelastine intermediates, PARP inhibitor scaffolds, and fragment-based drug discovery.[1] Executive Summary Low yield in t...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-PHTH-002 Status: Active Topic: Yield Optimization & Impurity Control Applicable For: Azelastine intermediates, PARP inhibitor scaffolds, and fragment-based drug discovery.[1]

Executive Summary

Low yield in the synthesis of 2-(2-aminoethyl)-1(2H)-phthalazinone (hereafter Target A ) is a common bottleneck caused by two distinct failure modes: regioselectivity issues during alkylation (O- vs. N-alkylation) and product loss during aqueous workup due to the high polarity of the primary amine.[1]

This guide prioritizes the Gabriel Synthesis Modification (Route A) as the industry standard for high purity. It also addresses the Direct Alkylation (Route B) for cost-sensitive applications, provided strict controls are met.[1]

Visual Workflow: The Validated Pathway

The following diagram outlines the critical decision points and failure mechanisms for the synthesis.

G cluster_0 Route A: Gabriel (Recommended) cluster_1 Route B: Direct Alkylation (Risky) Start Phthalazin-1(2H)-one (Starting Material) Step1A Alkylation (w/ N-(2-bromoethyl)phthalimide) Start->Step1A K2CO3, DMF, 90°C Step1B Alkylation (w/ 2-chloroethylamine) Start->Step1B NaH or K2CO3 InterA Bis-Phthalimide Intermediate Step1A->InterA High Regioselectivity Step2A Hydrazinolysis (Deprotection) InterA->Step2A N2H4·H2O, EtOH Workup Critical Workup: pH > 12 Extraction Step2A->Workup Side1 Side Product: O-Alkylation Step1B->Side1 Kinetic Control Failure Side2 Side Product: Dimerization Step1B->Side2 Stoichiometry Error Product Target A: 2-(2-Aminoethyl)-1(2H)-phthalazinone Step1B->Product Low Yield Workup->Product DCM/IPA Extraction

Figure 1: Comparative synthetic pathways showing the high-fidelity Gabriel route versus the error-prone direct alkylation.[1]

Module 1: Critical Process Parameters (CPP)

Step 1: The Alkylation (N-Alkylation vs. O-Alkylation)

The phthalazinone core is an ambident nucleophile. The lactam nitrogen (N-2) is the desired target, but the lactim oxygen (O-1) competes, especially under improper basic conditions.[1]

Standard Protocol (Gabriel Route):

  • Reagents: Phthalazin-1(2H)-one (1.0 eq), N-(2-bromoethyl)phthalimide (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Anhydrous).[2] Do not use acetone for high-temp scale-up.

  • Temp: 80–90°C.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Poor solubility of base; "Stalling" effect.Switch from K₂CO₃ to Cs₂CO₃ (0.1 eq catalytic) or ensure vigorous mechanical stirring.[1]
Formation of O-alkylated impurity Reaction under Kinetic Control (low temp) or use of "Hard" bases.Avoid NaH or strong alkoxides. Use Thermodynamic Control (higher temp, >80°C) to favor the stable N-alkyl product [1].
Black/Tarry Mixture Thermal decomposition of DMF or substrate.Degas DMF with N₂ prior to heating. Limit temp to 90°C.
Step 2: Deprotection (Hydrazinolysis)[1]

If using the Gabriel route, you must cleave the phthalimide protecting group without degrading the phthalazinone core.

  • The Issue: The byproduct (phthalhydrazide) is a solid that traps your product.

  • The Fix:

    • Reflux in Ethanol with Hydrazine Hydrate (3.0 eq) for 2-4 hours.

    • Cool to 0°C. The phthalhydrazide byproduct precipitates almost quantitatively.

    • Filter the white solid. Wash the solid with cold ethanol; your product is in the filtrate.

Module 2: Isolation & Purification (The "Yield Killer")

The Problem: 2-(2-Aminoethyl)-1(2H)-phthalazinone is a polar primary amine. Users frequently lose 40-60% of the yield during the aqueous wash because the amine partitions into the water layer.

Protocol: The "Salting Out" Workup

Do NOT use a standard water/ethyl acetate extraction.

  • Evaporation: Remove reaction solvent (EtOH or DMF) under high vacuum before adding water.

  • Acid/Base Swing:

    • Dissolve residue in 1M HCl (Product becomes salt, stays in water).[1]

    • Wash with DCM (Removes non-basic impurities).[1]

    • Basify aqueous layer to pH > 12 using 50% NaOH or KOH (Critical: High ionic strength helps push the amine out).[1]

  • Extraction:

    • Extract with DCM containing 5-10% Isopropanol (IPA) or Chloroform . Pure DCM is often insufficient for polar amines.

    • Perform 4-5 extractions.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ as amines can coordinate/stick).

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use 2-chloroethylamine hydrochloride directly instead of the Gabriel reagent?

  • Answer: Yes, but expect lower yields (40-50%).[1]

    • Risk:[1][3] 2-chloroethylamine can cyclize on itself to form aziridine, or the product can react with a second equivalent of alkyl halide (dimerization).[1]

    • Control: You must use excess amine (3-4 equivalents) and add the base slowly to keep the free base concentration of the alkylating agent low relative to the nucleophile [2].

Q2: My product is an oil that won't crystallize. How do I purify it?

  • Answer: The free base is often an oil or low-melting solid.

    • Conversion: Convert it to the Hydrochloride salt .[4] Dissolve the oil in minimal EtOH and add HCl in dioxane/ether. The HCl salt (CAS 1269053-67-9) is a stable solid and easier to handle [3].

    • Chromatography: If you must run a column, use Amine-functionalized silica or add 1% Triethylamine/NH₃ to your DCM/MeOH mobile phase to prevent streaking.[1]

Q3: I see a peak at M+ mass of +26 in MS. What is it?

  • Answer: This is likely the vinyl impurity (2-vinyl-1(2H)-phthalazinone).[1]

    • Cause: Hofmann elimination of the aminoethyl group under harsh basic conditions or high heat during workup.

    • Prevention:[1] Avoid heating the free base above 100°C during solvent removal.

References

  • Regioselectivity in Phthalazinone Alkylation

    • Source: Sciforum/MDPI (2022).[1] "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety."

    • Context: Confirms N-alkylation preference using K₂CO₃/DMF
    • URL:[Link]

  • Gabriel Synthesis Protocol & Benchmarking

    • Source: BenchChem Application Notes (2025).[1][5] "Gabriel Synthesis Utilizing N-(2-Bromoethyl)phthalimide."

    • Context: Detailed stoichiometry for the phthalimide reagent to avoid over-alkyl
  • Salt Formation & Handling

    • Source: Hit2Lead / ChemDiv. "2-(2-aminoethyl)-1(2H)-phthalazinone hydrochloride Properties."[1]

    • Context: Verification of the hydrochloride salt as the stable storage form.
  • Biological Relevance (PARP/Azelastine)

    • Source: US Patent 5164394 / US 20210323946A1. "Process for preparing a phthalazinone derivative."[2][3][4][6][7][8][9]

    • Context: Industrial context for the synthesis of phthalazinone intermediates in drug development.[9][10]

    • URL

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-(2-Aminoethyl)-1(2H)-phthalazinone

Core Stability Analysis: The "Why" Behind the Protocol 2-(2-Aminoethyl)-1(2H)-phthalazinone (CAS 53786-28-0) is a critical intermediate, primarily utilized in the synthesis of the antihistamine Azelastine . Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

Core Stability Analysis: The "Why" Behind the Protocol

2-(2-Aminoethyl)-1(2H)-phthalazinone (CAS 53786-28-0) is a critical intermediate, primarily utilized in the synthesis of the antihistamine Azelastine . Structurally, it consists of a phthalazinone (lactam) core N-substituted with an ethylamine side chain.

To prevent degradation, researchers must understand the three primary vectors of instability inherent to this molecule:

  • Primary Amine Reactivity (The Achilles' Heel): The terminal primary amine (

    
    ) is the most reactive site.[1] In solution, it is highly susceptible to oxidative coupling  (causing yellowing) and carbamylation  (reaction with atmospheric 
    
    
    
    ).
  • Lactam Hydrolysis: While the phthalazinone ring is relatively robust, the amide bond within the ring can undergo hydrolysis under extreme pH conditions (pH < 2 or pH > 10), leading to ring-opening and the formation of hydrazide-benzoic acid derivatives.[1]

  • Photochemical Instability: The conjugated phthalazinone system absorbs UV-Vis light, making the molecule prone to photo-oxidation, particularly when dissolved in oxygenated solvents.[1]

Troubleshooting Guide & FAQs

Category A: Solution Appearance & Purity

Q1: My clear stock solution has turned pale yellow after 48 hours at 4°C. Is it still usable? Diagnosis: This indicates oxidative degradation of the primary amine.[1] Mechanism: Trace transition metals or dissolved oxygen can catalyze the oxidation of the amino group to hydroxylamines or imines, which often form conjugated, colored oligomers.[1] Action:

  • Immediate: Run an LC-MS. If the purity is >98% and the "yellow" impurity is trace, it may be salvageable for crude reactions.[1] For analytical standards, discard .

  • Prevention: Always use degassed solvents (sparged with Argon/Nitrogen) and add a chelating agent like EDTA (0.1 mM) if using aqueous buffers, to sequester trace metals.

Q2: A white precipitate formed in my aqueous stock solution (pH 7.4). Why? Diagnosis: Likely Free Base Precipitation or Carbonate Formation .[1] Mechanism:

  • Solubility limit: The free base form has poor aqueous solubility compared to the hydrochloride salt.[1] At pH 7.4, a significant fraction exists as the neutral free base, which may crash out.

  • Carbamylation: The amine reacts with atmospheric

    
     to form an insoluble carbamate or carbonate salt.[1]
    Action:  Acidify the solution slightly (to pH 4–5) using dilute HCl. If the precipitate dissolves, it was the free base.[1] If it effervesces or remains insoluble, it is likely a carbonate degradation product.[1]
    
Category B: Solvent & Storage

Q3: Can I store the compound in DMSO or DMF? Answer: Use with Caution.

  • Risk: DMSO is hygroscopic and can act as a mild oxidant (Swern-type reactivity) toward primary amines over long periods.[1] DMF can hydrolyze to produce formic acid and dimethylamine; the formic acid can then form-ylate your primary amine (creating an N-formyl impurity).[1]

  • Recommendation: For long-term storage, use Methanol (anhydrous) with 1 equivalent of HCl to keep it as the stable salt, or store as a dry solid. If DMSO is required, use fresh, anhydrous DMSO and store at -80°C.

Q4: Is the Hydrochloride salt more stable than the Free Base? Answer: Yes, significantly.

  • The HCl salt protonates the primary amine (

    
    ), deactivating its nucleophilicity. This prevents oxidation, carbamylation, and dimerization.[1]
    
  • Protocol: Always convert the free base to the HCl salt for storage.

Structural Degradation Pathways (Visualized)

The following diagram details the specific chemical transformations that occur during improper storage.

DegradationPathways Active 2-(2-Aminoethyl)-1(2H)-phthalazinone (Active Compound) Carbamate Carbamate/Carbonate Salts (Insoluble Precipitate) Active->Carbamate + CO2 (Air exposure) Oxidation Oxidative Dimers/Imines (Yellow Discoloration) Active->Oxidation + O2 / Light / Trace Metals Hydrolysis 2-(2-Hydrazinecarbonyl) benzoic acid derivative (Ring Opening) Active->Hydrolysis pH > 10 or pH < 2 (Prolonged) Salt Hydrochloride Salt (Stable Storage Form) Active->Salt + HCl (Protective)

Figure 1: Primary degradation pathways. Note that protonation (green path) protects against the red and yellow degradation vectors.

Standard Operating Procedure (SOP)

Protocol: Preparation of Stable Stock Solution (10 mM)

Objective: Prepare a solution stable for >30 days at -20°C.

Materials:

  • 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride (or Free Base + 1 eq HCl).

  • Solvent: Anhydrous Methanol or Water (degassed).[1]

  • Container: Amber glass vial with PTFE-lined screw cap.[1]

  • Gas: Argon or Nitrogen balloon.[1]

Step-by-Step:

  • Weighing: Weigh the compound rapidly. If using the free base, minimize air exposure to prevent

    
     uptake.[1]
    
  • Solvent Prep: Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen.[1]

  • Dissolution:

    • If Free Base: Dissolve in Methanol.[1] Add 1.05 equivalents of 1M HCl (in MeOH or Water) immediately. This "locks" the amine.[1]

    • If HCl Salt: Dissolve directly in the degassed solvent.[1]

  • Sealing: Flush the headspace of the amber vial with Argon before sealing tightly.

  • Storage: Store at -20°C .

Data Summary: Solvent Compatibility
SolventStability (25°C)Risk FactorRecommendation
Water (pH 2-6) HighLowPreferred (as HCl salt).
Water (pH > 8) LowPrecipitation / CarbamylationAvoid long-term storage.[1]
Methanol ModerateEvaporationGood for stock, keep sealed.[1][2]
DMSO Low-ModerateHygroscopic / OxidationUse only for immediate assays.[1]
Acetone/Ketones Zero Schiff Base Formation NEVER USE. Reacts with amine.[1]

References

  • Synthesis and Reactivity: Sciforum. "Synthesis of new phthalazinedione derivatives." (Discusses the nucleophilic nature of the aminoethyl side chain and stability of the phthalazinone core).

  • Azelastine Impurities: ResearchGate. "Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride." (Identifies degradation products including demethylated and oxidative impurities relevant to the phthalazinone intermediate).

  • General Amine Stability: Fisher Scientific. "Safety Data Sheet: 1(2H)-Phthalazinone." (Provides baseline stability data for the phthalazinone core, emphasizing incompatibility with strong oxidizers).

  • Solubility Profiles: National Institutes of Health (NIH).[1] "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH."[1][3][4] (Validates the solubility advantage of HCl salts over free bases for amine-containing drugs).

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Phthalazinone Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Phthalazinone Derivatives (PARP Inhibitors) Ticket ID: PARP-OPT-2026 Introduction Welcome to the Technical Support Center. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Phthalazinone Derivatives (PARP Inhibitors) Ticket ID: PARP-OPT-2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers encounter "toxicity" with novel phthalazinone derivatives and immediately assume it is due to poor solubility or general cytotoxicity. However, with phthalazinone scaffolds (the core structure of Olaparib ), the reality is more nuanced.

While the phthalazinone core is highly privileged for the PARP1/2 nicotinamide pocket, "off-target" effects in this class usually manifest in three distinct ways:

  • Kinase Promiscuity: Structural modifications to the "tail" region can inadvertently create affinity for kinases (e.g., VEGFR2, PIM1).

  • Isoform Cross-Reactivity: Inadvertent inhibition of Tankyrases (TNKS1/2) or PARP3.

  • Hyper-Trapping: Excessive PARP-DNA trapping that causes toxicity in healthy, homologous recombination-proficient (HRP) tissues (e.g., bone marrow).

This guide provides the protocols and logic to deconvolve these issues.

Module 1: Biochemical Specificity & Kinase Profiling

The Issue

You have synthesized a new phthalazinone derivative, but it shows unexpected toxicity in wild-type (WT) cells.

  • Diagnosis: Unlike Olaparib, which is highly selective, your derivative may have acquired "Rucaparib-like" kinase off-targets due to side-chain modifications.

The Science

Olaparib (phthalazinone) is chemically distinct from Rucaparib (indole-fused). Studies show that while Olaparib is "clean" against the kinome, other PARP inhibitors can hit PIM1, CDK1, and DYRK1A at micromolar concentrations [1].[1][2] If your derivative adds bulk to the phthalazinone tail, you may be clashing with the kinase hinge region or back cleft.

Troubleshooting Protocol: The "Clean Screen"

Objective: Validate that your compound is a PARP inhibitor and not a "dirty" kinase inhibitor.

  • Primary Screen (Enzymatic):

    • Run a dose-response on PARP1 and PARP2.

    • Acceptance Criteria: IC50 < 10 nM.

  • Secondary Screen (Kinase Panel):

    • Do not run a full kinome scan yet. Focus on the "Frequent Hitters" for PARP-like scaffolds: PIM1, CDK1, DYRK1A, VEGFR2 .

    • Method: LanthaScreen™ or Z´-LYTE™ (FRET-based).

  • Data Interpretation:

    • If Kinase IC50 < 1 µM → Fail . Your toxicity is likely off-target kinase inhibition.

    • If Kinase IC50 > 10 µM → Pass . Proceed to Cellular Validation.

Visualization: Specificity Triage Workflow

SpecificityTriage Start New Phthalazinone Derivative PARP_Assay PARP1/2 Enzymatic Assay Start->PARP_Assay Decision1 IC50 < 10 nM? PARP_Assay->Decision1 Kinase_Screen Focused Kinase Panel (PIM1, CDK1, VEGFR2) Decision1->Kinase_Screen Yes Result_Weak REJECT: Low Potency Decision1->Result_Weak No Decision2 Kinase IC50 < 1 µM? Kinase_Screen->Decision2 Result_Fail REJECT: Off-Target Kinase Activity Decision2->Result_Fail Yes Result_Pass PROCEED: Cellular Validation Decision2->Result_Pass No

Caption: Decision matrix for filtering phthalazinone derivatives based on biochemical selectivity before cell-based testing.

Module 2: Deconvolving Cellular Toxicity (The "Trapping" Paradox)

The Issue

Your compound kills BRCA-deficient cancer cells (Good) but also kills healthy bone marrow or WT fibroblasts (Bad).

  • Diagnosis: This is likely PARP Trapping toxicity.[3][4] While trapping drives efficacy, excessive trapping (higher than Olaparib/Talazoparib) causes replication fork collapse in healthy cells [2].

The Science

Phthalazinones do not just inhibit catalytic PARylation; they trap the PARP enzyme on DNA.

  • Catalytic Inhibition: Prevents repair (requires high dose for kill).

  • Trapping: Creates a protein-DNA adduct that blocks replication (highly cytotoxic).

  • The Goal: You want a "Goldilocks" trapper—strong enough to kill BRCA-/- cells, but weak enough to spare WT cells.

Protocol: Isogenic Survival Assay

Objective: Calculate the Selectivity Index (SI) based on Homologous Recombination (HR) status.

Materials:

  • Cell Lines: DLD-1 BRCA2-/- and DLD-1 WT (Isogenic Pair).

  • Control: Olaparib (Standard Trapper), Veliparib (Weak Trapper).

Step-by-Step:

  • Seeding: Seed 500 cells/well in 6-well plates (Clonogenic format).

  • Dosing: Treat with 10-point serial dilution (1 nM to 10 µM) for 24 hours.

  • Washout: Remove drug, wash with PBS, add fresh media. Critical: Phthalazinones are reversible; continuous exposure mimics clinical AUC.

  • Incubation: Grow for 10-14 days until colonies form (>50 cells).

  • Analysis: Stain with Crystal Violet. Calculate SF50 (Survival Fraction 50%).

Data Output Table: Interpreting Selectivity

Compound ProfileWT SF50BRCA-/- SF50Selectivity Index (WT/Mut)Conclusion
Ideal Candidate > 5 µM< 10 nM> 500xHigh Priority (Synthetic Lethal)
Toxic Trapper < 100 nM< 10 nM< 10xFail (General Cytotoxicity)
Weak Inhibitor > 10 µM> 1 µMN/AFail (Low Potency)
Off-Target Hit < 1 µM< 1 µM~1xFail (Likely hitting essential Kinase)
Visualization: Mechanism of Action & Toxicity[3][5]

PARP_Mechanism Drug Phthalazinone Derivative PARP PARP Enzyme Drug->PARP Binds DNA Damaged DNA (SSB) PARP->DNA Recruited to Complex PARP-DNA-Drug Trapped Complex DNA->Complex Stabilized by Drug Replication Replication Fork Collision Complex->Replication Blocks WT_Cell WT Cell (HR+) Repairs Fork Replication->WT_Cell Rad51 Repair BRCA_Cell BRCA-/- Cell (HR-) Fork Collapse Replication->BRCA_Cell DSB Accumulation (Apoptosis)

Caption: The mechanism of PARP trapping.[3][4][5] Toxicity in WT cells implies the "Trapped Complex" is too stable for normal repair mechanisms to clear.

Module 3: Assay Artifacts & Solubility

The Issue

Phthalazinones are rigid, planar molecules. They often suffer from poor aqueous solubility, leading to micro-aggregates that non-specifically inhibit enzymes (false positives).

Troubleshooting Checklist
  • Q: Is my IC50 curve steep (Hill slope > 2.0)?

    • A: Likely aggregation. Add 0.01% Triton X-100 or Brij-35 to your assay buffer. If the IC50 increases (potency drops) with detergent, your previous result was an artifact.

  • Q: Does the compound fluoresce?

    • A: Some phthalazinone derivatives fluoresce in the blue region (350-450nm). This interferes with standard fluorescence polarization (FP) assays.

    • Solution: Switch to a HTRF (Homogeneous Time Resolved Fluorescence) or Chemiluminescent assay (e.g., BPS Bioscience PARP chemiluminescent kit) to avoid optical interference.

Frequently Asked Questions (FAQs)

Q1: My derivative inhibits PARP1 and PARP2 equally. Is this a problem? A: Generally, no. Olaparib hits both. However, recent data suggests PARP1 is the primary driver of synthetic lethality, while PARP2 inhibition contributes to hematological toxicity (anemia) [3]. If you can engineer PARP1 selectivity, you might improve the safety profile, but dual inhibition is the industry standard.

Q2: How do I know if I'm inhibiting Tankyrase (TNKS)? A: TNKS inhibition leads to Wnt pathway downregulation. A simple cellular reporter assay (TOPFlash) can confirm this. If your phthalazinone stabilizes Axin (visible on Western Blot), you have significant TNKS off-target activity.

Q3: Can I use colorimetric assays (MTT/MTS) for these derivatives? A: We recommend CellTiter-Glo (ATP) instead. Phthalazinone derivatives can sometimes interfere with the redox potential required for MTT reduction, leading to false viability readings.

References

  • Antolín, A. A., & Mestres, J. (2014).[1] Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 3029–3042. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[5] Cancer Research, 72(21), 5588–5599. Link

  • Pommier, Y., et al. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action.[3][4][6][5][7][8] Science Translational Medicine, 8(362), 362ps17. Link

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262–1271. Link

Sources

Optimization

Technical Support Center: Stability Testing of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride

An Application Scientist's Guide Welcome to the technical support center for the stability testing of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide

Welcome to the technical support center for the stability testing of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the complexities of your stability program.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that provides evidence on how its quality varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This information is essential for determining the re-test period for the drug substance and the shelf life for the drug product.[1][3] This guide will address common questions and troubleshooting scenarios encountered during the assay and stability testing of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am starting a stability study for 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride. What are the essential first steps and what are the regulatory expectations?

Answer: Initiating a stability study requires a systematic approach grounded in regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). The foundational guideline, ICH Q1A(R2), mandates a data package that includes long-term, accelerated, and, where appropriate, intermediate studies.[4][5] The first critical step is to perform forced degradation (stress testing) studies.

Causality & Scientific Rationale: Forced degradation studies are the cornerstone of a stability program.[6][7] By intentionally exposing the API to conditions more severe than accelerated testing (e.g., strong acids, bases, oxidants, high heat, and intense light), you achieve several key objectives:[6][7][8]

  • Elucidate Degradation Pathways: You can identify the likely degradation products, which helps in understanding the intrinsic stability of the molecule.[6][7]

  • Develop a Stability-Indicating Method (SIM): A SIM is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the API and the increase in degradation products over time. Stress testing proves that your chosen analytical method (typically HPLC) can separate the intact API from all potential degradants, ensuring accurate potency measurements during the formal stability study.

  • Inform Formulation and Packaging: Understanding how the molecule degrades helps in selecting appropriate excipients, manufacturing processes, and container closure systems to protect the drug product.[7][9]

Experimental Protocol: Forced Degradation Workflow

Below is a typical workflow for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized and relevant degradants are produced.

  • Prepare Stock Solution: Prepare a stock solution of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.

  • Expose to Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in the table below. Include a control sample (unstressed) for comparison.

  • Neutralization/Quenching: After the designated stress period, neutralize the acidic and basic samples. Oxidative reactions may need to be quenched with an antioxidant.[10]

  • Analysis: Dilute all samples to the target analytical concentration and analyze using your proposed HPLC method alongside the unstressed control.

  • Evaluation: Examine the chromatograms for new peaks (degradants), loss of the main API peak area, and peak purity of the API peak using a PDA detector.

Data Presentation: Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration & TemperatureRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CThe lactam ring in the phthalazinone structure is a potential site for hydrolysis.
Base Hydrolysis 0.1 M NaOH1-4 hours at 60°CBase-catalyzed hydrolysis of the lactam ring. The primary amine remains stable.
Oxidation 3% H₂O₂24 hours at room temperatureThe aminoethyl side chain and potentially the phthalazinone ring are susceptible to oxidation.
Thermal Degradation Dry Heat48 hours at 80°CAssesses the intrinsic thermal stability of the solid API.
Photostability ICH Q1B conditionsOverall illumination of ≥1.2 million lux hours and ≥200 W·h/m² UVThe aromatic phthalazinone ring system can absorb UV light, leading to photolytic degradation.[4][11]

Visualization: General Stability Testing Workflow

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Evaluation Start Define API & Drug Product Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Develop_SIM Develop Stability-Indicating Method (e.g., HPLC-UV/MS) Forced_Deg->Develop_SIM Validate_SIM Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) Develop_SIM->Validate_SIM Place_Samples Place Batches on Stability (Long-Term, Accelerated, Intermediate) Validate_SIM->Place_Samples Pull_Samples Pull Samples at Timepoints (0, 3, 6, 9, 12... months) Place_Samples->Pull_Samples Analyze_Samples Analyze Samples using Validated SIM Pull_Samples->Analyze_Samples Eval_Data Evaluate Data & Trends (Assay, Impurities, Dissolution, etc.) Analyze_Samples->Eval_Data Set_Shelf_Life Establish Re-Test Period (API) or Shelf Life (Product) Eval_Data->Set_Shelf_Life

Caption: High-level workflow for a pharmaceutical stability study.

Question 2: My HPLC chromatogram for 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride shows significant peak tailing. What is causing this and how can I fix it?

Answer: Peak tailing for this specific molecule is most likely caused by secondary interactions between the basic primary amine on the ethyl side chain and acidic silanol groups on the surface of the silica-based reversed-phase column.

Causality & Scientific Rationale: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At a typical mobile phase pH (e.g., 3-7), these silanols can be deprotonated (Si-O⁻), creating negatively charged sites. The primary amine in your molecule is basic and will be protonated (R-NH₃⁺) at acidic to neutral pH. The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a strong, secondary binding mechanism. This causes a portion of the analyte molecules to lag behind the main chromatographic band as they travel through the column, resulting in a tailed peak.[12]

Troubleshooting Steps & Solutions:

  • Lower the Mobile Phase pH:

    • Action: Adjust the pH of the aqueous portion of your mobile phase to 2.5-3.0 using an acid like phosphoric acid or trifluoroacetic acid (TFA).

    • Why: At a lower pH, the silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH), neutralizing their negative charge and minimizing the ionic interaction with the protonated amine.[12]

  • Add a Competing Base:

    • Action: Add a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase and adjust the pH.

    • Why: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This is a classic technique but may increase baseline noise with UV detection.

  • Increase Buffer Strength:

    • Action: If using a buffer (e.g., phosphate), increase its concentration from 10 mM to 25-50 mM.

    • Why: Higher buffer concentrations can help to shield the ionic interactions and improve peak shape.[12] Ensure the buffer is soluble in the mobile phase mixture.

  • Use a Modern, Base-Deactivated Column:

    • Action: Switch to a column specifically designed for analyzing basic compounds. These columns use high-purity silica with minimal metal content and advanced end-capping techniques to shield most of the silanol groups.

    • Why: This is often the most effective and robust solution, as it addresses the root cause of the problem—the column chemistry itself.

Visualization: Troubleshooting Peak Tailing

G cluster_solutions Solutions (Implement Sequentially) Problem Peak Tailing Observed for 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl Cause Primary Cause: Secondary interaction between protonated amine (R-NH3+) and ionized silanols (Si-O-) Problem->Cause Sol1 1. Lower Mobile Phase pH (e.g., to pH 2.5-3.0 with H3PO4 or TFA) Cause->Sol1 Sol2 2. Increase Buffer Strength (e.g., 25-50 mM Phosphate) Sol1->Sol2 if needed Result Symmetric Peak Achieved Sol1->Result Sol3 3. Use Base-Deactivated Column (High-purity, end-capped silica) Sol2->Sol3 if needed Sol2->Result Sol3->Result Sol4 4. Add Competing Base (Legacy) (e.g., 0.1% Triethylamine) Sol4->Result

Caption: Decision tree for resolving peak tailing of basic compounds.

Question 3: I am observing new, unidentified peaks in my stability samples. How do I confirm they are degradation products and what should I do next?

Answer: The appearance of new peaks in stability samples that are absent in the initial (T=0) sample is a strong indication of degradation. The next steps involve confirming their origin, ensuring your analytical method is adequate, and attempting to identify them if they exceed certain thresholds.

Causality & Scientific Rationale: Stability studies are designed to detect these changes over time.[3] The presence of new peaks signifies that the API is converting into other chemical entities under the storage conditions. It is crucial to demonstrate that these new peaks are not anomalies from the system (e.g., ghost peaks from the mobile phase or carryover) and that they are being properly resolved and quantified.[12]

Workflow for Investigating Unknown Peaks:

  • Confirm Peak Origin:

    • Action: Re-inject a mobile phase blank and a fresh preparation of the T=0 sample.

    • Why: This rules out system contamination, "ghost peaks" from previous injections or mobile phase impurities, and confirms the new peaks are genuinely from the aged sample.[12]

  • Compare with Forced Degradation Samples:

    • Action: Analyze your forced degradation samples again alongside the stability sample.

    • Why: If the new peaks in your stability sample have the same retention times as peaks generated during forced degradation (e.g., acid hydrolysis or oxidation), it provides strong evidence that they are indeed degradants and helps predict the degradation pathway.[6]

  • Perform Peak Purity Analysis:

    • Action: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to assess the peak purity of the main API peak.

    • Why: If a degradant is not fully resolved from the main peak, it will lead to an inaccurate assay value. A "pure" peak should have a consistent UV spectrum across its width.

  • Check Mass Balance:

    • Action: Calculate the mass balance. This means the initial assay value of the API should approximately equal the sum of the current API assay value and the levels of all degradation products (calculated using relative response factors, or assuming a factor of 1.0 if unknown).

    • Why: A good mass balance (e.g., 98-102%) indicates that all major degradation products are being detected and quantified by your method. A poor mass balance may suggest that some degradants are not being detected (e.g., they don't have a UV chromophore or are precipitating).

  • Identification and Characterization:

    • Action: If a degradation product exceeds the identification threshold defined in ICH Q3A/B, you must attempt to identify its structure.

    • Why: This is a regulatory requirement to ensure the safety of the drug product. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS), which can provide the molecular weight of the degradant and fragmentation data to help elucidate its structure.

Visualization: Potential Degradation Pathway The phthalazinone structure has two primary points of potential degradation: hydrolysis of the cyclic amide (lactam) and oxidation of the aminoethyl side chain.

G API 2-(2-Aminoethyl)-1(2H)-phthalazinone Lactam Ring Aminoethyl Side Chain Hydrolysis_Product Degradant A Ring-Opened Carboxylic Acid API:f0->Hydrolysis_Product  H+ or OH- (Hydrolysis) Oxidation_Product Degradant B N-Oxide or Deaminated product API:f1->Oxidation_Product  [O] (Oxidation)

Caption: Likely degradation pathways for the target molecule.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Quality Guidelines. ICH.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
  • Q1A(R2) Guideline. (2010). ICH.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). [Source not provided].
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor.
  • Review on development of forced degradation studies and its approaches on stability indicating method. (n.d.). [Source not provided].
  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021). Jetir.Org.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Stability testing of existing active substances and rel
  • stability testing of new pharmaceutical drug products. (2022). iajps.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC.
  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PMC.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2025).

Sources

Troubleshooting

Technical Support Center: Identity Confirmation of 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl

Executive Summary Confirming the identity of 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride requires a multi-modal approach. As a key intermediate in the synthesis of Azelastine, the primary synthetic risk is regiois...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Confirming the identity of 2-(2-Aminoethyl)-1(2H)-phthalazinone Hydrochloride requires a multi-modal approach. As a key intermediate in the synthesis of Azelastine, the primary synthetic risk is regioisomerism (N-alkylation vs. O-alkylation) and incomplete salt formation .

This guide prioritizes NMR spectroscopy as the definitive structural proof, supported by HPLC for purity and Argentometric Titration for stoichiometry.

Part 1: The "Triage" – Rapid Physical Screening

Before engaging high-cost instrumentation, perform these rapid checks to validate the material state.

PropertyExpected Result (HCl Salt)Failure Mode Indicator
Appearance White to off-white crystalline solid.Yellow/Orange: Likely oxidation or residual hydrazine.
Solubility Soluble in Water, DMSO, Methanol.Insoluble in Water: Indicates Free Base form (incomplete salt formation).
Melting Point > 210°C (Decomposition). 110–120°C: Indicates Free Base (CAS 53242-88-9).< 180°C: Indicates O-alkylated impurity.
pH (1% aq) Acidic (~ pH 3–5).Neutral/Basic: Free base or residual inorganic base (K2CO3).

Part 2: Structural Confirmation (The Gold Standard)

Nuclear Magnetic Resonance (NMR)

Why: This is the only method that definitively distinguishes the desired N-alkylated lactam from the O-alkylated lactim impurity.

Solvent: DMSO-d6 (Preferred for observing exchangeable protons).

1H NMR Interpretation Guide
Region (ppm)MultiplicityIntegrationAssignmentDiagnostic Note
8.30 – 8.40 Doublet/Multiplet1HAr-H (C8)Peri-proton; deshielded by carbonyl.
8.00 – 8.20 Broad Singlet3H-NH3+ Critical: Confirms HCl salt formation. Disappears in D2O.
7.80 – 8.00 Multiplet3HAr-H (C5, C6, C7)Phthalazinone core.[1][2]
4.35 – 4.45 Triplet2HN-CH2- Regio-marker: If shifted to ~4.6-4.8, suspect O-alkylation.
3.20 – 3.35 Multiplet2H-CH2-N Shifted downfield (vs free base ~3.1) due to protonation.
13C NMR Diagnostic Peaks
  • C=O (Carbonyl): Look for a signal at ~159–160 ppm .

    • Risk:[3] If this peak is missing and a peak appears at ~150–155 ppm (C=N), you have synthesized the O-alkylated isomer (lactim ether).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1635–1655 cm⁻¹ (Amide I).

    • Absence of this band suggests O-alkylation.

  • Ammonium Band: Broad absorption 2800–3200 cm⁻¹ (N-H stretch of amine salt).

Part 3: Purity & Stoichiometry Protocols

Protocol A: Chloride Content Determination (Stoichiometry)

Objective: Confirm the Mono-HCl salt form (Theoretical Cl: ~15.7%).

  • Dissolve: 100 mg of sample in 50 mL deionized water.

  • Acidify: Add 1 mL 6M Nitric Acid.

  • Titrate: Potentiometric titration with 0.1 M Silver Nitrate (AgNO3).

  • Calc:

    
    
    
Protocol B: HPLC Purity Method
  • Column: C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Keep pH acidic to prevent tailing of amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 215 nm (Amine/Amide) and 290 nm (Phthalazinone chromophore).

Part 4: Troubleshooting & FAQs

Q1: My NMR shows a small triplet at 3.1 ppm and the water solubility is poor. What happened?

Diagnosis: Incomplete salt formation. Explanation: The triplet at 3.1 ppm corresponds to the free base amine (-CH2-NH2). The HCl salt (-CH2-NH3+) shifts downfield. Fix: Dissolve the material in EtOH, add 1.1 eq of Conc. HCl or HCl in Dioxane, and recrystallize.

Q2: I see two sets of aromatic signals. Is this a diastereomer?

Diagnosis: Regioisomer contamination (O-alkylation). Explanation: Phthalazinone alkylation is governed by HSAB theory. Under basic conditions (e.g., K2CO3/Acetone), the oxygen can compete as a nucleophile. Fix: Regioisomers are difficult to separate by crystallization. Use column chromatography (DCM/MeOH) to purify, or switch to a "softer" alkylation condition (e.g., Mitsunobu reaction) to favor N-alkylation.

Q3: The product is turning yellow upon storage.

Diagnosis: Oxidation or Hydrazine residue. Explanation: If hydrazine was used in the previous step (to form the phthalazinone ring), residual hydrazine can oxidize. Fix: Check HPLC for a peak near the solvent front (hydrazine). Recrystallize from Ethanol/Water. Store under inert atmosphere.

Visualized Workflows

Figure 1: Analytical Decision Matrix

Use this logic flow to determine the next step in your characterization.

AnalyticalWorkflow Start Synthesized Product Physical Physical Check (Solubility/MP) Start->Physical Fail_Phys FAIL: Free Base or O-Alkyl Physical->Fail_Phys Insol. Water or MP <180C NMR 1H NMR (DMSO-d6) Physical->NMR Soluble/High MP Regio_Check Regio-Check: Triplet @ 4.4ppm? Broad NH3+? NMR->Regio_Check Fail_Regio FAIL: O-Isomer or Mixed Regio_Check->Fail_Regio Extra Peaks Final_QC Final QC: HPLC & Titration Regio_Check->Final_QC Clean Spectrum

Caption: Step-by-step analytical workflow for validating 2-(2-Aminoethyl)-1(2H)-phthalazinone HCl.

Figure 2: Regioselectivity & Structure Logic

Understanding the competition between N- and O-alkylation.

RegioSelectivity Reactants Phthalazinone (Lactam) + Chloroethylamine Conditions Reaction Conditions (Base/Solvent) Reactants->Conditions N_Alkyl TARGET: N-Alkylation (Thermodynamic Product) Conditions->N_Alkyl Soft Cond. O_Alkyl IMPURITY: O-Alkylation (Kinetic/Hard Nucleophile) Conditions->O_Alkyl Hard Cond. N_Signal NMR: C=O (~160 ppm) IR: 1650 cm-1 N_Alkyl->N_Signal O_Signal NMR: C=N (~155 ppm) IR: No Amide Band O_Alkyl->O_Signal

Caption: Structural differentiation between the desired N-alkyl product and the O-alkyl impurity.

References

  • Synthesis & Regioselectivity: Beilstein J. Org. Chem.2015 , 11, 1614–1623. (Discusses phthalazinone scaffold construction).

  • Azelastine Impurity Profiling: SynThink Research Chemicals. "Azelastine EP Impurities and USP Related Compounds." (Identifies the target as a key impurity/intermediate).

  • General Phthalazinone Characterization: PubChem Compound Summary for CID 8394, 1(2H)-Phthalazinone. (Baseline spectral data for the core ring).

  • Regiochemistry (N vs O Alkylation): ResearchGate Discussion on Amide Alkylation. (HSAB Theory application to lactam alkylation).

Sources

Reference Data & Comparative Studies

Validation

Alternative synthesis routes for 2-(2-Aminoethyl)-1(2H)-phthalazinone

This guide provides an in-depth technical comparison of synthesis routes for 2-(2-Aminoethyl)-1(2H)-phthalazinone (CAS: 53006-78-1), a critical pharmacophore used in the synthesis of antihistamines (e.g., Azelastine) and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis routes for 2-(2-Aminoethyl)-1(2H)-phthalazinone (CAS: 53006-78-1), a critical pharmacophore used in the synthesis of antihistamines (e.g., Azelastine) and PARP inhibitors.

Executive Summary & Strategic Overview

The target molecule, 2-(2-Aminoethyl)-1(2H)-phthalazinone , represents a classic challenge in heterocyclic chemistry: installing a primary amine on a nitrogen-containing heterocycle without inducing polymerization or unwanted side reactions.

Historically, industrial routes favored linear, step-wise construction due to the low cost of reagents. However, modern process chemistry prioritizes convergent synthesis and atom economy. This guide compares three distinct strategic approaches:

  • Route A (The "Hydroxy-Linker" Strategy): A linear, 4-step sequence utilizing cheap commodity chemicals. High labor, low material cost.

  • Route B (The "Protected-Hydrazine" Strategy): A convergent, 2-step sequence using functionalized hydrazines. High material cost, high throughput.

  • Route C (The "Post-Cyclization Alkylation" Strategy): A modular approach involving direct alkylation of the phthalazinone core. Subject to N- vs. O-alkylation selectivity issues.

Strategic Pathway Map

The following diagram illustrates the three competing methodologies converging on the target.

SynthesisRoutes PA Phthalic Anhydride Int_OH Intermediate A: 2-(2-Hydroxyethyl)phthalazinone PA->Int_OH Route A: Cyclization (Reflux/EtOH) Int_Boc Intermediate C: Boc-Protected Target PA->Int_Boc Route B: Direct Cyclization (AcOH/Reflux) Phth 1(2H)-Phthalazinone (Parent Core) PA->Phth Route C: Core Synthesis HEH 2-Hydroxyethyl hydrazine HEH->Int_OH Int_LG Intermediate B: 2-(2-Chloroethyl)phthalazinone Int_OH->Int_LG Activation (SOCl2 or MsCl) Target TARGET: 2-(2-Aminoethyl)-1(2H)-phthalazinone Int_LG->Target Amination (NH3 or Gabriel) BocH Boc-NH-CH2-CH2-NH-NH2 (Protected Hydrazine) BocH->Int_Boc Int_Boc->Target Deprotection (HCl/Dioxane) Hyd Hydrazine Hydrate Hyd->Phth Phth->Target N-Alkylation + Deprotection (Base/DMF) AlkAg N-(2-Bromoethyl)phthalimide AlkAg->Target

Figure 1: Retrosynthetic analysis showing the three primary pathways to the target amine.

Detailed Route Analysis

Route A: The "Hydroxy-Linker" Strategy (Classical)

This is the traditional industrial route found in early patents (e.g., for Azelastine). It avoids expensive protected hydrazines but requires handling toxic chlorinating agents.

  • Mechanism: Phthalic anhydride condenses with 2-hydroxyethylhydrazine. The resulting alcohol is converted to a leaving group (chloride or mesylate) and then displaced by ammonia or a Gabriel amine source.

  • Critical Control Point: The chlorination step using Thionyl Chloride (

    
    ) must be controlled to prevent chlorination of the aromatic ring or the phthalazinone carbonyl oxygen (forming 1-chlorophthalazine derivatives).
    
Route B: The "Protected-Hydrazine" Strategy (Convergent)

This is the preferred route for medicinal chemistry and small-scale process development (gram to kilogram scale).

  • Mechanism: The hydrazine moiety of tert-butyl (2-hydrazinyl)carbamate reacts selectively with the anhydride. The Boc-group prevents the primary amine from interfering with the cyclization (avoiding imide formation).

  • Advantage: High atom economy and operational simplicity.

  • Disadvantage: The starting hydrazine reagent is significantly more expensive than hydrazine hydrate.

Route C: Post-Cyclization Alkylation (Modular)

This route builds the phthalazinone core first, then attaches the side chain.

  • Selectivity Challenge: Phthalazinone is an ambident nucleophile (Lactam-Lactim tautomerism). Alkylation can occur at the Nitrogen (N-2) or the Oxygen (O-alkylation).

  • Solution: Under thermodynamic control (high temp, polar aprotic solvent like DMF) and using "soft" alkylating agents, N-alkylation is favored. However, O-alkylated impurities (phthalazinyl ethers) often require chromatographic separation, lowering the yield.

Comparative Performance Data

The following data is synthesized from patent literature (US3813384, CN102391253A) and standard process chemistry benchmarks.

FeatureRoute A (Hydroxy-Linker)Route B (Protected-Hydrazine)Route C (Alkylation)
Total Steps 3-423
Overall Yield 45 - 55%75 - 85%30 - 40%
Atom Economy ModerateHighLow (due to leaving groups)
Reagent Cost Low ($)High (

$)
Moderate (

)
Purification Crystallization (Easy)Crystallization (Easy)Chromatography often required
Scalability High (Ton scale)Moderate (Kg scale)Low (Selectivity issues)
Key Impurity Chlorinated byproductsTrace HydrazineO-alkylated ethers

Experimental Protocols

Protocol 1: Route B (Recommended for Research/High Purity)

This protocol prioritizes purity and ease of handling over raw material cost.

Step 1: Cyclization

  • Reagents: Phthalic anhydride (1.0 eq), tert-butyl (2-hydrazinyl ethyl)carbamate (1.05 eq).

  • Solvent: Ethanol or Acetic Acid.

  • Procedure: Dissolve phthalic anhydride in Ethanol (5 mL/g). Add the protected hydrazine dropwise at room temperature. Heat to reflux for 4 hours.

  • Workup: Cool to

    
    . The intermediate (Boc-protected phthalazinone) will precipitate. Filter and wash with cold ethanol.[1]
    
    • Expected Yield: >90%

    • Appearance: White crystalline solid.[2]

Step 2: Deprotection

  • Reagents: 4M HCl in Dioxane (or TFA in DCM).

  • Procedure: Suspend the intermediate in Dioxane. Add 4M HCl (5 eq) slowly. Stir at RT for 2 hours until TLC indicates consumption of starting material.

  • Isolation: Dilute with diethyl ether to precipitate the hydrochloride salt of the target. Filter and dry.

  • Free Basing (Optional): Dissolve salt in minimal water, adjust pH to 10 with NaOH, and extract with DCM.

Protocol 2: Route C (The "Green" Modification)

A modern adaptation using Ethylene Carbonate to avoid alkyl halides.

Step 1: Hydroxyethylation

  • Reagents: 1(2H)-Phthalazinone (1.0 eq), Ethylene Carbonate (1.2 eq),

    
     (0.1 eq, cat).
    
  • Condition: Melt reaction (neat) or high-boiling solvent (DMF) at

    
    .
    
  • Mechanism: Phthalazinone attacks the carbonate, releasing

    
     and forming the 2-(2-hydroxyethyl)phthalazinone.
    
  • Note: This produces the alcohol intermediate (same as Route A, Step 1) but avoids hydrazine toxicity. It must then be converted to the amine via the mesylate/azide sequence.

Mechanistic Insight: The Selectivity Issue

In Route C, the regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory. The diagram below details why N-alkylation is generally favored but O-alkylation remains a risk.

Selectivity Tautomer Phthalazinone Tautomers Lactam Lactam Form (NH-C=O) Major Tautomer Tautomer->Lactam Lactim Lactim Form (N=C-OH) Minor Tautomer Tautomer->Lactim Anion Ambident Anion (Delocalized Charge) Lactam->Anion Base (NaH/K2CO3) N_Attack N-Alkylation (Thermodynamic Product) Anion->N_Attack Soft Electrophile (Alkyl Halides) O_Attack O-Alkylation (Kinetic/Hard Electrophile) Anion->O_Attack Hard Electrophile (Sulfonates/Acyl chlorides)

Figure 2: Mechanistic divergence in the alkylation of the phthalazinone core.

References

  • Scheffler, G., et al. (1974). Phthalazinones and process for their preparation. US Patent 3,813,384. (Original patent describing the core synthesis for Azelastine precursors). Link

  • Malinowski, Z., et al. (2014).[3] Synthesis of N-(2-(Methylamino)ethyl) Derivatives of 2H-Phthalazin-1-ones. Synthetic Communications, 44(24), 3572–3581. (Detailed protocol for N-alkylation and side chain manipulation). Link

  • Lőrincz, E., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2389. (Describes the "Green" carbonate route for hydroxy-alkylation). Link

  • Wang, Y. (2012). Synthetic technology of azelastine hydrochloride. CN Patent 102391253A. (Industrial process optimization). Link

Sources

Comparative

Efficacy Comparison: 2-(2-Aminoethyl)-1(2H)-phthalazinone vs. Olaparib

This guide provides a rigorous technical comparison between Olaparib , the clinical standard for PARP inhibition, and 2-(2-Aminoethyl)-1(2H)-phthalazinone , a structural analog often utilized in Structure-Activity Relati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Olaparib , the clinical standard for PARP inhibition, and 2-(2-Aminoethyl)-1(2H)-phthalazinone , a structural analog often utilized in Structure-Activity Relationship (SAR) studies and synthetic chemistry.

A Technical Guide for Drug Development & Structural Biology

Part 1: Executive Summary & Core Distinction

This comparison is not between two equipotent clinical candidates, but rather between a validated therapeutic agent (Olaparib) and a structural probe/chemical intermediate (2-(2-Aminoethyl)-1(2H)-phthalazinone) .

  • Olaparib (AZD2281): A nanomolar-potency, FDA-approved PARP1/2 inhibitor. It functions via "PARP trapping," locking the enzyme onto DNA strand breaks. Its efficacy relies heavily on the unsubstituted lactam nitrogen (N-2 position) of the phthalazinone core, which acts as a critical hydrogen bond donor.

  • 2-(2-Aminoethyl)-1(2H)-phthalazinone: A commercially available phthalazinone derivative substituted at the N-2 position. Critical SAR Insight: Substitution at the N-2 position typically abolishes or drastically reduces PARP inhibitory activity because it eliminates the essential H-bond donor interaction with Gly863 in the PARP active site. This compound is primarily used as a negative control , a synthetic building block (e.g., for antihistamines like Azelastine), or a process impurity standard .

FeatureOlaparib 2-(2-Aminoethyl)-1(2H)-phthalazinone
CAS Number 763113-22-01269053-67-9
Primary Role Clinical Therapeutic (Oncology)Synthetic Intermediate / Negative Control
PARP1 IC50 ~5 nM (Enzymatic)Predicted >10 µM (Inactive/Weak)
Pharmacophore 4-substituted Phthalazin-1(2H)-one2-substituted Phthalazin-1(2H)-one
Key Interaction H-bond Donor (N-H) & Acceptor (C=O)H-bond Acceptor (C=O) only; N-H blocked

Part 2: Structural Biology & Mechanism of Action

The Phthalazinone Pharmacophore

The efficacy of Olaparib is driven by its ability to mimic the nicotinamide moiety of NAD+. This binding requires a specific orientation within the PARP active site.

  • Olaparib Binding Mode:

    • Gly863 (Backbone O): Accepts H-bond from Phthalazinone N-H .

    • Ser904 (Side chain OH): Donates H-bond to Phthalazinone C=O .

    • Pi-Stacking: Tyr907 stacks with the phthalazinone aromatic ring.

  • 2-(2-Aminoethyl)-1(2H)-phthalazinone Mismatch:

    • The N-2 position is alkylated (ethyl-amine group).

    • Consequence: The H-bond donor is lost. The steric bulk of the ethyl group clashes with the tight "nicotinamide pocket" (specifically Gly863/Glu988 region).

    • Result: Loss of specific binding affinity for PARP1/2.

Pathway Visualization (Graphviz)

The following diagram illustrates the mechanistic divergence between the two compounds.

PARP_Mechanism cluster_0 Pharmacophore Mismatch PARP_Enzyme PARP1 Enzyme (Active Site) DNA_Repair DNA Repair (BER/HR) PARP_Enzyme->DNA_Repair PARylation Cell_Death Synthetic Lethality (Apoptosis) PARP_Enzyme->Cell_Death Replication Fork Collapse NAD NAD+ (Substrate) NAD->PARP_Enzyme Normal Binding Olaparib Olaparib (Drug) Binding_Pocket Nicotinamide Pocket (Gly863, Ser904) Olaparib->Binding_Pocket High Affinity (H-Bond Donor+Acceptor) Aminoethyl 2-(2-Aminoethyl)- phthalazinone Aminoethyl->Binding_Pocket Steric Clash / No H-Bond Aminoethyl->DNA_Repair No Effect Binding_Pocket->PARP_Enzyme Inhibition & Trapping

Caption: Comparative binding logic. Olaparib successfully engages the nicotinamide pocket, triggering synthetic lethality. The N-substituted analog fails to bind due to steric hindrance and loss of H-bonding capability.

Part 3: Efficacy Data & Experimental Validation

Comparative Efficacy Table
MetricOlaparib (Benchmark)2-(2-Aminoethyl)-1(2H)-phthalazinone
Enzymatic IC50 (PARP1) 5 nM [1]> 10,000 nM (Predicted/Inactive)
Cellular EC50 (BRCA-mut) ~1-10 nM (e.g., MDA-MB-436)Inactive (No cytotoxicity observed)
PARP Trapping High (Potent Trapper)None
Solubility Low (requires DMSO/Cyclodextrin)High (often supplied as HCl salt)
Experimental Protocol: Validating Specificity

To experimentally verify the inactivity of the aminoethyl derivative compared to Olaparib, use the following PARP1 Chemiluminescent Assay .

Objective: Demonstrate the necessity of the free N-H lactam for inhibition.

Materials:

  • Recombinant Human PARP1 Enzyme.

  • Substrate: Histone-coated microplate.

  • Biotinylated NAD+.

  • Compounds: Olaparib (Positive Control), 2-(2-Aminoethyl)-1(2H)-phthalazinone (Test), DMSO (Vehicle).

Workflow:

  • Preparation: Dilute compounds in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2). Create a 10-point dose-response curve (0.1 nM to 100 µM).

  • Incubation: Add 20 ng/well PARP1 enzyme to the histone-plate. Add compounds. Incubate for 30 mins at RT.

  • Reaction: Add Biotin-NAD+ and Activated DNA. Incubate for 60 mins.

  • Detection: Wash plate. Add Streptavidin-HRP. Add Chemiluminescent substrate.[1]

  • Analysis: Measure RLU (Relative Light Units). Calculate IC50 using non-linear regression (4-parameter fit).

Expected Result:

  • Olaparib: Sigmoidal curve with IC50 ~5 nM.

  • Aminoethyl Analog: Flat line or inhibition only at very high concentrations (>100 µM) due to non-specific interference.

Part 4: Synthesis & Impurity Context

Researchers often encounter 2-(2-Aminoethyl)-1(2H)-phthalazinone in the context of Chemical Manufacturing Controls (CMC) rather than therapeutics.

  • Origin: It can arise if (2-aminoethyl)hydrazine is used instead of hydrazine during the ring-closure step of phthalazinone synthesis.

  • Significance: It serves as a critical Reference Standard for purity testing. In high-performance liquid chromatography (HPLC), this compound will have a distinct retention time compared to the unsubstituted phthalazinone core.

Synthesis Pathway Visualization

Synthesis_Logic Precursor 2-Carboxybenzaldehyde or Phthalic Anhydride derivatives Olaparib_Core Phthalazin-1(2H)-one (Olaparib Core) Precursor->Olaparib_Core Reaction with Hydrazine Impurity 2-(2-Aminoethyl)-1(2H)-phthalazinone (Impurity/Analog) Precursor->Impurity Reaction with Substituted Hydrazine Hydrazine Reagent: Hydrazine (NH2NH2) Sub_Hydrazine Reagent: 2-Aminoethylhydrazine Active Drug Active Drug Olaparib_Core->Active Drug Further Coupling Inactive Byproduct Inactive Byproduct Impurity->Inactive Byproduct Dead End

Caption: Synthetic divergence. The choice of hydrazine reagent dictates whether the active pharmacophore (Olaparib core) or the inactive N-substituted analog is formed.

Part 5: Conclusion

For drug development professionals:

  • Do not use 2-(2-Aminoethyl)-1(2H)-phthalazinone as a PARP inhibitor. It lacks the structural prerequisites for high-affinity binding.

  • Use it as a Negative Control: In phenotypic screens, this compound is an excellent control to prove that observed effects are due to specific PARP inhibition (seen with Olaparib) and not general phthalazinone toxicity.

  • Use it as an Impurity Standard: Essential for validating the purity of phthalazinone-based libraries.

For therapeutic efficacy, Olaparib remains the gold standard .

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry.[1]

  • FDA Label (Lynparza/Olaparib). Full Prescribing Information.

  • Zhu, H., et al. (2011). Crystal Structures of Human Poly(ADP-ribose) Polymerase-1 in Complex with New Inhibitors. (Structural basis for N-H requirement).

  • PubChem Compound Summary. 2-(2-Aminoethyl)-1(2H)-phthalazinone (CAS 1269053-67-9).

Sources

Validation

Cross-reactivity studies of phthalazinone-based inhibitors

Unveiling the Selectivity Landscape: A Comparative Guide to Phthalazinone-Based PARP Inhibitors As the therapeutic application of Poly(ADP-ribose) polymerase (PARP) inhibitors expands beyond BRCA-mutated oncology into br...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Selectivity Landscape: A Comparative Guide to Phthalazinone-Based PARP Inhibitors

As the therapeutic application of Poly(ADP-ribose) polymerase (PARP) inhibitors expands beyond BRCA-mutated oncology into broader synthetic lethality paradigms, understanding their precise molecular interaction landscape is critical. While all clinical PARP inhibitors target the catalytic activity of PARP1 and PARP2, their distinct chemical scaffolds drive radically different polypharmacological profiles[1].

This guide provides an objective, data-driven comparison of phthalazinone-based PARP inhibitors (e.g., Olaparib, Talazoparib) against alternative scaffolds (e.g., Niraparib, Rucaparib). By examining proteome-wide cross-reactivity, we can decode the mechanistic causality behind their divergent clinical efficacies and toxicity profiles.

Structural Determinants of Selectivity

The core scaffold of a PARP inhibitor dictates its spatial orientation within the NAD+ binding pocket of the PARP enzyme.

  • Phthalazinone Scaffolds (Olaparib, Talazoparib): The phthalazinone and tetrahydropyridophthalazinone cores perfectly mimic the nicotinamide moiety of NAD+[2]. They achieve high selectivity by forming a highly specific, water-mediated hydrogen bond network with a regulatory subdomain residue (D766 in PARP1) that is conserved in PARP1/2 but absent in most other proteins[2].

  • Non-Phthalazinone Scaffolds (Niraparib, Rucaparib): Niraparib utilizes an indazole carboxamide core, while Rucaparib relies on a tricyclicindole lactam[2]. These bulkier scaffolds extend into adjacent hydrophobic pockets. Because these extended pockets share structural homology with the ATP-binding sites of various kinases, these drugs exhibit inherent, off-target kinase cross-reactivity[3].

Mechanism DNA DNA Damage (SSBs) PARP PARP1/2 Recruitment DNA->PARP Trapping PARP Trapping PARP->Trapping Inhibited by Phthalazinone Phthalazinones (Olaparib) Phthalazinone->Trapping NonPhthalazinone Non-Phthalazinones (Niraparib/Rucaparib) NonPhthalazinone->Trapping Kinases Kinase Off-Targets (DYRK1A, PIM3) NonPhthalazinone->Kinases Metabolic Metabolic Off-Targets (H6PD, LSS) NonPhthalazinone->Metabolic Lethality Synthetic Lethality (Efficacy) Trapping->Lethality Toxicity Differentiated Toxicity (Polypharmacology) Kinases->Toxicity Metabolic->Toxicity

Mechanistic divergence of PARP inhibitors regarding on-target efficacy and off-target toxicity.

Comparative Cross-Reactivity Profiles

The table below synthesizes quantitative data derived from proteome-wide mass spectrometry and biochemical kinase profiling. It highlights the stark contrast in selectivity between phthalazinone derivatives and other classes.

DrugChemical ScaffoldPARP1 IC₅₀PARP Trapping PotencyKey Kinase Off-Targets (Sub-micromolar)Non-Kinase Off-Targets
Olaparib Phthalazinone~5 nMModerateNone identified[1][3]Highly selective[1]
Talazoparib Tetrahydropyridophthalazinone~0.57 nMHighest[4]None identified[5]Highly selective
Niraparib Indazole carboxamide~3.8 nMHigh[4]DYRK1A, DYRK1B[3]DCK[1], LSS[5]
Rucaparib Tricyclicindole lactam~1.4 nMModerate-HighCDK16, PIM3, DYRK1A, ALK[3][6]H6PD[1]

Data Interpretation: While Talazoparib drives the highest PARP trapping potency[4], both it and Olaparib maintain exceptional kinome selectivity. Conversely, Niraparib and Rucaparib act as multi-kinase inhibitors at clinically relevant concentrations. For instance, Rucaparib's inhibition of ALK and PIM3 may contribute to unique cellular efficacies, but its inhibition of H6PD and Niraparib's inhibition of deoxycytidine kinase (DCK) introduce complex metabolic variables[1][6].

Experimental Methodology: Proteome-Wide Off-Target Profiling

To objectively map these cross-reactivities, we rely on a dual-pronged mass spectrometry approach: Thermal Proteome Profiling (TPP) and Affinity-Enrichment Chemoproteomics .

As researchers, we must design protocols that are not merely procedural, but logically sound and self-validating. The following workflow explains the causality behind each critical step.

Step-by-Step Protocol: Multiplexed Target Engagement Mapping

Step 1: Native Cell Lysis & Lysate Preparation

  • Action: Lyse target cells (e.g., CAL-51 or MDA-MB-231) using a mild, non-ionic detergent buffer (e.g., 0.4% NP-40) supplemented with protease/phosphatase inhibitors.

  • Causality: Why avoid SDS or harsh denaturants? Off-target interactions (like Niraparib binding to DYRK1A) often possess higher dissociation constants (

    
    ) than on-target PARP binding. Harsh lysis destroys the fragile tertiary protein folds required to maintain these transient, low-affinity interactions.
    

Step 2: Thermal Proteome Profiling (TPP) Aliquoting

  • Action: Divide the native lysate into two arms (Vehicle vs. PARP Inhibitor at

    
    ). Subject aliquots to a temperature gradient (37°C to 65°C) for 3 minutes, followed by ultracentrifugation at 100,000 x g to separate aggregated (denatured) proteins from the soluble fraction.
    
  • Causality: TPP relies on the principle of ligand-induced thermal stabilization. When a drug binds an off-target protein, the thermodynamic stability of that protein increases, shifting its melting temperature (

    
    ) higher. Ultracentrifugation strictly isolates the stabilized, soluble fraction for downstream analysis.
    

Step 3: Affinity-Enrichment Chemoproteomics (Kinobead Competition)

  • Action: In parallel, incubate lysates with a mixed matrix of broad-spectrum kinase inhibitors covalently linked to Sepharose beads (Kinobeads). Perform this in the presence of varying doses of the free PARP inhibitor (0.1 nM to 30

    
    ).
    
  • Causality: The Kinobeads act as a "bait" to pull down the entire kinome. If the free PARP inhibitor cross-reacts with a specific kinase, it will competitively block that kinase from binding to the beads. This dose-dependent competition allows us to calculate precise apparent

    
     values for off-targets[5].
    

Step 4: TMT Labeling and LC-MS/MS

  • Action: Digest the enriched/soluble proteins with trypsin, label with Tandem Mass Tag (TMT) isobaric isotopes, pool, and analyze via high-resolution LC-MS/MS.

  • Causality: TMT multiplexing allows all temperature gradients and dose-response points to be analyzed in a single mass spectrometry run. This eliminates run-to-run technical variance, ensuring that observed shifts in protein abundance are true biological phenomena rather than machine drift.

Step 5: The Self-Validating Checkpoint (Critical)

  • Action: Spike the initial lysate with a trace amount of Staurosporine (a known pan-kinase inhibitor) at a sub-saturating dose.

  • System Validation: If the final bioinformatics pipeline fails to detect the thermal shift and bead competition of Staurosporine against baseline kinases, the entire experimental run is flagged for insufficient sensitivity, and the PARP inhibitor data is discarded. This ensures zero false-negative reporting for off-targets.

Workflow cluster_TPP Thermal Proteome Profiling cluster_Chemo Affinity Chemoproteomics Lysate Native Cell Lysis (Preserves weak interactions) Temp Heat Gradient (37-65°C) Lysate->Temp Compete Drug Competition Lysate->Compete Spin Ultracentrifugation Temp->Spin TMT TMT Multiplexing & LC-MS/MS Spin->TMT Beads Kinobead Enrichment Compete->Beads Beads->TMT Analysis Target Identification TMT->Analysis

Proteome-wide workflow combining TPP and chemoproteomics for off-target identification.

Clinical Translation of Cross-Reactivity

The proteomic data directly contextualizes clinical observations. The phthalazinone-based Olaparib demonstrates a highly specific mechanism of action, limiting its toxicity primarily to on-target PARP inhibition effects (e.g., manageable anemia)[1][2].

Conversely, the off-target profile of Niraparib —specifically its potent cross-reactivity with Lanosterol synthase (LSS) and DYRK1 kinases—has been linked to its differentiated safety profile, including higher rates of grade 3-4 thrombocytopenia[3][5][7]. Furthermore, Niraparib's inhibition of DCK suggests that combining it with nucleoside analog pro-drugs (which require DCK for activation) could be mechanistically detrimental[1][2]. Rucaparib , through its inhibition of H6PD and various kinases, exhibits distinct metabolic interference, which may explain the transient transaminitis frequently observed in clinical cohorts[1].

For drug development professionals, these findings underscore a critical paradigm: PARP inhibitors cannot be treated as interchangeable commodities. The choice of chemical scaffold—particularly the highly selective phthalazinone core versus broader-spectrum alternatives—must be strategically aligned with the desired polypharmacological outcome and patient tolerability thresholds.

References

  • Knezevic, C. E., et al. "Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets." NIH.gov (2016). 1

  • Antolin, A. A., et al. "The off-target kinase landscape of clinical PARP inhibitors." bioRxiv (2019). 3

  • "Comprehensive selectivity profile of PARP inhibitors." ResearchGate (n.d.). 5

  • "PARP and PARG inhibitors in cancer treatment." PMC - NIH (n.d.). 2

  • "Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors." PMC - NIH (n.d.). 6

  • "Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy." MDPI (2021). 7

  • "PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer." OPUS at UTS (2021). 4

Sources

Comparative

In Vivo vs In Vitro Efficacy of Aminophthalazinones: A Translational Guide

Executive Summary The aminophthalazinone scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib . Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminophthalazinone scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib . While in vitro assays consistently demonstrate nanomolar potency and synthetic lethality in BRCA-deficient cell lines, in vivo translation is frequently attrition-prone due to physicochemical limitations—specifically aqueous solubility and metabolic clearance.

This guide dissects the efficacy gap between benchtop assays and physiological models, providing researchers with a roadmap to navigate the translational bottlenecks of aminophthalazinone development.

Mechanistic Foundation: The PARP Trapping Paradigm

To understand the efficacy data, one must first understand the mode of action. Aminophthalazinones do not merely inhibit the catalytic activity of PARP enzymes; they physically trap the PARP-DNA complex. This "PARP trapping" is significantly more cytotoxic than catalytic inhibition alone, driving the high in vitro potency.

Diagram 1: Mechanism of Action (PARP Trapping vs. Inhibition)

The following diagram illustrates how aminophthalazinones stabilize the PARP-DNA complex, leading to replication fork collapse—a mechanism highly effective in vitro but dependent on sustained exposure in vivo.

PARP_Mechanism DNA_Damage SSB (Single Strand Break) PARP_Recruitment PARP1/2 Recruitment DNA_Damage->PARP_Recruitment Auto_PARylation Auto-PARylation (Repair Signal) PARP_Recruitment->Auto_PARylation Normal Physiology Trapped_Complex Trapped PARP-DNA Complex (Cytotoxic Lesion) PARP_Recruitment->Trapped_Complex Plus Inhibitor Repair_Release DNA Repair & PARP Release Auto_PARylation->Repair_Release Inhibitor Aminophthalazinone (e.g., Olaparib) Inhibitor->Trapped_Complex Rep_Fork_Collapse Replication Fork Collapse Trapped_Complex->Rep_Fork_Collapse Replication Stress Cell_Death Apoptosis (Synthetic Lethality) Rep_Fork_Collapse->Cell_Death In BRCA-/- Cells

Caption: Aminophthalazinones prevent auto-PARylation, locking PARP onto DNA. This 'trapping' is the primary driver of efficacy.

In Vitro Profiling: The "Ideal" Scenario

In a controlled in vitro environment, aminophthalazinones behave as near-perfect inhibitors. The rigid phthalazinone core mimics the nicotinamide moiety of NAD+, fitting snugly into the catalytic pocket.

Performance Metrics
  • Enzymatic Potency: IC50 values typically range from 1 nM to 10 nM against PARP-1.

  • Selectivity: High selectivity against PARP-1/2 over other isoforms (though some derivatives target PARP-6 or Tankyrase).

  • Cellular Potency: In BRCA-deficient cells (e.g., microscopic U251 or MDA-MB-436), EC50 values often track closely to enzymatic IC50, confirming cell permeability.

The Disconnect: In vitro assays rarely account for the efflux transporter liability (P-gp/MDR1) common to this scaffold, leading to false positives in non-resistant cell lines.

In Vivo Translation: The "Real World" Hurdles

When moving to in vivo models, the efficacy of aminophthalazinones often drops due to three specific factors:

  • Solubility-Limited Absorption: The planar, aromatic structure of the phthalazinone core leads to high crystal lattice energy and poor aqueous solubility (Class II/IV in BCS). This results in erratic oral bioavailability.

  • First-Pass Metabolism: Many derivatives are substrates for CYP3A4. Without structural optimization (e.g., the cyclopropylcarbonylpiperazine moiety in Olaparib), clearance is too rapid to maintain the "trapping" threshold.

  • Tissue Distribution: While plasma levels may be adequate, penetration into hypoxic tumor cores is often limited by high protein binding (>90%).

Diagram 2: Translational Attrition Workflow

This flowchart tracks the fate of an aminophthalazinone from oral gavage to tumor effect, highlighting where efficacy is lost.

InVivo_Workflow Oral_Dose Oral Dosing (Aminophthalazinone) GI_Tract GI Dissolution (Solubility Barrier) Oral_Dose->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Absorption Excretion Renal/Biliary Excretion GI_Tract->Excretion Precipitation Liver Liver Metabolism (CYP3A4 Clearance) Portal_Vein->Liver Systemic_Circ Systemic Circulation (Free Drug Fraction) Liver->Systemic_Circ Bioavailable Fraction Liver->Excretion Metabolites Tumor_Site Tumor Microenvironment Systemic_Circ->Tumor_Site Distribution Tumor_Site->Systemic_Circ Efflux (P-gp) Target PARP Inhibition (Efficacy) Tumor_Site->Target Target Engagement

Caption: Major attrition points: GI solubility, hepatic clearance, and tumor efflux pumps reduce effective concentration.

Comparative Analysis: Data Synthesis

The table below contrasts the performance of a standard aminophthalazinone (Generic Scaffold) against an optimized clinical candidate (e.g., Olaparib-like) to illustrate the in vitro vs in vivo gap.

MetricIn Vitro (Generic Scaffold)In Vivo (Generic Scaffold)Optimized Clinical CandidateCausality of Discrepancy
PARP-1 IC50 < 5 nMN/A< 5 nMIn vitro potency is structural; easy to achieve.
Cellular EC50 10–50 nMN/A10–100 nMCell membrane permeability is generally good.
Solubility High (in DMSO)< 10 µg/mL (buffer)~0.1 mg/mLCritical Failure Point: DMSO masks solubility issues in vitro.
Bioavailability (F) N/A< 15%> 50%Metabolic instability and poor dissolution reduce F.
Half-life (t1/2) N/A< 1 hour5–12 hoursRapid hepatic clearance in generic scaffolds.
Efficacy Endpoint >90% Cell DeathMinimal TGI>80% Tumor RegressionSustained coverage is required for PARP trapping.

Validated Experimental Protocols

To generate the data discussed above, the following self-validating protocols are recommended.

Protocol A: In Vitro PARP Enzyme Inhibition (Chemiluminescent)

Objective: Determine IC50 without radioactive substrates.

  • Coat Plate: Coat 96-well plates with histone mixture. Incubate overnight at 4°C.

  • Reaction Mix: Add PARP enzyme, biotinylated NAD+, and activated DNA.

  • Treatment: Add aminophthalazinone (serial dilution in DMSO, final DMSO < 1%).

  • Incubation: 1 hour at room temperature.

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.

  • Validation: Use Olaparib (1 µM) as a positive control (expect >95% inhibition). Signal-to-noise ratio must be >10.

Protocol B: In Vivo Pharmacodynamic (PD) Assessment

Objective: Measure PARP inhibition in surrogate tissue (PBMCs) vs Tumor.

  • Model: Female nude mice bearing BRCA-deficient xenografts (e.g., MX-1).

  • Dosing: Administer compound via oral gavage (vehicle: 10% DMSO / 10% Solutol / 80% PBS).

  • Sampling: Collect blood (PBMCs) and tumor tissue at 2h, 6h, and 24h post-dose.

  • Lysis: Lyse cells/tissue in RIPA buffer containing PARG inhibitors (critical to preserve PAR chains).

  • ELISA: Quantify PAR levels using anti-PAR antibody sandwich ELISA.

  • Calculation: % Inhibition =

    
    .
    
  • Success Criterion: >90% PAR inhibition in tumor at 6h is typically required for efficacy.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.

  • Murai, J., et al. (2012).[1][2] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[1] Cancer Research.[1]

  • Pommier, Y., et al. (2016). Lay summary of the mechanism of action of PARP inhibitors. NPJ Precision Oncology.

  • Lohse, A., et al. (2011). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry.

  • FDA Center for Drug Evaluation and Research. (2014). Olaparib (Lynparza) Clinical Pharmacology and Biopharmaceutics Review.

Sources

Validation

Comparative Guide: Antifungal Efficacy of Phthalazin-1(2H)-one Derivatives

[1][2][3][4][5] Executive Summary The escalating prevalence of multidrug-resistant fungal pathogens, particularly Candida albicans and Cryptococcus neoformans, has necessitated the exploration of non-azole scaffolds. Pht...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

The escalating prevalence of multidrug-resistant fungal pathogens, particularly Candida albicans and Cryptococcus neoformans, has necessitated the exploration of non-azole scaffolds. Phthalazin-1(2H)-ones (phthalazinones) have emerged as a privileged structure in medicinal chemistry, historically known for PARP inhibition in oncology, but now repurposed as potent antifungal agents.

This guide provides a technical comparison of two distinct classes of phthalazinone derivatives:

  • Direct-Acting Fungicides: 4-benzyl-substituted phthalazinones that exhibit standalone activity against dermatophytes.

  • Azole Potentiators: Phthalazinone analogues that display little standalone activity but restore azole susceptibility in resistant strains (synergists).

Structural Classification & Mechanism

To understand the efficacy differences, we must distinguish between the two primary structural scaffolds currently driving research.

Class A: 4-Benzyl-2-methylphthalazin-1(2H)-ones
  • Primary Target: Dermatophytes (Trichophyton, Microsporum) and Cryptococcus.

  • Key Structural Feature: A lipophilic 4-chlorobenzyl moiety at C-4 and a methyl group at N-2.

  • Mechanism: Disruption of fungal cell membrane integrity, distinct from classic CYP51 inhibition.

Class B: Phthalazinone-Isoquinolone Hybrids
  • Primary Target: Fluconazole-resistant Candida albicans.[1]

  • Key Structural Feature: N-phenyl substitutions and C-4 carboxamide side chains.[1]

  • Mechanism: Synergistic Potentiation . These compounds likely inhibit drug efflux pumps (CDR1/MDR1) or stress response pathways (Hsp90/calcineurin), preventing the fungus from mitigating azole toxicity.

Comparative Efficacy Analysis

Direct Antifungal Activity (Class A)

The following data highlights the critical role of the C-4 chlorobenzyl and N-2 methyl groups. Data represents Minimum Inhibitory Concentrations (MIC) in


g/mL.[2][3][4]

Table 1: Comparative MIC (


g/mL) of Phthalazinone Derivatives vs. Standard Care 
Compound IDStructure FeatureT. rubrumM. canisC. neoformansC. albicans
Compound 5 4-(4-Cl-benzyl)-2-Me1.95 1.95 3.9 >250
Compound 1 Unsubstituted N-2>250>250>250>250
Compound 12 4-benzyl (no Cl)31.262.5125>250
Fluconazole Azole Standard0.980.984.00.5
Amphotericin B Polyene Standard0.500.250.250.25

Data Source: Derita et al. (2013), Molecules.[5][2][6]

Analysis:

  • Specificity: Compound 5 is highly effective against dermatophytes and Cryptococcus but inactive against Candida. This suggests a target specific to filamentous fungi and Cryptococcus capsule maintenance.

  • N-Methylation: The drastic loss of activity in Compound 1 (unsubstituted N-2) confirms that N-methylation is essential, likely for cellular uptake (lipophilicity) or preventing non-specific hydrogen bonding.

Synergistic Activity (Class B)

Here, the phthalazinone is used as an adjuvant. The metric is the Fractional Inhibitory Concentration (FIC) Index . An FIC < 0.5 indicates true synergy.[1]

Table 2: Reversal of Fluconazole Resistance in C. albicans (Clinical Isolates)

CompoundConcentration (

M)
Fluconazole MIC (Alone)Fluconazole MIC (Combined)FIC IndexOutcome
Compound 24 1.0>64

g/mL
0.125

g/mL
< 0.12Strong Synergy
Isoquinolone 15 1.0>64

g/mL
0.50

g/mL
< 0.17Synergy
Control 0>64

g/mL
>64

g/mL
-Resistant

Data Source: Youngsaye et al. (2016), NIH.

Analysis:

  • Potency: Compound 24 reduces the effective dose of Fluconazole by over 500-fold.

  • Clinical Relevance: This approach resensitizes strains that are otherwise untreatable with azoles alone.

Structure-Activity Relationship (SAR) Deep Dive

The following diagram illustrates the chemical features driving potency.

SAR_Analysis Core Phthalazin-1(2H)-one Core N2 N-2 Position Core->N2 C4 C-4 Position Core->C4 Benzene Fused Benzene Ring Core->Benzene Me_Group Methyl Group (Essential) Increases Lipophilicity N2->Me_Group Preferred H_Group Hydrogen (Inactive) High Polarity limits entry N2->H_Group Avoid Benzyl 4-Chlorobenzyl (Optimal) Target: Dermatophytes C4->Benzyl Direct Fungicide Carboxamide Carboxamide Linker Target: Azole Synergy C4->Carboxamide Synergist Substituents Electron Withdrawing (Cl, NO2) Enhance Activity Benzene->Substituents Modulates Electronic Properties

Figure 1: SAR Map of Phthalazinone Derivatives. Green arrows indicate favorable modifications; red indicates activity loss.

Mechanism of Action: The Synergy Pathway

Unlike direct cell wall damage, the synergistic phthalazinones operate by disabling fungal defense mechanisms.

MoA_Synergy Azole Fluconazole Target CYP51 (Ergosterol Synth.) Azole->Target Inhibits CellDeath Fungal Cell Death Target->CellDeath Membrane Failure Resistance Efflux Pumps (CDR1/MDR1) Resistance->Azole Pumps Out Phthalazinone Phthalazinone Derivative (Compound 24) Phthalazinone->Resistance Blocks/Inhibits

Figure 2: Synergistic Mechanism.[1] The phthalazinone derivative blocks the efflux pump, allowing Fluconazole to accumulate and inhibit CYP51 effectively.

Experimental Protocols

To replicate these findings, strictly adhere to the following protocols.

General Synthesis of 4-Benzyl-2-methylphthalazin-1(2H)-ones

Objective: Synthesize the active "Compound 5".

  • Reactants: Start with phthalic anhydride and 4-chlorophenylacetic acid .

  • Condensation: Heat reactants in the presence of sodium acetate (catalyst) to form the intermediate benzalphthalide .

    • Reaction Condition: 240°C for 2 hours (solvent-free) or microwave irradiation (green chemistry approach).

  • Cyclization: React the benzalphthalide with methyl hydrazine (

    
    ).
    
    • Solvent: Ethanol.[7][3]

    • Condition: Reflux for 6–8 hours.[3]

  • Purification: Cool the mixture. The product precipitates. Recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    -NMR (Look for N-Me singlet at 
    
    
    
    ~3.8 ppm).
Antifungal Susceptibility Testing (MIC)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

  • Inoculum Prep: Adjust fungal suspension to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium (buffered with MOPS).
  • Plate Setup: Use 96-well microtiter plates.

  • Dilution: Perform serial 2-fold dilutions of the phthalazinone derivative (Range: 250

    
    g/mL to 0.5 
    
    
    
    g/mL).
    • Solvent Control: DMSO (Max final concentration < 1%).

  • Incubation:

    • Candida/Cryptococcus:[3][1][8] 35°C for 48 hours.

    • Dermatophytes: 28°C for 7 days.

  • Readout: MIC is the lowest concentration showing 100% visual inhibition compared to growth control.

Checkerboard Assay (Synergy Assessment)

Objective: Determine Fractional Inhibitory Concentration (FIC).

  • Matrix: Create an

    
     matrix in a 96-well plate.
    
    • X-axis: Fluconazole (0 to 64

      
      g/mL).
      
    • Y-axis: Phthalazinone (0 to 32

      
      g/mL).
      
  • Calculation:

    
    
    
  • Interpretation:

    • 
      : Synergy 
      
    • 
      : Indifferent
      
    • 
      : Antagonism
      

References

  • Derita, M., et al. (2013).[5][2][6] "Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents." Molecules, 18(3), 3479-3501.[2][9]

  • Youngsaye, W., et al. (2016). "Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans."[1] Bioorganic & Medicinal Chemistry Letters.

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard."

  • Sangshetti, J., et al. (2019).[6] "Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review." Bioorganic & Medicinal Chemistry.

Sources

Comparative

Phthalazine Derivatives as Next-Gen VEGFR-2 Inhibitors: A Comparative Cytotoxicity Guide

Executive Summary & Strategic Context The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, shifting the paradigm from non-specific DNA intercalation to targeted kinase inhibition. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, shifting the paradigm from non-specific DNA intercalation to targeted kinase inhibition. While historical derivatives functioned primarily as broad-spectrum cytotoxics, the current generation of novel phthalazine-based derivatives (specifically 1,4-disubstituted phthalazines) demonstrates high selectivity for VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

This guide provides a technical comparison of these novel derivatives against standard-of-care agents (Sorafenib, Doxorubicin), supported by recent experimental data concerning cytotoxicity (IC₅₀) and mechanistic validation.

Mechanism of Action: Targeted Angiogenesis Inhibition

Unlike traditional chemotherapeutics that indiscriminately attack rapidly dividing cells, novel phthalazine derivatives function as Type II ATP-competitive inhibitors . They occupy the hydrophobic pocket of the VEGFR-2 kinase domain (DFG-out conformation), preventing ATP binding and downstream signaling.

Key Pathway Interruption
  • Target: VEGFR-2 (KDR/Flk-1)

  • Downstream Effect: Blockade of the RAS/RAF/MEK/ERK (proliferation) and PI3K/Akt (survival) pathways.

  • Outcome: Inhibition of tumor angiogenesis and induction of intrinsic apoptosis.

Visualization: VEGFR-2 Signaling & Phthalazine Inhibition

The following diagram illustrates the specific blockade point of phthalazine derivatives within the angiogenic signaling cascade.

VEGFR_Pathway VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Phosphorylation Phthalazine Phthalazine Derivative (Inhibitor) Phthalazine->VEGFR2 ATP Competition (Blockade) AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition prevents Anti-apoptotic signals Angiogenesis Angiogenesis (Cell Migration) mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: VEGFR-2 Signaling Cascade. Phthalazine derivatives (Yellow) competitively bind to the ATP pocket of VEGFR-2, severing the downstream PI3K/Akt and MAPK signaling axes required for tumor survival and vascularization.

Comparative Analysis: Novel Derivatives vs. Standards

The following data aggregates findings from recent high-impact studies (2023-2024), specifically focusing on derivatives containing pyrimidinone spacers (Compound 4b) and hydrazone linkers (Compound 12b) .

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)

Lower values indicate higher potency.[1]

Compound ClassSpecific DerivativeHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)VEGFR-2 Inhibition (IC₅₀)
Novel Phthalazine Cmpd 4b (Pyrimidinone spacer) [1]N/A0.06 ± 0.01 0.08 ± 0.02 0.09 µM
Novel Phthalazine Cmpd 12b (Hydrazone linker) [2]0.32 ± 0.05 N/AN/A0.017 µM
Standard Inhibitor Sorafenib (Reference)2.93 ± 0.125.47 ± 0.304.20 ± 0.250.032 µM
Cytotoxic Agent Doxorubicin0.45 ± 0.080.60 ± 0.101.20 ± 0.15N/A (DNA Intercalator)
Analysis of Performance
  • Selectivity: The novel phthalazine Compound 4b shows a ~90-fold increase in potency against MCF-7 cells compared to Sorafenib.

  • Mechanistic Correlation: The high cytotoxicity of Compound 12b (IC₅₀ 0.32 µM) correlates directly with its potent VEGFR-2 inhibition (IC₅₀ 17.8 nM), confirming the target-driven mechanism.

  • Safety Profile: Unlike Doxorubicin, which is broadly toxic, these phthalazine derivatives typically show reduced toxicity against normal cell lines (e.g., WI-38 fibroblasts, IC₅₀ > 50 µM) [2].

Experimental Protocol: Validated MTT Cytotoxicity Assay

To replicate these results, use the following self-validating protocol. This workflow is optimized for hydrophobic small molecules like phthalazines.

Reagents & Preparation[2][3][4][5][6][7][8][9]
  • Stock Solution: Dissolve phthalazine derivatives in 100% DMSO to 10 mM.

  • Working Solution: Serial dilutions in culture media. Critical: Final DMSO concentration must be < 0.1% to prevent solvent-induced cytotoxicity.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

Workflow Visualization

The standard operating procedure for high-throughput screening of these derivatives.

MTT_Protocol Seed 1. Cell Seeding (5x10^3 cells/well) 96-well plate Incubate1 2. Attachment (24h @ 37°C) Seed->Incubate1 Treat 3. Drug Treatment (Serial Dilutions) Phthalazine vs Sorafenib Incubate1->Treat Incubate2 4. Incubation (48h or 72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (Incubate 4h) Incubate2->AddMTT Solubilize 6. Solubilize Formazan (DMSO or SDS) AddMTT->Solubilize Read 7. Read Absorbance (OD 570 nm) Solubilize->Read

Figure 2: MTT Assay Workflow.[1][2] Critical control points include the 24h attachment phase and the precise solubilization of formazan crystals to ensure linear signal correlation.

Expert Insights for Reproducibility
  • Edge Effect Mitigation: Do not use the outer wells of the 96-well plate for data; fill them with PBS to prevent evaporation-induced concentration artifacts.

  • Solubility Check: Phthalazine derivatives can precipitate in aqueous media at high concentrations (>50 µM). Inspect wells microscopically before adding MTT. If precipitation is observed, data at that concentration is invalid.

  • Blank Correction: Always subtract the absorbance of "Media + MTT + DMSO" (no cells) from your raw data to correct for background noise.

Structure-Activity Relationship (SAR) Guidelines

For researchers designing new analogs, the following SAR trends have been established based on the comparative data:

  • The "Spacer" Effect: Direct linkage of the phenyl ring to the phthalazine core is less effective than using a spacer.

    • Best Performers:Pyrimidinone or Hydrazone linkers (provide flexibility and hydrogen bonding donors for the receptor active site).

  • Position 1 Substitution: A hydrophobic moiety (e.g., 4-chlorophenyl) at Position 1 is critical for occupying the allosteric hydrophobic pocket of VEGFR-2.

  • Position 4 Substitution: Introduction of a primary amine or a hydrazine group at Position 4 significantly enhances water solubility and hydrogen bonding capability with the hinge region of the kinase.

References

  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. Source: PubMed Central / NIH (2024) URL:[Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Source: RSC Advances (Royal Society of Chemistry) (2024) URL:[Link]

  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Source: Anti-Cancer Agents in Medicinal Chemistry (2018) URL:[Link]

Sources

Validation

Benchmarking Guide: 2-(2-Aminoethyl)-1(2H)-phthalazinone Scaffolds vs. Established Kinase Inhibitors

This guide provides a technical benchmarking framework for 2-(2-Aminoethyl)-1(2H)-phthalazinone (and its functionalized derivatives), a privileged scaffold in medicinal chemistry known for its versatility in targeting Au...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking framework for 2-(2-Aminoethyl)-1(2H)-phthalazinone (and its functionalized derivatives), a privileged scaffold in medicinal chemistry known for its versatility in targeting Aurora Kinases , HPK1 , and ROCK .

While the core structure itself is often a chemical building block (CAS 1269053-67-9), its derivatives represent a potent class of ATP-competitive inhibitors. This guide benchmarks the performance of this scaffold against industry-standard kinase inhibitors.

Executive Summary & Mechanism of Action

2-(2-Aminoethyl)-1(2H)-phthalazinone serves as a "privileged structure"—a molecular framework capable of binding to multiple receptor types depending on its functionalization. While historically associated with PARP inhibition (e.g., Olaparib), this specific aminoethyl-substituted core has emerged as a critical pharmacophore for Serine/Threonine Kinases .

Mechanism of Action[1][2][3][4][5][6]
  • Binding Mode: The phthalazinone moiety typically functions as a hinge-binder within the kinase ATP-binding pocket, forming hydrogen bonds with the backbone residues (e.g., Ala213 in Aurora A).

  • The "Tail" Function: The 2-aminoethyl side chain often acts as a solvent-exposed solubilizing group or a linker to reach the ribose-binding pocket, critical for selectivity against homologous kinases.

Target Landscape
Target FamilyPrimary IndicationKey Competitor (Standard of Care/Tool)Mechanism
Aurora Kinase A/B Oncology (Mitotic Arrest)VX-680 (Tozasertib) , AlisertibATP-Competitive
HPK1 Immuno-oncologyBMS-HPK1-Inhibitor Negative regulation of T-cell receptor
ROCK2 Fibrosis/HypertensionFasudil , Y-27632 Rho-kinase inhibition

Comparative Benchmarking Data

When benchmarking your phthalazinone candidate, you must evaluate it against the "Gold Standards" for its intended target. Below is the performance threshold required for a competitive lead.

A. Potency Benchmarking (IC50 Values)

Data represents typical ranges for optimized phthalazinone derivatives vs. standards.

Compound ClassTargetBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity (Fold)
Phthalazinone Derivative (Optimized) Aurora A 31 - 120 150 - 500 >100x vs Aurora B
VX-680 (Standard)Aurora A0.615 - 30~10x vs Aurora B
Alisertib (Standard)Aurora A1.230 - 50>200x vs Aurora B
Phthalazinone Core (Unsubstituted) Screening Hit>10,000N/ALow

Critical Insight: The unsubstituted 2-(2-Aminoethyl)-1(2H)-phthalazinone core is often a fragment . It may show weak activity (µM range). High potency (nM range) is achieved when the 4-position is substituted (e.g., with a pyrazole or aromatic ring) to engage the hydrophobic back pocket.

B. Selectivity Profile (The "Kinome Scan")

Phthalazinones must be screened against "Anti-Targets" to ensure safety.

  • Primary Anti-Target: PARP1/2 . Since this scaffold is the core of Olaparib, you must prove your kinase inhibitor does not inhibit PARP (unless dual-targeting is intended).

  • Secondary Anti-Target: CDK1/2 . Structural similarity in the ATP pocket can lead to off-target cell cycle arrest.

Experimental Protocols

To validate your compound, follow these self-validating workflow systems.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the biochemical IC50 against Aurora A or HPK1.

  • Reagent Prep:

    • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: 50 µM Kemptide (Aurora A) or Myelin Basic Protein (HPK1).

    • ATP: Concentration equal to Km(app) (typically 10 µM).

  • Compound Dilution:

    • Prepare 2-(2-Aminoethyl)-1(2H)-phthalazinone in 100% DMSO (10 mM stock).

    • Perform 1:3 serial dilutions (10 points).

  • Reaction:

    • Mix 2 µL Compound + 4 µL Enzyme (1-5 nM final). Incubate 10 min.

    • Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

    • Measure Luminescence (RLU).

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Reference: Run Staurosporine (Expected IC50: ~5-20 nM) on every plate.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits the target pathway (e.g., Histone H3 phosphorylation for Aurora B).

  • Cell Line: HeLa (Cervical cancer) or HCT116.

  • Treatment:

    • Seed 5x10^5 cells/well. Allow attachment (24h).

    • Treat with Phthalazinone candidate (0.1, 1, 10 µM) vs VX-680 (0.1 µM) for 2 hours.

    • Optional: Synchronize cells with Nocodazole to enrich mitotic population.

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.

    • Primary Antibody: Anti-p-Histone H3 (Ser10) [Aurora B marker] or Anti-p-Aurora A (Thr288).

    • Loading Control: GAPDH or Total Aurora.

  • Readout:

    • Effective inhibition should show dose-dependent disappearance of the phospho-band.

Visualization & Pathway Analysis[5]

Diagram 1: Phthalazinone Kinase Inhibition Workflow

This diagram illustrates the critical path from scaffold evaluation to lead validation.

BenchmarkingWorkflow cluster_standards Comparison Standards Scaffold 2-(2-Aminoethyl)- 1(2H)-phthalazinone (Scaffold/Fragment) Derivatization 4-Position Functionalization (e.g., Pyrazole) Scaffold->Derivatization SAR Expansion BiochemScreen Biochemical Screen (ADP-Glo) vs. VX-680 Derivatization->BiochemScreen IC50 Determination Selectivity Selectivity Profiling (Kinome Scan) BiochemScreen->Selectivity If IC50 < 100nM CellAssay Cellular Assay (HeLa Viability) Selectivity->CellAssay If Selectivity > 50x Decision Go / No-Go Decision CellAssay->Decision Efficacy Validation VX680 VX-680 (Aurora A/B) VX680->BiochemScreen Positive Control Olaparib Olaparib (PARP Control) Olaparib->Selectivity Negative Control

Caption: Workflow for benchmarking phthalazinone-based candidates, highlighting the transition from chemical scaffold to validated kinase inhibitor using specific controls.

Diagram 2: Aurora A Signaling & Inhibition

Understanding where the inhibitor acts in the biological pathway is crucial for interpreting cellular data.

AuroraPathway ATP ATP AuroraA Aurora Kinase A (Centrosome) ATP->AuroraA Activates Inhibitor Phthalazinone Inhibitor Inhibitor->AuroraA Blocks ATP Binding InhibitionOutcome Monopolar Spindles Apoptosis Inhibitor->InhibitionOutcome Result Plk1 Plk1 AuroraA->Plk1 Phosphorylation CDC25 CDC25 Plk1->CDC25 Activation CDK1 CDK1/Cyclin B CDC25->CDK1 Dephosphorylation Mitosis Mitotic Entry (G2 -> M) CDK1->Mitosis Triggers

Caption: Mechanism of Aurora A inhibition. The phthalazinone inhibitor competes with ATP, preventing the phosphorylation cascade required for mitotic entry.

References

  • Prime, M. E., et al. (2011).[1][2] "Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase."[1][2] Journal of Medicinal Chemistry, 54(1), 312–319.[1][2]

  • Vertex AI Search Grounding. (2024). "Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors."[3][4] European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[5] "Technical Guide to the Biological Activity of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one." BenchChem Technical Guides.

  • MedChemExpress. (2024). "Aurora Kinase Inhibitors and Protocols." MedChemExpress Product Guide.

  • Sigma-Aldrich. (2025). "Aurora Kinase Inhibitor II Product Information." Sigma-Aldrich Catalog.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride

CAS Number: 1269053-67-9 (HCl salt) Chemical Class: Phthalazinone derivative / Primary Amine Salt Primary Application: Pharmaceutical Intermediate (e.g., Azelastine synthesis)[1] Part 1: Executive Safety Summary (Immedia...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1269053-67-9 (HCl salt) Chemical Class: Phthalazinone derivative / Primary Amine Salt Primary Application: Pharmaceutical Intermediate (e.g., Azelastine synthesis)[1]

Part 1: Executive Safety Summary (Immediate Action)

WARNING: As a functionalized phthalazinone amine salt, this compound should be treated as a High-Potency / Irritant material.[1] In the absence of lot-specific toxicity data, apply Occupational Exposure Band (OEB) 3 protocols (Containment required; avoid open handling).[1]

🚨 Emergency Response Card
ScenarioImmediate Action
Inhalation Evacuate immediately. Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2]
Skin Contact Brush then Wash. Gently brush off dry powder, then wash with soap and water for 15+ minutes.[1] Do not scrub (abrasion increases absorption).[1]
Eye Contact Irrigate. Flush eyes with water/saline for 15 minutes, lifting lids.[1] Remove contact lenses if safe.[1][2][3][4][5][6][7] Seek medical attention immediately.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Contact Poison Control immediately.[1][2][6][8][9]
Spill (Solid) Dampen & Scoop. Do not dry sweep.[1] Cover with wet paper towels (ethanol/water) to suppress dust, then scoop into hazardous waste.

Part 2: Hazard Identification & Risk Assessment[2][3][6][10]

The "Why" Behind the Risk

To handle 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride safely, one must understand its structural risks.[1]

  • Amine Functionality: The primary amine group (

    
    ) is a known irritant and potential sensitizer.[1] Upon contact with mucous membranes, it can cause severe irritation or chemical burns.[1]
    
  • Hydrochloride Salt Form: While salts reduce volatility, they often increase water solubility and bioavailability.[1] This makes the compound readily absorbed through moist skin or lung tissue.[1]

  • Phthalazinone Core: Structurally related to Hydralazine and other bioactive heterocycles, suggesting potential for systemic toxicity (cardiovascular or central nervous system effects) upon high exposure.[1]

GHS Classification (Conservative Estimate)

Always verify with your specific vendor SDS.[1] In the absence of data, assume the following:

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful)[1][5][6]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation)[1]

  • STOT-SE: Category 3 (Respiratory Tract Irritation)[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is your last line of defense, not your first.[1] Engineering controls (Fume Hood/Glovebox) are primary.[1]

Task-Based PPE Selection[1]
Protection ZoneLow Risk (Closed Transfer / Storage)High Risk (Weighing / Open Handling / Synthesis)
Respiratory N95 Respirator (if outside hood)P100 / N99 Respirator or PAPR (if powder is friable/dusty)
Hand Protection Single Nitrile Gloves (4-5 mil)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] Change outer gloves immediately after splash.[1]
Eye Protection Safety Glasses with side shieldsChemical Safety Goggles (Fit-tested).[1] Face shield required if handling large liquid volumes.[1]
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat/Sleeves (Disposable, impermeable to dust).[1]
PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the specific operation being performed.

PPE_Decision_Tree cluster_legend Legend Start Start: Define Task IsPowder Is material Solid/Powder? Start->IsPowder IsSolution Is material in Solution? Start->IsSolution OpenHandling Open Handling? (Weighing/Transfer) IsPowder->OpenHandling Yes ClosedSystem Closed System? (Vials/Sealed) IsPowder->ClosedSystem No SplashRisk High Splash Risk? IsSolution->SplashRisk HighDust High Dust Potential? OpenHandling->HighDust Level1 Level 1 PPE: Lab Coat, Safety Glasses, Nitrile Gloves ClosedSystem->Level1 Level2 Level 2 PPE: Tyvek Sleeves, Goggles, Double Gloves, Fume Hood HighDust->Level2 No (In Hood) Level3 Level 3 PPE: P100 Respirator + Level 2 (Use if Hood unavailable) HighDust->Level3 Yes (or No Hood) SplashRisk->Level1 No SplashRisk->Level2 Yes LegendHigh Critical Decision LegendSafe Standard Protocol

Figure 1: PPE Selection Logic Flowchart. Follow the path based on the physical state and containment availability.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of amine salt dust.

  • Preparation:

    • Place the balance inside a certified Chemical Fume Hood.[1]

    • If a hood is impossible, use a Powder Containment Balance Enclosure .[1]

    • Pre-wet a paper towel with 70% Ethanol and place it around the balance to catch stray particles (wet method).[1]

  • Technique:

    • Use an antistatic weighing boat . Amine salts are often hygroscopic and static-prone.[1]

    • Use a disposable spatula .[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • "Tap, don't pour." Gently tap the spatula to dispense.[1] Never pour directly from the stock bottle.[1]

  • Decontamination:

    • Immediately wipe the balance area with the pre-wet ethanol wipe.

    • Dispose of the wipe and weighing boat in a sealed solid waste bag inside the hood.

Protocol B: Dissolution & Synthesis Handling

Objective: Mitigate risk of skin absorption and exothermic reaction.

  • Solvent Choice:

    • This compound is an HCl salt.[1] It is likely soluble in water, methanol, or DMSO.

    • Caution: Dissolving amine salts in basic aqueous solutions can liberate the free base, potentially altering volatility and solubility.[1]

  • Neutralization (If applicable):

    • If converting to the free base (2-(2-Aminoethyl)-1(2H)-phthalazinone), expect a pH shift.[1]

    • Exotherm Risk: Add base (e.g., NaOH, TEA) slowly.[1]

  • Spill Management (Solution):

    • Absorb with vermiculite or chem-pads.[1]

    • Do not use bleach immediately (potential for chloramine formation with amines).[1] Use simple soap/water cleanup after bulk removal.[1]

Part 5: Waste Disposal & Deactivation

Regulatory Compliance: Disposal must align with RCRA (USA) or local hazardous waste regulations.[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous / ToxicIncineration (High Temp).[1] Label as "Amine Salt - Toxic".[1]
Liquid Waste Halogenated OrganicCollect in "Halogenated Waste" carboy due to HCl content.[1]
Contaminated PPE Hazardous DebrisDouble-bag in clear polyethylene bags; seal with tape.[1]

Deactivation Protocol (Surface Cleaning):

  • Solubilize: Wipe surface with water (to dissolve the salt).[1]

  • Surfactant: Clean with a detergent solution (e.g., Alconox) to remove organic residues.[1]

  • Rinse: Final wipe with 70% Isopropanol or Ethanol.[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8394, Phthalazinone.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1] Retrieved from [Link][1]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]

(Note: Specific SDS for CAS 1269053-67-9 is proprietary to specific synthesis lots; general phthalazinone and amine salt safety protocols have been applied as the authoritative standard.)

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride
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